molecular formula C7H8N2O4S B104620 4-Methyl-3-nitrobenzenesulfonamide CAS No. 6949-23-1

4-Methyl-3-nitrobenzenesulfonamide

Número de catálogo: B104620
Número CAS: 6949-23-1
Peso molecular: 216.22 g/mol
Clave InChI: HVCWTENLJRUJPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methyl-3-nitrobenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O4S and its molecular weight is 216.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64475. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCWTENLJRUJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219714
Record name 2-Nitrotoluene-4-sulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6949-23-1
Record name 4-Methyl-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6949-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrotoluene-4-sulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6949-23-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6949-23-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrotoluene-4-sulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrotoluene-4-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Nitrotoluene-4-sulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N6G8PZ5BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-nitrobenzenesulfonamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Methyl-3-nitrobenzenesulfonamide. The information is intended to support research and development activities in medicinal chemistry and related fields where substituted benzenesulfonamides are of interest.

Chemical Identity and Physical Properties

This compound is a substituted aromatic sulfonamide. Its core structure consists of a toluene molecule functionalized with a nitro group and a sulfonamide group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 6949-23-1[1][2][3][4][5][6]
Molecular Formula C₇H₈N₂O₄S[1][2][4][5]
Molecular Weight 216.21 g/mol [2][4]
IUPAC Name This compound
Synonyms m-Nitro-p-toluenesulfonamide, Benzenesulfonamide, 4-methyl-3-nitro-[4]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Form White to tan solid, powder, or crystals[4][7]
Melting Point 141 - 145 °C[1]
Boiling Point 399.7 °C at 760 mmHg (Predicted)[2][4]
Density 1.475 g/cm³ (Predicted)[2][4]
Solubility No data available[3][8]

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted at position 1 with a sulfonamide group (-SO₂NH₂), at position 4 with a methyl group (-CH₃), and at position 3 with a nitro group (-NO₂).

G Chemical Structure of this compound cluster_molecule Chemical Structure of this compound cluster_substituents Chemical Structure of this compound C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 C4 C C3->C4 N2 N C3->N2 C5 C C4->C5 CH3 CH₃ C4->CH3 C6 C C5->C6 C6->C1 O1 O S->O1 = O2 O S->O2 = N1 N S->N1 H1 H N1->H1 H2 H N1->H2 O3 O N2->O3 = O4 O N2->O4

Caption: 2D structure of this compound.

Synthesis

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 2-nitrotoluene.

G start 2-Nitrotoluene step1 Chlorosulfonation with Chlorosulfonic Acid start->step1 intermediate 4-Methyl-3-nitrobenzenesulfonyl chloride step1->intermediate step2 Ammonolysis with Ammonia intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonyl chloride

This protocol is adapted from the synthesis of the isomeric 2-nitrotoluene-4-sulfonyl chloride.[9]

  • Materials: 2-Nitrotoluene, Chlorosulfonic acid, Sulfamic acid, Ice water.

  • Procedure:

    • To a stirred solution of chlorosulfonic acid, add a catalytic amount of sulfamic acid.

    • Carefully add 2-nitrotoluene dropwise to the solution, maintaining the temperature below 40 °C.

    • After the addition is complete, stir the mixture at 40 °C for 1 hour.

    • Slowly heat the reaction mixture to 105 °C and maintain for 6 hours.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • The precipitated solid, 4-methyl-3-nitrobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

    • The product can be used in the next step with or without further purification. The melting point of the precursor is 30-34 °C.[10]

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 4-nitrobenzenesulfonamide.[11]

  • Materials: 4-Methyl-3-nitrobenzenesulfonyl chloride, Ammonia water (aqueous ammonia), Ethyl acetate, Water, Saturated aqueous sodium chloride.

  • Procedure:

    • To 4-methyl-3-nitrobenzenesulfonyl chloride, add ammonia water while cooling in an ice bath.

    • Stir the mixture at room temperature for 3 hours.

    • Extract the reaction mixture with ethyl acetate.

    • Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the solvent under reduced pressure to obtain this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Properties

While experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on its functional groups and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - A singlet for the methyl protons (~2.5 ppm).- Aromatic protons appearing as multiplets or distinct doublets and singlets in the range of 7.5-8.5 ppm.- A broad singlet for the sulfonamide protons (-SO₂NH₂) which may be exchangeable with D₂O.
¹³C NMR - A signal for the methyl carbon (~20 ppm).- Aromatic carbon signals in the range of 120-150 ppm.- The carbon bearing the nitro group and the carbon bearing the sulfonamide group would be deshielded.
IR Spectroscopy - N-H stretching of the sulfonamide group around 3300-3200 cm⁻¹.- Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.- Asymmetric and symmetric stretching of the N=O bonds in the nitro group around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.- C-H stretching of the aromatic ring and methyl group around 3100-2850 cm⁻¹.- C=C stretching of the aromatic ring around 1600-1450 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 216.- Fragmentation may involve the loss of SO₂ (m/z = 152), NH₂ (m/z = 200), and NO₂ (m/z = 170).

Proposed Mass Spectrometry Fragmentation Pathway

G M [C₇H₈N₂O₄S]⁺˙ m/z = 216 frag1 [C₇H₈NO₂]⁺ m/z = 152 M->frag1 - SO₂ frag2 [C₇H₇N₂O₂S]⁺ m/z = 200 M->frag2 - NH₂ frag3 [C₇H₈O₂S]⁺˙ m/z = 170 M->frag3 - NO₂ frag4 [C₇H₇]⁺ m/z = 91 frag1->frag4 - NO₂

Caption: Proposed fragmentation pathway for this compound in mass spectrometry.

Biological Activity and Potential Applications

While the specific biological activity of this compound has not been extensively reported, the broader class of nitrobenzenesulfonamides has shown a range of biological effects.

  • Antibacterial Agents: Sulfonamides are a well-known class of antibacterial drugs. Their mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The nitro substitution on the benzene ring can modulate this activity.[12]

  • Hypoxic Cell Selective Cytotoxic Agents: Certain nitrobenzenesulfonamide derivatives have been investigated as potential anticancer agents that are selectively toxic to hypoxic (low oxygen) tumor cells.[13] The nitro group can be reduced under hypoxic conditions to form reactive species that are toxic to the cells.

  • Synthetic Intermediate: this compound serves as a valuable intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, and the sulfonamide moiety can be further functionalized, allowing for the creation of a diverse library of compounds for drug discovery and other applications.

Safety Information

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Precautionary Measures: Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[8]

  • Toxicological Information: The chemical, physical, and toxicological properties have not been thoroughly investigated.[8]

This technical guide provides a summary of the available information on this compound. Further research is needed to fully characterize its properties and explore its potential applications.

References

Synthesis of 4-Methyl-3-nitrobenzenesulfonamide from p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methyl-3-nitrobenzenesulfonamide from p-toluenesulfonamide. This transformation is a key step in the preparation of various compounds with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the chemical process, including detailed experimental protocols, key quantitative data, and visual representations of the synthesis workflow.

Overview of the Synthesis

The synthesis of this compound from p-toluenesulfonamide is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The presence of the electron-donating methyl group and the electron-withdrawing sulfonamide group on the benzene ring directs the incoming nitro group primarily to the position ortho to the methyl group and meta to the sulfonamide group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures to ensure regioselectivity and to manage the exothermic nature of the reaction.

Physicochemical Properties of Reactants and Products

A summary of the key physical and chemical properties of the starting material and the product is presented in the table below.

Propertyp-ToluenesulfonamideThis compound
IUPAC Name 4-MethylbenzenesulfonamideThis compound
CAS Number 70-55-3[1]406233-31-6 (for fluoro analog)
Molecular Formula C₇H₉NO₂S[1]C₇H₈N₂O₄S
Molecular Weight 171.22 g/mol [1]216.22 g/mol [2]
Melting Point 136-139 °CNot available
Appearance White crystalline solidNot available
Solubility Soluble in ethanol, acetone, and hot waterNot available

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for the nitration of similar aromatic compounds.[3][4][5] Researchers should adapt this protocol based on their specific laboratory conditions and safety assessments.

Materials:

  • p-Toluenesulfonamide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Distilled Water

  • Sodium Bicarbonate (Saturated Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol or Methanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonamide (1 equivalent) in concentrated sulfuric acid (approximately 3-5 equivalents) with cooling in an ice bath. Stir the mixture until all the solid has dissolved, maintaining the temperature between 0 and 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of p-toluenesulfonamide from the dropping funnel. It is crucial to maintain the reaction temperature between 0 and 10 °C throughout the addition to control the exothermic reaction and prevent the formation of dinitro byproducts.[3]

  • Reaction Monitoring: After the complete addition of the nitrating mixture, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. This will precipitate the crude this compound.

  • Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water until the washings are neutral to pH paper.

  • Neutralization and Extraction (Optional): The crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any residual acids, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, to yield the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reaction and Workflow Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product pTSA p-Toluenesulfonamide Dissolution Dissolution in H₂SO₄ (0-5 °C) pTSA->Dissolution H2SO4 Conc. H₂SO₄ H2SO4->Dissolution HNO3 Conc. HNO₃ Nitration Addition of Nitrating Mixture (0-10 °C) HNO3->Nitration Dissolution->Nitration Workup Quenching on Ice Nitration->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis.

Caption: Chemical reaction scheme.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is representative and can vary based on the specific reaction conditions and scale.

ParameterValueReference
Molar Ratio (p-Toluenesulfonamide : HNO₃) 1 : 1.1[3]
Reaction Temperature 0 - 10 °C[3][4]
Reaction Time 1 - 2 hours (post-addition)[4]
Typical Yield 80-90% (based on analogous reactions)[4]

Safety Considerations

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • Always add acid to water, not the other way around, when preparing dilutions.

  • Dispose of all chemical waste according to institutional safety guidelines.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature and perform a thorough risk assessment before undertaking this procedure.

References

Physical properties of 4-Methyl-3-nitrobenzenesulfonamide (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical properties of 4-Methyl-3-nitrobenzenesulfonamide, with a focus on its melting point and solubility. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for structurally related isomers and analogs to provide a comparative context for researchers. Additionally, a proposed synthetic pathway and general experimental protocols for property determination are detailed.

Core Physical Properties

Compound NameMolecular FormulaMelting Point (°C)Solubility
4-Methylbenzenesulfonamide C₇H₉NO₂S136 - 140Soluble in alcohol, very slightly soluble in water (3.2 g/L at 25°C).[1][2]
2-Nitrobenzenesulfonamide C₆H₆N₂O₄S190 - 192Slightly soluble in water. Soluble in DMSO and methanol (with heating).[3][4][5]
3-Nitrobenzenesulfonamide C₆H₆N₂O₄S166 - 168Readily soluble in water.
4-Nitrobenzenesulfonamide C₆H₆N₂O₄S178 - 180Water solubility of 606.6 mg/L at 15°C.[6][7]

Experimental Protocols

While a specific, published experimental protocol for the synthesis and property determination of this compound is not available, a plausible synthetic route can be proposed based on established chemical principles. Furthermore, standard methodologies for determining melting point and solubility are described below.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process, starting from the commercially available 2-nitrotoluene.

Step 1: Synthesis of 4-Methyl-3-nitrobenzene-1-sulfonyl chloride

The intermediate, 4-Methyl-3-nitrobenzene-1-sulfonyl chloride, can be synthesized via the chlorosulfonation of 2-nitrotoluene.

Methodology:

  • To a reaction vessel containing chlorosulfonic acid and a catalytic amount of sulfamic acid, slowly add 2-nitrotoluene while maintaining the temperature below 40°C.

  • After the addition is complete, stir the mixture at 40°C for one hour, followed by slow heating to 105°C.

  • Maintain the reaction at 105°C for approximately six hours.

  • After cooling, the reaction mixture is carefully poured into ice water, causing the product to precipitate.

  • The solid 4-Methyl-3-nitrobenzene-1-sulfonyl chloride is then collected by filtration and washed with ice water.[8]

Step 2: Synthesis of this compound

The target compound can then be synthesized by the reaction of the sulfonyl chloride intermediate with ammonia.

Methodology:

  • Dissolve the crude 4-Methyl-3-nitrobenzene-1-sulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran).

  • To this solution, add an excess of aqueous ammonia.

  • The reaction mixture is then stirred at room temperature for several hours.

  • The product, this compound, can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.[9]

Determination of Physical Properties

Melting Point Determination:

The melting point of a purified sample of this compound can be determined using a standard melting point apparatus.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.

Solubility Determination:

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved solid.

  • A known volume of the clear, saturated solution is carefully evaporated to dryness.

  • The mass of the remaining solid is measured, and the solubility is calculated and expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Logical Workflow and Diagrams

The proposed synthesis of this compound can be visualized as a sequential two-step process.

Synthesis_Workflow Start 2-Nitrotoluene Step1 Chlorosulfonation with Chlorosulfonic Acid Start->Step1 Intermediate 4-Methyl-3-nitrobenzene-1-sulfonyl chloride Step1->Intermediate Step2 Amination with Ammonia Intermediate->Step2 End This compound Step2->End

Caption: Proposed two-step synthesis of this compound.

References

In-Depth Technical Guide: 2-Nitrotoluene-4-sulfonic Acid (CAS No. 97-06-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitrotoluene-4-sulfonic acid (CAS No. 97-06-3), a key intermediate in the chemical industry. The document details its chemical and physical properties, safety and toxicological data, synthesis protocols, and primary industrial applications. All quantitative data is presented in structured tables for ease of reference. Additionally, a detailed experimental workflow for its synthesis is provided, accompanied by a visual representation using a Graphviz diagram. While direct biological signaling pathway information is not prevalent for this compound, relevant toxicological findings are discussed.

Chemical Information

2-Nitrotoluene-4-sulfonic acid, also known as 4-methyl-3-nitrobenzenesulfonic acid, is an organic compound with the CAS registry number 97-06-3. It is primarily utilized as a precursor in the synthesis of various azo dyes and other specialty chemicals.[1][2] The compound crystallizes from water as pale yellow, hygroscopic needles of the dihydrate form.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Nitrotoluene-4-sulfonic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₇NO₅S[3][4][5]
Molecular Weight 217.20 g/mol [4][5]
Melting Point 92°C (dihydrate)[6]
Density 1.547 g/cm³[6]
pKa (Predicted) -1.04 ± 0.50[6]
XLogP3 1.2[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 5[6]
Rotatable Bond Count 1[6]
Exact Mass 217.00449350[6]
Complexity 314[6]

Table 1: Chemical and Physical Properties of 2-Nitrotoluene-4-sulfonic acid.

Safety and Toxicological Information

Comprehensive safety and toxicological data are crucial for handling 2-Nitrotoluene-4-sulfonic acid in a research or industrial setting.

GHS Hazard Classification

While a specific GHS classification for 2-Nitrotoluene-4-sulfonic acid is not uniformly available across all databases, its precursor, 2-nitrotoluene, is classified with significant hazards. It is prudent to handle the sulfonic acid derivative with similar precautions. The GHS classification for the related compound 4-nitrotoluene-2-sulfonic acid includes hazards such as being corrosive to metals, causing severe skin burns and eye damage, and being harmful to aquatic life with long-lasting effects.[7][8]

GHS Pictograms for a related isomer (4-Nitrotoluene-2-sulfonic Acid):

  • Corrosion

  • Environmental Hazard

Hazard Statements for a related isomer (4-Nitrotoluene-2-sulfonic Acid):

  • H290: May be corrosive to metals.[7][8]

  • H314: Causes severe skin burns and eye damage.[7][8]

  • H412: Harmful to aquatic life with long lasting effects.[8]

Precautionary Statements for a related isomer (4-Nitrotoluene-2-sulfonic Acid):

  • P234: Keep only in original container.[8]

  • P260: Do not breathe dusts or mists.[8]

  • P273: Avoid release to the environment.[8]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[8]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]

  • P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[8]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[8]

  • P390: Absorb spillage to prevent material damage.[8]

  • P405: Store locked up.[8]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[8]

Toxicological Data

Direct toxicological studies on 2-Nitrotoluene-4-sulfonic acid are limited. However, data on the precursor, 2-nitrotoluene, indicates potential for toxicity. 2-Nitrotoluene is reasonably anticipated to be a human carcinogen.[9] It can cause the formation of methemoglobin, leading to cyanosis.[9] Liver toxicity has been observed in rats exposed to 2-nitrotoluene.[10] While 2-nitrotoluene was not found to be genotoxic in bacteria, it did induce sister chromatid exchange in cultured mammalian cells.[10]

Experimental Protocols

The primary method for the synthesis of 2-Nitrotoluene-4-sulfonic acid is the sulfonation of 2-nitrotoluene.

Synthesis of 2-Nitrotoluene-4-sulfonic Acid

Objective: To synthesize 2-Nitrotoluene-4-sulfonic acid by the sulfonation of 2-nitrotoluene.

Materials:

  • 2-Nitrotoluene

  • Oleum (25%)

  • Ice

  • Water

Procedure:

  • In a suitable reaction vessel, carefully heat 2-nitrotoluene with 25% oleum.

  • Maintain the reaction temperature at 80°C for a period of 3 hours with continuous stirring.[1]

  • After the reaction is complete, quench the reaction mixture by carefully pouring it onto ice with vigorous stirring.

  • The resulting solution contains the sodium salt of 2-Nitrotoluene-4-sulfonic acid after a liming process to neutralize it.[1]

Purification: The dihydrate form of 2-Nitrotoluene-4-sulfonic acid can be obtained by crystallization from water.[1]

Industrial Applications

The primary industrial use of 2-Nitrotoluene-4-sulfonic acid is as a chemical intermediate.[1][2]

  • Dye Production: It is a key precursor in the manufacture of various azo dyes.[2] The hydrogenation of 2-Nitrotoluene-4-sulfonic acid yields o-toluidine-4-sulfonic acid, another important dye intermediate.[1]

  • Specialty Chemicals: It can be converted to 2-nitro-p-toluenesulfonyl chloride, which is then used to produce 3-amino-4-methyl-N,N-dimethylbenzenesulfonamide, a diazo component in azoic dyeing.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis process of 2-Nitrotoluene-4-sulfonic acid.

G Synthesis of 2-Nitrotoluene-4-sulfonic Acid A 2-Nitrotoluene C Reaction Vessel A->C B 25% Oleum B->C D Heating at 80°C for 3h C->D Sulfonation E Quenching with Ice D->E F Liming (Neutralization) E->F G Crude 2-Nitrotoluene-4-sulfonic Acid (Sodium Salt) F->G H Crystallization from Water G->H I Purified 2-Nitrotoluene-4-sulfonic Acid Dihydrate H->I

Caption: Synthesis workflow for 2-Nitrotoluene-4-sulfonic acid.

Conclusion

2-Nitrotoluene-4-sulfonic acid (CAS No. 97-06-3) is a significant industrial chemical with well-defined properties and synthesis routes. Its primary application lies in the production of dyes and other specialty chemicals. While direct and extensive toxicological and biological data on the compound itself is limited, the known hazards of its precursor, 2-nitrotoluene, necessitate careful handling and adherence to safety protocols in both laboratory and industrial environments. This guide provides a foundational understanding for professionals working with this compound.

References

Spectroscopic and Synthetic Profile of 4-Methyl-3-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Infrared Spectroscopy) and a detailed synthetic protocol for 4-Methyl-3-nitrobenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide combines data from closely related analogs and established synthetic methodologies to provide a reliable profile.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. The data is inferred from published spectra of structurally similar compounds, particularly N-substituted derivatives and precursors.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.1-8.3d1HAr-H (H2)The proton ortho to the sulfonyl group and meta to the nitro group.
~7.8-8.0dd1HAr-H (H6)The proton ortho to both the sulfonyl and nitro groups.
~7.5-7.7d1HAr-H (H5)The proton meta to the sulfonyl group and ortho to the methyl group.
~7.0-7.5br s2H-SO₂NH₂Broad singlet for the sulfonamide protons, exchangeable with D₂O.
~2.6s3H-CH₃Singlet for the methyl group protons.

Note: Predicted chemical shifts are based on data for N-substituted 4-methyl-3-nitrobenzenesulfonamides and general principles of NMR spectroscopy. The exact shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentNotes
~148C-NO₂Carbon atom attached to the nitro group.
~142C-SO₂Carbon atom attached to the sulfonamide group.
~139C-CH₃Aromatic carbon attached to the methyl group.
~133Ar-CH (C6)
~128Ar-CH (C5)
~124Ar-CH (C2)
~20-CH₃Methyl carbon.

Note: Predicted chemical shifts are based on data for 4-methyl-3-nitrobenzenesulfonic acid and related sulfonamides.[1]

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3250Strong, SharpN-H stretching (asymmetric and symmetric)
~3100MediumAromatic C-H stretching
~1530StrongAsymmetric NO₂ stretching
~1350StrongSymmetric NO₂ stretching
~1330StrongAsymmetric SO₂ stretching
~1160StrongSymmetric SO₂ stretching
~900MediumS-N stretching

Note: Predicted absorption bands are based on data for N-substituted 4-methyl-3-nitrobenzenesulfonamides and general IR correlation tables.[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of sulfonamides from sulfonyl chlorides and ammonia.[3]

Materials:

  • 4-Methyl-3-nitrobenzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran or acetone at room temperature.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 10 equivalents) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A wider spectral width (e.g., 0-160 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Visualizations

Chemical Structure

G C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 H_C2 H C2->H_C2 C4 C C3->C4 N2 N C3->N2 C5 C C4->C5 CH3_group CH3 C4->CH3_group C6 C C5->C6 H_C5 H C5->H_C5 C6->C1 H_C6 H C6->H_C6 O1 O S->O1 O2 O S->O2 N1 N S->N1 H1 H N1->H1 H2 H N1->H2 O3 O N2->O3 O4 O N2->O4

Caption: Chemical structure of this compound.

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start 4-Methyl-3-nitrobenzenesulfonyl chloride + Aqueous Ammonia reaction Amination Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis

Caption: Workflow for the synthesis and characterization of the compound.

References

A Technical Guide to the Research Applications of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides, characterized by the presence of a sulfonyl group connected to an amine (-SO₂NH-), represent a cornerstone of medicinal chemistry. First introduced as antibacterial agents, their facile synthesis, chemical stability, and ability to form critical hydrogen bonds have led to their exploration across a vast spectrum of therapeutic areas.[1][2] This versatile scaffold has given rise to drugs for treating not only bacterial infections but also a range of other conditions, including cancer, inflammation, glaucoma, and neurodegenerative diseases.[3][4] This guide provides an in-depth overview of the core research applications of sulfonamide derivatives, detailing their mechanisms of action, summarizing key efficacy data, and providing representative experimental protocols to aid in their study and development.

Antimicrobial Agents

The original and most well-known application of sulfonamides is in combating bacterial infections. They are synthetic antimicrobial agents effective against a wide range of Gram-positive and certain Gram-negative bacteria.[5][6]

Mechanism of Action

Sulfonamides function as bacteriostatic agents by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria. Bacteria must synthesize their own folic acid, as they cannot utilize external sources. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA.[7][8] This disruption of the folate pathway halts bacterial growth and replication.[8]

Antimicrobial_Mechanism Mechanism of Sulfonamide Antimicrobial Action cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA Bacterial DNA & RNA Nucleotides->DNA Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Sulfonamide inhibition of the bacterial folic acid pathway.
Efficacy Data

The antimicrobial efficacy of sulfonamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

CompoundTarget OrganismMIC (µg/mL)Reference
HR14 S. aureus1.5[9]
HR14 E. coli2.0[9]
HR5 A. flavus (fungus)5.25[9]
HR5 A. niger (fungus)12.5[9]
1C E. coli50[10]
I S. aureus (MRSA)> Oxacillin[11]
II S. aureus (MRSA)> Oxacillin[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a sulfonamide derivative against a bacterial strain.[12][13][14]

  • Preparation of Materials:

    • Media: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Compound Stock: Dissolve the sulfonamide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well in the series. This creates a range of decreasing compound concentrations.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]

Anticancer Agents

A host of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through diverse mechanisms, making them a promising class of compounds in oncology research.[15][16]

Mechanisms of Action

Unlike their antimicrobial counterparts, anticancer sulfonamides do not have a single, unified mechanism. Their activity stems from the inhibition of various targets crucial for tumor growth, proliferation, and survival.[1][17]

  • Carbonic Anhydrase (CA) Inhibition: Many tumors overexpress CA isoforms (e.g., CA IX and XII), which help maintain a favorable acidic microenvironment for tumor growth and metastasis. Sulfonamides are potent inhibitors of these enzymes.[16]

  • Cell Cycle Arrest: Certain derivatives can halt the cell cycle, often in the G1 phase, preventing cancer cells from progressing towards mitosis and proliferation.[15]

  • Microtubule Assembly Disruption: Some sulfonamides interfere with the dynamics of microtubule polymerization, a process essential for cell division, leading to mitotic arrest and apoptosis.[17]

  • Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs), sulfonamides can disrupt the formation of new blood vessels (angiogenesis) that tumors require to grow and spread.[15][16]

  • Kinase Inhibition: The sulfonamide scaffold is present in several tyrosine kinase inhibitors, which block signaling pathways that drive cell growth and proliferation.[16]

Anticancer_Mechanisms Multifaceted Anticancer Mechanisms of Sulfonamides cluster_targets Cellular Targets cluster_effects Biological Effects Sulfonamide Sulfonamide Derivative CA Carbonic Anhydrase (e.g., CA IX) Sulfonamide->CA Tubulin Tubulin Sulfonamide->Tubulin Cyclins Cyclin-Dependent Kinases (CDKs) Sulfonamide->Cyclins MMP Matrix Metalloproteinases (MMPs) Sulfonamide->MMP pH Disrupted pH Homeostasis CA->pH Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle G1 Cell Cycle Arrest Cyclins->CellCycle Angiogenesis Angiogenesis Inhibition MMP->Angiogenesis Outcome Tumor Growth Inhibition & Apoptosis pH->Outcome Microtubule->Outcome CellCycle->Outcome Angiogenesis->Outcome

Sulfonamides exert anticancer effects via multiple targets.
Efficacy Data: Carbonic Anhydrase Inhibition

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is a key metric for many anticancer sulfonamides, measured as the inhibition constant (Kᵢ) or IC₅₀.

Compound ClasshCA I (Kᵢ or IC₅₀)hCA II (Kᵢ or IC₅₀)hCA IX (Kᵢ or IC₅₀)Reference
Thiadiazole Derivatives 3–12 nM0.20–5.96 nM3–45 nM[18]
1H-1,2,3-triazole Derivatives -10.9–18.5 µM-[19]
Chloro triazine derivative (5a) -1.49 µM (bCA II)-
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CA activity based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[17]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Solution: Prepare a working solution of purified human CA isoform (e.g., hCA II or hCA IX) in cold Assay Buffer.

    • Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO.

    • Inhibitor Solutions: Dissolve the test sulfonamide and a positive control (e.g., Acetazolamide) in DMSO. Prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the inhibitor working solution (or DMSO for the control).

    • Add 20 µL of the CA Enzyme Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

  • Measurement and Analysis:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Anti-inflammatory Agents

Sulfonamides have demonstrated potent anti-inflammatory properties, with some derivatives acting through mechanisms distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The anti-inflammatory effects of certain sulfonamides are linked to their ability to modulate key inflammatory pathways. One prominent mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli (like LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-6. Some sulfonamide derivatives can prevent the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene expression.

Anti_Inflammatory_Mechanism Inhibition of NF-κB Pathway by Sulfonamides LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Complex NF-κB / IκBα (Inactive) IKK->Complex Phosphorylation IkBa_p p-IκBα IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB NF-κB (p65/p50) NFkB->Complex Translocation Nuclear Translocation NFkB->Translocation IkBa IκBα IkBa->Complex Complex->IkBa_p Complex->NFkB Release Nucleus Nucleus DNA DNA Binding Translocation->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Sulfonamide Sulfonamide Derivative Sulfonamide->IKK Inhibition

Sulfonamides can block inflammatory cytokine production.
Efficacy Data

The anti-inflammatory activity of novel sulfonamides is often evaluated by their ability to inhibit the production of key cytokines in stimulated immune cells (e.g., LPS-stimulated macrophages).

CompoundCytokine InhibitionIC₅₀ (µM)Cell LineReference
11d IL-60.61J774A.1
11d TNF-α4.34J774A.1
Experimental Protocol: Western Blot for NF-κB Pathway Analysis

This protocol is for assessing the effect of a sulfonamide derivative on IκBα degradation and p65 nuclear translocation in LPS-stimulated cells.[3][18]

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., J774A.1 macrophages) to ~80% confluency.

    • Pre-treat cells with various concentrations of the sulfonamide derivative for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes). Include untreated and LPS-only controls.

  • Protein Extraction:

    • Harvest the cells and perform cytoplasmic and nuclear fractionation using a commercial kit or standard biochemical procedures. This separates the proteins located in the cytoplasm from those in the nucleus.

    • Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) from each fraction by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for IκBα (for cytoplasmic fractions), phosphorylated p65 (for nuclear fractions), and loading controls (e.g., β-actin for cytoplasm, Lamin B1 for nucleus).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein bands to their respective loading controls to compare protein levels across different treatment groups. A successful compound will show increased IκBα in the cytoplasm and decreased p-p65 in the nucleus compared to the LPS-only control.

Agents for Neurodegenerative Diseases

Recent research has highlighted the potential of sulfonamides as multi-target agents for complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Mechanisms of Action in Alzheimer's Disease (AD)

The pathology of AD is multifactorial. Sulfonamide derivatives are being designed to address several of these factors simultaneously.

  • Cholinesterase Inhibition: They can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. This action helps to improve cognitive function.

  • Aβ Aggregation Inhibition: Certain derivatives can interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.

  • Nrf2 Activation: Some sulfonamides can activate the Nrf2 pathway, a key regulator of the body's endogenous antioxidant response, which helps protect neurons from oxidative stress.

  • Anti-fibrillization: Novel sulfonamides have been shown to inhibit the fibril formation of both α-synuclein (relevant to Parkinson's) and hyperphosphorylated tau (relevant to AD).

AD_Mechanism Multi-Target Strategy of Sulfonamides in Alzheimer's Disease cluster_pathology AD Pathological Hallmarks cluster_targets Molecular Targets Sulfonamide Sulfonamide Derivative Abeta Aβ Peptide Aggregation Sulfonamide->Abeta Inhibition Tau Tau Protein Fibrillization Sulfonamide->Tau Inhibition ChE AChE / BChE Sulfonamide->ChE Inhibition Nrf2 Nrf2 Pathway Sulfonamide->Nrf2 Activation Outcome Neuroprotection & Cognitive Improvement Abeta->Outcome Tau->Outcome ACh Acetylcholine Degradation ACh->Outcome OxidativeStress Oxidative Stress OxidativeStress->Outcome ChE->ACh Nrf2->OxidativeStress

Sulfonamides can address multiple pathological factors in AD.
Efficacy Data

The efficacy of these compounds is measured by their ability to inhibit key enzymes or pathological processes.

CompoundActivityMeasurementValueReference
18 α-synuclein FibrillizationFluorescence Intensity5.9 ± 4.1%
20 α-synuclein FibrillizationFluorescence Intensity11.9 ± 2.2%
Indole-based derivativesAChE InhibitionIC₅₀Potent
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric Ellman's method for measuring AChE activity.[5]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE (e.g., from electric eel) in Assay Buffer.

    • DTNB Solution: Prepare a 10 mM solution of 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) in Assay Buffer.

    • Substrate Solution: Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

    • Inhibitor Solutions: Prepare serial dilutions of the test sulfonamide and a positive control (e.g., Donepezil) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer, 50 µL of AChE solution, and 50 µL of the inhibitor solution to the appropriate wells.

    • For the control (100% activity), add 50 µL of Assay Buffer instead of the inhibitor.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 50 µL of the ATCI substrate solution.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes. The reaction produces a yellow-colored product.

    • Calculate the reaction rate (ΔAbs/min) for each well.

    • Determine the percent inhibition and calculate the IC₅₀ value as described in the CA inhibition protocol.

Synthesis and Characterization

The synthesis of novel sulfonamide derivatives is a cornerstone of research in this field. The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[9]

General Synthesis Workflow

The development of a new sulfonamide derivative typically follows a structured workflow from synthesis to characterization and biological evaluation.

Synthesis_Workflow General Workflow for Sulfonamide Synthesis and Evaluation cluster_char Characterization Methods Start Starting Materials (Amine + Sulfonyl Chloride) Reaction Nucleophilic Substitution (Base, Solvent) Start->Reaction Workup Reaction Workup & Purification (e.g., Chromatography) Reaction->Workup Product Pure Sulfonamide Derivative Workup->Product Characterization Structural Characterization Product->Characterization Evaluation Biological Activity Screening Product->Evaluation NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR FT-IR Spectroscopy Characterization->IR

A typical workflow from synthesis to biological testing.
Experimental Protocol: General Synthesis of a Sulfonamide

This protocol describes a typical procedure for synthesizing a sulfonamide from a sulfonyl chloride and an amine.

  • Reactant Setup:

    • In a round-bottom flask, dissolve the primary or secondary amine (1 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile, 15 mL).

    • Add a base (e.g., triethylamine or pyridine, 1.2 mmol) to the solution to act as a scavenger for the HCl byproduct.

  • Reaction:

    • Slowly add the corresponding sulfonyl chloride (1 mmol), dissolved in a small amount of the same solvent, to the amine solution dropwise at 0°C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), water, and brine to remove excess base and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure sulfonamide derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques:

      • ¹H and ¹³C NMR: To elucidate the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • FT-IR Spectroscopy: To identify the characteristic sulfonamide (SO₂-N) stretching bands.[13]

Conclusion

The sulfonamide scaffold remains a privileged structure in drug discovery, demonstrating remarkable versatility and a broad spectrum of biological activities.[4] From their historical role as the first synthetic antimicrobials to their modern applications in oncology, anti-inflammatory therapy, and the treatment of neurodegenerative diseases, sulfonamide derivatives continue to be a fertile ground for research. The ongoing development of novel synthetic strategies and a deeper understanding of their molecular targets will undoubtedly lead to the discovery of new and more effective therapeutic agents. This guide serves as a foundational resource for professionals dedicated to harnessing the full potential of this remarkable chemical class.

References

The Core Mechanism of Action of Nitrobenzenesulfonamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrobenzenesulfonamide derivatives have emerged as a versatile and potent class of molecules with a broad spectrum of biological activities, attracting significant interest in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the core mechanisms of action underlying their therapeutic potential. We delve into their roles as anticancer, antimicrobial, and anti-inflammatory agents, with a particular focus on their molecular targets and the modulation of key signaling pathways. This document summarizes quantitative data on their inhibitory activities, provides detailed experimental protocols for key assays, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The nitrobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological effects. Initially recognized for their utility in organic synthesis, these compounds are now at the forefront of research into novel therapeutic agents. Their mechanisms of action are multifaceted, ranging from the targeted inhibition of specific enzymes to the modulation of complex signaling cascades. This guide will systematically dissect these mechanisms, providing a foundational resource for the rational design and development of next-generation nitrobenzenesulfonamide-based drugs.

Anticancer Activity: Targeting Estrogen-Related Receptor α (ERRα)

A primary mechanism through which nitrobenzenesulfonamide compounds exert their anticancer effects is by acting as inverse agonists of the Estrogen-Related Receptor α (ERRα).[1][2][3][4] ERRα is an orphan nuclear receptor that is overexpressed in various cancers, including triple-negative breast cancer, and plays a crucial role in regulating cellular metabolism and mitochondrial biogenesis to support tumor growth.[1][2][3]

Signaling Pathway

Nitrobenzenesulfonamide-based inverse agonists bind to the ligand-binding domain of ERRα, inducing a conformational change that prevents the recruitment of coactivators such as PGC-1α.[2] This disruption of the ERRα-coactivator complex leads to the transcriptional repression of ERRα target genes involved in oxidative metabolism and mitochondrial function, thereby inhibiting cancer cell proliferation, migration, and invasion.[1][2]

Inhibition of the ERRα signaling pathway by a nitrobenzenesulfonamide inverse agonist.
Quantitative Data: ERRα Inverse Agonist Activity

The inhibitory potency of nitrobenzenesulfonamide derivatives against ERRα has been quantified using various assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of p-nitrobenzenesulfonamide compounds.

CompoundModificationIC50 (µM) for ERRα Transcriptional RepressionReference
8 Unsubstituted1.76[3]
9 4-Chloro2.02[3]
10 4-Methyl1.23[3]
11 4-Methoxy0.80[1][2][3][4]
17 3-Methoxy1.29[3]
18 3-Trifluoromethyl1.78[3]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a TR-FRET assay to determine the binding affinity of nitrobenzenesulfonamide compounds to ERRα.

Materials:

  • ERRα-LBD-GST fusion protein

  • Tb-anti-GST antibody

  • Fluorescein-labeled PGC1α coactivator peptide

  • TR-FRET Coregulator Buffer

  • Dithiothreitol (DTT)

  • Test compounds (nitrobenzenesulfonamide derivatives)

  • 384-well assay plates

Procedure:

  • Prepare Complete TR-FRET Coregulator Buffer: Add DTT to the TR-FRET Coregulator Buffer to a final concentration of 5 mM. This buffer should be prepared fresh daily.

  • Prepare Reagent Mix: Prepare a 4X stock solution containing ERRα-LBD-GST, Tb-anti-GST antibody, and fluorescein-PGC1α peptide in the Complete TR-FRET Coregulator Buffer. The final assay concentrations are typically 5 nM for the antibody, 500 nM for the peptide, and an optimized concentration of the ERRα-LBD-GST (refer to manufacturer's certificate of analysis).[5][6]

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Then, create a 2X final concentration of the compounds in the Complete TR-FRET Coregulator Buffer.

  • Assay Assembly: In a 384-well plate, add 10 µL of the 2X compound dilutions. Add 10 µL of the 4X reagent mix to each well.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium emission) and 520 nm (FRET signal).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_workflow start Start prepare_reagents Prepare Reagents (ERRα, Antibody, Peptide, Buffer) start->prepare_reagents compound_dilution Prepare Serial Dilution of Test Compounds start->compound_dilution assay_assembly Assemble Assay in 384-well Plate (Reagents + Compounds) prepare_reagents->assay_assembly compound_dilution->assay_assembly incubation Incubate at Room Temperature assay_assembly->incubation read_plate Measure TR-FRET Signal (Ex: 340nm, Em: 495/520nm) incubation->read_plate data_analysis Analyze Data (Calculate Ratio, Plot Curve, Determine IC50) read_plate->data_analysis end End data_analysis->end

A generalized workflow for a TR-FRET based ERRα inverse agonist assay.

Carbonic Anhydrase Inhibition

Nitrobenzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7] Notably, these compounds often exhibit selectivity for tumor-associated CA isoforms, such as CA IX and XII, over the cytosolic isoforms CA I and II, making them attractive candidates for cancer therapy.[7]

Mechanism of Inhibition

The sulfonamide moiety of nitrobenzenesulfonamides is crucial for their inhibitory activity. In its deprotonated form (SO2NH-), it coordinates to the zinc ion in the active site of the carbonic anhydrase, mimicking the transition state of the CO2 hydration reaction. This binding blocks the catalytic activity of the enzyme.

CA_inhibition CA_active_site Carbonic Anhydrase Active Site (with Zn2+) Inhibited_complex Inhibited Enzyme-Inhibitor Complex CA_active_site->Inhibited_complex NBS Nitrobenzenesulfonamide (R-SO2NH2) Deprotonated_NBS Deprotonated Form (R-SO2NH-) NBS->Deprotonated_NBS Deprotonation Deprotonated_NBS->CA_active_site Binds to Zn2+

Mechanism of carbonic anhydrase inhibition by nitrobenzenesulfonamides.
Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency of nitrobenzenesulfonamides against various human carbonic anhydrase (hCA) isoforms is typically expressed as the inhibition constant (Ki).

Compound ClasshCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
2-Substituted-5-nitro-benzenesulfonamidesIneffective8.8 - 49755.4 - 6535.4 - 653[7]
Sulfonamides with Pyrazole-carboxamide6.2 - 38226.1 - 568.88.5 - 568.861.3 - 432.8[8]
N-((4-sulfamoylphenyl)carbamothioyl) amides13.3 - 87.65.3 - 384.3--[9]
Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This protocol describes a method for determining the inhibition constants (Ki) of nitrobenzenesulfonamides against carbonic anhydrase isoforms.

Materials:

  • Purified carbonic anhydrase isoform

  • Tris-HCl buffer (e.g., 20 mM, pH 8.0)

  • CO2-saturated water

  • Test compounds

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the carbonic anhydrase and serial dilutions of the nitrobenzenesulfonamide inhibitor in the Tris-HCl buffer.

  • Blank Measurement: In the stopped-flow instrument, rapidly mix the CO2-saturated water with the Tris-HCl buffer (without enzyme or inhibitor). Record the time it takes for the pH to drop from a set initial value to a final value (e.g., from 8.3 to 6.3 at 0°C).[10] This is the uncatalyzed reaction time.

  • Enzyme Activity Measurement: Repeat the measurement with the enzyme in the buffer to determine the catalyzed reaction time.

  • Inhibition Measurement: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period. Then, initiate the reaction by mixing with the CO2-saturated water and record the reaction times.

  • Data Analysis: Calculate the enzyme activity at each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the Ki value.

Antimicrobial and Anti-inflammatory Mechanisms

Antimicrobial Action

The antimicrobial activity of nitrobenzenesulfonamides is primarily attributed to the bioreductive activation of the nitro group within microbial cells.

Mechanism: Bacterial nitroreductases reduce the nitro group of the nitrobenzenesulfonamide to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can cause widespread damage to cellular macromolecules, including DNA, leading to bacterial cell death.

antimicrobial_mechanism cluster_bacterial_cell NBS Nitrobenzenesulfonamide Nitroreductase Nitroreductase NBS->Nitroreductase Enters Bacterial_Cell Bacterial Cell Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductase->Reactive_Intermediates Reduces DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Causes Cell_Death Cell Death DNA_Damage->Cell_Death Leads to

General mechanism of antimicrobial action for nitrobenzenesulfonamides.
Anti-inflammatory Effects

Nitrobenzenesulfonamides may exert anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.

COX Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some nitrobenzenesulfonamide derivatives can inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[11][12]

Experimental Protocol: COX Inhibition Assay (Fluorometric)

Materials:

  • COX-1 or COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic acid

  • Test compounds

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX cofactor and arachidonic acid according to the kit instructions.

  • Reaction Mix: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and the COX enzyme.

  • Compound Addition: Add the test compounds at various concentrations to the designated wells. Include appropriate controls (enzyme control, inhibitor control).

  • Initiate Reaction: Add the arachidonic acid solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.[8]

  • Data Analysis: Calculate the slope of the linear portion of the fluorescence curve for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

NF-κB Pathway Modulation: The NF-κB signaling pathway is a central regulator of inflammation. While direct evidence for nitrobenzenesulfonamides is still emerging, related sulfonamide and benzamide compounds have been shown to inhibit the activation of NF-κB.[13] This inhibition would lead to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β.

Conclusion

Nitrobenzenesulfonamide compounds represent a promising class of therapeutic agents with diverse mechanisms of action. Their ability to act as inverse agonists of ERRα provides a targeted approach for cancer therapy. Furthermore, their well-established role as carbonic anhydrase inhibitors, particularly with selectivity for tumor-associated isoforms, offers another avenue for anticancer drug development. The antimicrobial and anti-inflammatory properties of these compounds further broaden their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to further explore and harness the therapeutic capabilities of the nitrobenzenesulfonamide scaffold. Future research should focus on elucidating the specific molecular interactions and downstream signaling events to enable the design of more potent and selective drug candidates.

References

The Dawn of a Medical Revolution: An In-depth Technical Guide to the Discovery and History of Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of benzenesulfonamide compounds and their subsequent development into the first commercially available systemic antibacterial agents marks a pivotal moment in the history of medicine. Before the advent of these "sulfa drugs," bacterial infections frequently led to severe morbidity and mortality. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and foundational experimental protocols related to benzenesulfonamide compounds, tailored for professionals in the fields of chemical biology, pharmacology, and drug development.

The Serendipitous Discovery of Antibacterial Activity

The journey of benzenesulfonamide compounds began not in a medical laboratory, but in the German dye industry. In the early 1930s, at the Bayer laboratories of IG Farben, a team led by Gerhard Domagk was investigating coal-tar dyes as potential therapeutic agents.[1] The prevailing theory, championed by Paul Ehrlich, was that dyes capable of selectively staining bacteria could be modified to attack these pathogens within the body.[2]

In 1932, chemists Fritz Mietzsch and Josef Klarer synthesized a red azo dye, KL-730, which contained a sulfonamide group.[3] Domagk's subsequent testing revealed this compound's remarkable ability to protect mice from lethal streptococcal infections.[2][4] Despite the groundbreaking nature of this discovery, the findings were not published until 1935.[1] The drug, named Prontosil, became the first medicine capable of effectively treating a range of systemic bacterial infections.[1][3] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[5]

A crucial breakthrough occurred shortly after Prontosil's introduction when researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug.[6] It was metabolized in the body to release its active component: para-aminobenzenesulfonamide, a simpler compound first synthesized in 1906 and known as sulfanilamide.[1] This discovery was significant because sulfanilamide's patent had expired, allowing for widespread, inexpensive production and sparking a "sulfa craze" that revolutionized the treatment of bacterial diseases.[1][7]

Historical Development Timeline

The following diagram illustrates the key milestones in the discovery and development of early benzenesulfonamide antibacterials.

Historical_Development_of_Benzenesulfonamides cluster_0 Early 20th Century cluster_1 The Sulfa Drug Era 1906 1906 Sulfanilamide first synthesized 1932 1932 Domagk discovers antibacterial activity of Prontosil (KL-730) 1906->1932 Dye Industry Synthesis 1935 1935 Domagk publishes findings on Prontosil. Prontosil is marketed. 1932->1935 In Vivo Testing 1936 1936 Fourneau discovers Prontosil is a prodrug for Sulfanilamide 1935->1936 Mechanism Elucidation 1938 1938 Sulfapyridine developed 1936->1938 Derivative Synthesis 1939 1939 Domagk awarded Nobel Prize

Key milestones in the discovery of sulfonamide drugs.

Mechanism of Action: Antimetabolites in Action

Sulfonamides exert their antibacterial effect through competitive inhibition. They are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid (vitamin B9) in bacteria.[8][9] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. In contrast, humans obtain folic acid from their diet, making this pathway an excellent selective target for antimicrobial therapy.[1]

The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteroate diphosphate.[1][10] Due to their structural similarity to PABA, sulfonamides competitively bind to the active site of DHPS, halting the production of dihydropteroic acid and, consequently, folic acid.[8][10] Without folic acid, bacteria are unable to synthesize purines, thymidine, and certain amino acids, which are essential for DNA replication and cell growth. This inhibition of growth and multiplication renders sulfonamides bacteriostatic, rather than bactericidal.[1]

Folic Acid Synthesis Inhibition Pathway

The diagram below illustrates the bacterial folic acid synthesis pathway and the inhibitory action of benzenesulfonamides.

Folic_Acid_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_PP Dihydropteroate Diphosphate Dihydropteroate_PP->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Glutamate Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Purines_etc Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_etc Sulfonamide Benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Mechanism of benzenesulfonamide antibacterial action.

Beyond Antibacterials: Carbonic Anhydrase Inhibition

The therapeutic applications of the benzenesulfonamide scaffold extend beyond antibacterial agents. These compounds are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] CAs are involved in numerous physiological processes, and their inhibition has therapeutic effects in conditions like glaucoma, epilepsy, and certain types of cancer.[12][13] The primary sulfonamide group (-SO₂NH₂) is crucial for this activity, as it coordinates to the Zn²⁺ ion in the enzyme's active site.

Quantitative Data on Benzenesulfonamide Activity

The efficacy of benzenesulfonamide derivatives is quantified by their minimum inhibitory concentrations (MIC) against bacteria and their inhibition constants (Kᵢ) against enzymes like carbonic anhydrase.

Antibacterial Activity

Historical data on the MIC of the earliest sulfa drugs is sparse. However, more recent studies provide insight into the activity of sulfonamides against various pathogens. The susceptibility can vary widely, with many bacterial species having developed resistance over time.

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Sulfonamides

Compound Organism MIC Range (µg/mL) Reference
Sulfaisodimidine Streptococcus pyogenes <2 to >512 [14]
Sulfadiazine/Trimethoprim Streptococcus spp. 0.285/0.015 to 9.50/0.50 [2]

| Sulfadimethoxine | Streptococcus spp. | Minority of isolates susceptible |[15] |

Note: MIC values are highly dependent on the specific strain and testing conditions.

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have been extensively studied as carbonic anhydrase inhibitors. Their potency is typically expressed as the inhibition constant (Kᵢ), with lower values indicating tighter binding and greater inhibitory activity.

Table 2: Inhibition Constants (Kᵢ) of Representative Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Reference
Acetazolamide (Standard) 250 12.1 25.8 5.7 [1]
Sulfanilamide 25,000 240 - 37 [7]
Derivative 4c - - 8.5 - [1]
Derivative 13a - - 3.5 8.5 [12]
Derivative 23 - - 8.9 5.3 [12]

| Derivative 17a | 217 | 70.5 | 6.6 | 8.9 |[12] |

Note: Data compiled from various sources. "-" indicates data not reported in the cited source.

Key Experimental Protocols

The following sections detail the methodologies for the synthesis of sulfanilamide and the assessment of the biological activity of benzenesulfonamide compounds.

Multi-Step Synthesis of Sulfanilamide from Acetanilide

This classic four-step synthesis is a cornerstone of introductory organic medicinal chemistry. It involves protection of the aniline amino group, electrophilic aromatic substitution, amination, and deprotection.

Sulfanilamide_Synthesis_Workflow start Start: Acetanilide step1 Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (ClSO₃H) Product: p-Acetamidobenzenesulfonyl Chloride start->step1 step2 Step 2: Amination Reagent: Conc. Aqueous Ammonia (NH₄OH) Product: p-Acetamidobenzenesulfonamide step1->step2 step3 Step 3: Hydrolysis (Deprotection) Reagent: Dilute Hydrochloric Acid (HCl) Followed by neutralization (Na₂CO₃) Product: Sulfanilamide step2->step3 purify Purification Recrystallization from hot water step3->purify end Final Product: Sulfanilamide purify->end

Workflow for the laboratory synthesis of sulfanilamide.

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • Place 5.0 g of dry acetanilide into a dry 100 mL round-bottom flask.

  • In a fume hood, carefully add 10 mL of chlorosulfonic acid (ClSO₃H) dropwise to the acetanilide with constant swirling. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water.

  • Once the addition is complete, gently heat the flask on a water bath at 60-70°C for 1 hour to complete the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled mixture into a beaker containing 100 g of crushed ice, while stirring vigorously. The product will precipitate as a white solid.

  • Collect the crude p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it thoroughly with cold water. Use the moist solid immediately in the next step.

Step 2: Synthesis of p-Acetamidobenzenesulfonamide

  • Transfer the crude p-acetamidobenzenesulfonyl chloride from the previous step into a 250 mL Erlenmeyer flask.

  • In a fume hood, add 15 mL of concentrated aqueous ammonia (ammonium hydroxide) and 15 mL of water.

  • Heat the mixture with stirring on a hot plate in the fume hood to about 70°C for 30 minutes.

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution by slowly adding dilute sulfuric acid until it is acidic to litmus paper. This will precipitate the product.

  • Collect the p-acetamidobenzenesulfonamide by vacuum filtration, wash with cold water, and dry.

Step 3: Synthesis of Sulfanilamide (Hydrolysis)

  • Place the dried p-acetamidobenzenesulfonamide into a 100 mL round-bottom flask.

  • Add dilute hydrochloric acid (e.g., 6M HCl) in an amount approximately twice the weight of the sulfonamide (e.g., for 4g of solid, use 8 mL of 6M HCl).

  • Attach a reflux condenser and heat the mixture at reflux for 45-60 minutes.

  • Allow the solution to cool to room temperature.

  • Slowly neutralize the solution by adding a saturated solution of sodium carbonate (Na₂CO₃) until the solution is slightly alkaline.

  • Cool the mixture in an ice bath to induce crystallization of the sulfanilamide.

  • Collect the crude sulfanilamide by vacuum filtration and wash with a small amount of ice-cold water.

Step 4: Purification

  • Purify the crude sulfanilamide by recrystallization. Dissolve the product in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and allow them to air dry.

Protocol for MIC Determination by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The medium must have low levels of thymidine, which can interfere with sulfonamide activity.[1]

  • Stock Solution: Prepare a concentrated stock solution of the sulfonamide compound in a suitable solvent like DMSO.

  • Serial Dilutions: In a 96-well microtiter plate, add 100 µL of CAMHB to all wells. Pipette 100 µL of the 2x concentrated antibiotic stock into the first column of wells. Perform two-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard 100 µL from column 10. Column 11 serves as the positive growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile broth or saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacteria, as observed by the naked eye.

Protocol for Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the inhibition of the CO₂ hydration activity of a carbonic anhydrase isoform. It relies on a pH indicator to monitor the proton production during the reaction.

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer, for example, 10 mM HEPES or TRIS, pH 7.5.

    • Enzyme Solution: Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in the buffer at a known concentration (e.g., 10-20 µM).

    • Inhibitor Solutions: Prepare a series of dilutions of the benzenesulfonamide inhibitor in the same buffer.

    • Substrate Solution: Prepare a CO₂-saturated water solution by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes.

    • Indicator Solution: Prepare the buffer containing a pH indicator (e.g., phenol red or pyranine).

  • Stopped-Flow Spectrometer Setup:

    • Set the spectrometer to monitor the absorbance change of the pH indicator at the appropriate wavelength (e.g., 570 nm for phenol red).

    • Equilibrate the instrument's syringes and reaction cell to a constant temperature (e.g., 25°C).

  • Measurement Procedure:

    • Load one syringe of the stopped-flow instrument with the enzyme/inhibitor solution (pre-incubated for 10-15 minutes) mixed with the indicator solution.

    • Load the second syringe with the CO₂-saturated water (substrate).

    • Rapidly mix the contents of the two syringes. This initiates the reaction: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻. The production of protons causes a pH change, which is detected by the indicator.

    • Record the initial rate of the reaction by monitoring the change in absorbance over a short time period (milliseconds to seconds).

  • Data Analysis:

    • Determine the initial velocity (V₀) from the slope of the absorbance vs. time curve.

    • Repeat the measurement for a range of inhibitor concentrations.

    • Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.

Conclusion

The discovery of benzenesulfonamide compounds represents a landmark achievement in medicinal chemistry, ushering in the era of chemotherapy and saving countless lives. From their origins as industrial dyes to their elucidation as competitive inhibitors of a key bacterial metabolic pathway, their history underscores the importance of interdisciplinary research and scientific serendipity. The foundational benzenesulfonamide scaffold continues to be a source of inspiration for drug development, with modern derivatives serving as crucial therapeutic agents for a variety of conditions. The experimental protocols detailed herein provide a framework for the synthesis and evaluation of these versatile compounds, enabling further research and innovation in this enduring class of molecules.

References

An In-depth Technical Guide to 4-Methyl-3-nitrobenzenesulfonamide: A Review of Current Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

4-Methyl-3-nitrobenzenesulfonamide is an aromatic organic compound featuring a sulfonamide functional group, a methyl group, and a nitro group attached to a benzene ring. As a member of the broader benzenesulfonamide class, this compound is of interest to researchers in medicinal chemistry and pharmacology due to the diverse biological activities exhibited by structurally related molecules. Benzenesulfonamides are known to possess antibacterial, anticancer, and enzyme-inhibiting properties. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical characteristics, and potential biological activities, while also highlighting the current gaps in research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and application in various experimental settings.

PropertyValue
Molecular Formula C₇H₈N₂O₄S
Molar Mass 216.21 g/mol
Melting Point 144 °C
Boiling Point 399.7±52.0 °C (Predicted)
Density 1.475 g/cm³

Table 1: Physicochemical Properties of this compound.

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in the reviewed literature, a general synthetic pathway can be inferred from standard organic chemistry principles and procedures for analogous compounds. The synthesis would likely involve the sulfonation of toluene, followed by nitration and subsequent amidation.

A plausible synthetic route is outlined below:

G Toluene Toluene p_TsCl p-Toluenesulfonyl chloride Toluene->p_TsCl Sulfonation (ClSO₃H) Nitration Nitration (HNO₃, H₂SO₄) p_TsCl->Nitration Product 4-Methyl-3-nitrobenzenesulfonyl chloride Nitration->Product Amidation Amidation (NH₃ or NH₄OH) Product->Amidation FinalProduct This compound Amidation->FinalProduct

Caption: Plausible synthetic workflow for this compound.

Characterization of the synthesized compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity.

Potential Biological Activities

Although specific quantitative data for the biological activities of this compound are scarce in the public domain, the activities of structurally similar benzenesulfonamide derivatives suggest several areas of potential therapeutic interest.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.[1] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. It is hypothesized that this compound could act as an inhibitor of various carbonic anhydrase isoforms.

sub This compound ca Carbonic Anhydrase (CA) sub->ca Inhibition phys_effect1 Reduced Intraocular Pressure ca->phys_effect1 Leads to phys_effect2 Anticonvulsant Activity ca->phys_effect2 Leads to

Caption: Hypothetical inhibition of Carbonic Anhydrase by this compound.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of various benzenesulfonamide derivatives against a range of cancer cell lines.[2][3] The mechanism of action often involves the inhibition of enzymes crucial for tumor growth and proliferation, such as carbonic anhydrase IX, which is overexpressed in many hypoxic tumors.[4] While no specific IC50 values for this compound have been found, it is a candidate for investigation as an anticancer agent.

compound This compound target Molecular Target (e.g., CA IX) compound->target Binds to pathway Signaling Pathway (e.g., pH regulation) target->pathway Modulates effect Biological Effect pathway->effect Results in apoptosis Apoptosis effect->apoptosis inhibition Inhibition of Proliferation effect->inhibition

References

Methodological & Application

Application Notes and Protocol for the Nitration of 4-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of 4-methylbenzenesulfonamide to synthesize 3-nitro-4-methylbenzenesulfonamide. This synthesis is a crucial step in the development of various pharmaceutical compounds, particularly as a precursor for sulfa drugs and other therapeutic agents. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. Additionally, a summary of key quantitative data and a visual workflow are provided to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic chemistry, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently reduced to an amino group, making nitroaromatics valuable intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. In the context of 4-methylbenzenesulfonamide, the methyl and sulfonamide groups direct the incoming nitro group primarily to the position ortho to the methyl group and meta to the sulfonamide group, yielding 3-nitro-4-methylbenzenesulfonamide. This application note details a robust and reproducible laboratory-scale protocol for this transformation.

Reaction Scheme

4-Methylbenzenesulfonamide yields 3-Nitro-4-methylbenzenesulfonamide

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the nitration of 4-methylbenzenesulfonamide.

ParameterValueNotes
Reactants
4-Methylbenzenesulfonamide1.0 eqStarting material.
Concentrated Sulfuric Acid~5-10 volumes based on starting materialActs as a solvent and catalyst.
Concentrated Nitric Acid1.1 - 1.5 eqThe nitrating agent. A slight excess is used to ensure complete reaction.
Reaction Conditions
Temperature0 - 10 °CCritical for controlling the reaction rate and minimizing the formation of byproducts.[1]
Reaction Time1 - 2 hoursMonitored by Thin Layer Chromatography (TLC).
Product Characterization
Product Name3-Nitro-4-methylbenzenesulfonamide
Molecular FormulaC7H8N2O4S
Molecular Weight216.22 g/mol [2]
AppearanceExpected to be a pale yellow solid
Melting PointNot available in searched literature.Can be determined experimentally.
Yield
Theoretical YieldCalculated based on the limiting reagent.
Expected Actual Yield70-85%Based on similar nitration reactions of activated aromatic compounds.

Experimental Protocol

Materials:

  • 4-Methylbenzenesulfonamide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (for neutralization)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzenesulfonamide.

    • Place the flask in an ice bath and slowly add concentrated sulfuric acid while stirring until the solid is completely dissolved. Maintain the temperature between 0 and 5 °C.

  • Preparation of Nitrating Mixture:

    • In a separate beaker or flask, carefully and slowly add concentrated nitric acid to a pre-cooled portion of concentrated sulfuric acid. This mixture should also be kept in an ice bath.

  • Nitration Reaction:

    • Slowly add the nitrating mixture dropwise to the solution of 4-methylbenzenesulfonamide in sulfuric acid using a dropping funnel.

    • Carefully monitor the temperature of the reaction mixture and maintain it between 0 and 10 °C throughout the addition. The addition should take approximately 30-60 minutes.

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This will precipitate the crude product.

    • Allow the ice to melt completely.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of 3-nitro-4-methylbenzenesulfonamide.

    • Calculate the percentage yield of the purified product.

Experimental Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start dissolve Dissolve 4-methylbenzenesulfonamide in concentrated H2SO4 at 0-5 °C start->dissolve add_nitrating Slowly add nitrating mixture to the sulfonamide solution at 0-10 °C dissolve->add_nitrating prep_nitrating Prepare Nitrating Mixture (HNO3 + H2SO4) in an ice bath prep_nitrating->add_nitrating stir Stir at 0-10 °C for 1-2 hours add_nitrating->stir monitor Monitor reaction by TLC stir->monitor quench Pour reaction mixture onto crushed ice monitor->quench filter_wash Filter and wash the precipitate with cold water quench->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry Dry the purified product recrystallize->dry characterize Characterize by MP, NMR dry->characterize end End characterize->end

Caption: Workflow for the nitration of 4-methylbenzenesulfonamide.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Always add acid to water, not the other way around, when preparing aqueous solutions. In the case of preparing the nitrating mixture, nitric acid is added to sulfuric acid.

References

Application Notes and Protocols: Synthesis of Antibacterial Agents Utilizing 4-Methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel antibacterial agents derived from 4-Methyl-3-nitrobenzenesulfonamide. This document outlines a detailed synthetic protocol, presents key quantitative data on antibacterial efficacy, and visualizes the underlying scientific principles and workflows.

Introduction

The persistent rise of antibiotic-resistant bacteria necessitates the development of new and effective antimicrobial agents. Sulfonamide derivatives have long been a cornerstone of antibacterial therapy, primarily acting by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] this compound serves as a versatile starting material for the synthesis of a diverse range of sulfonamide derivatives. The presence of the nitro group and the methyl group on the benzene ring offers opportunities for further chemical modification to enhance antibacterial potency and spectrum.

This document details the synthesis of N-(substituted phenyl)-4-methyl-3-nitrobenzenesulfonamide derivatives, which have shown promising activity against clinically relevant bacteria such as Staphylococcus aureus.

Synthetic Pathway and Mechanism of Action

The synthesis of N-aryl-4-methyl-3-nitrobenzenesulfonamides is typically achieved through the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with a substituted aniline in the presence of a base. The general reaction scheme is presented below.

reagent1 This compound intermediate 4-Methyl-3-nitrobenzenesulfonyl chloride reagent1->intermediate Chlorination reagent2 Thionyl Chloride (SOCl₂) product N-(substituted phenyl)-4-methyl-3-nitrobenzenesulfonamide intermediate->product + reagent3 Substituted Aniline (e.g., 2-Amino-5-nitrophenol) reagent3->product:n Nucleophilic Acyl Substitution

Caption: General synthetic scheme for N-aryl-4-methyl-3-nitrobenzenesulfonamides.

The antibacterial activity of these sulfonamide derivatives stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.

PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine pyrophosphate DHP->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF Biosynthesis DNA, RNA, and Protein Synthesis THF->Biosynthesis Sulfonamide This compound Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamide antibacterial agents.

Quantitative Data Summary

The antibacterial efficacy of synthesized 4-methyl-benzenesulfonamide derivatives was evaluated against Staphylococcus aureus. The minimum inhibitory concentration (MIC) and inhibition zone diameter are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against S. aureus

CompoundDerivative StructureMIC (µg/mL)
I N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide32[2]
II N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide64[2]
III N-(5-chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide128[2]
IV A series of novel sulfonamide derivatives (1a-d)64 - 512[3]

Table 2: Inhibition Zone Diameters for Sulfonamide Derivatives against S. aureus

CompoundConcentration (µ g/disk )Inhibition Zone (mm)
I 50084% of isolates showed inhibition[2]
II 50050% of isolates showed inhibition[2]
III 50036% of isolates showed inhibition[2]
1a-d Not Specified15.42 ± 0.66 to 22.15 ± 6.22[3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and antibacterial evaluation of N-(2-hydroxy-4-nitrophenyl)-4-methyl-3-nitrobenzenesulfonamide.

Synthesis of 4-Methyl-3-nitrobenzenesulfonyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide.

  • Slowly add thionyl chloride (1.5 equivalents) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-methyl-3-nitrobenzenesulfonyl chloride.

Synthesis of N-(2-hydroxy-4-nitrophenyl)-4-methyl-3-nitrobenzenesulfonamide

Materials:

  • 4-Methyl-3-nitrobenzenesulfonyl chloride

  • 2-Amino-5-nitrophenol

  • Triethylamine or Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 2-amino-5-nitrophenol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane in a separate flask.

  • Add the 4-methyl-3-nitrobenzenesulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

start Start dissolve_amine Dissolve amine and base in anhydrous DCM start->dissolve_amine cool Cool to 0°C dissolve_amine->cool add_dropwise Add sulfonyl chloride solution dropwise cool->add_dropwise prepare_sulfonyl_chloride Prepare solution of 4-methyl-3-nitrobenzenesulfonyl chloride prepare_sulfonyl_chloride->add_dropwise warm_stir Warm to room temperature and stir for 12-24h add_dropwise->warm_stir monitor Monitor by TLC warm_stir->monitor workup Aqueous workup (HCl, NaHCO₃, brine) monitor->workup dry_concentrate Dry and concentrate workup->dry_concentrate purify Purify by recrystallization or column chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of N-aryl-4-methyl-3-nitrobenzenesulfonamides.

Antibacterial Activity Assay (Broth Microdilution Method for MIC)

Materials:

  • Synthesized sulfonamide compounds

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum of S. aureus and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria in MHB without compound) and negative (MHB alone) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable precursor for the synthesis of novel sulfonamide-based antibacterial agents. The methodologies and data presented in these application notes demonstrate a viable pathway for the development of compounds with significant activity against Gram-positive bacteria. Further structural modifications and in-depth biological evaluations are warranted to explore the full potential of this chemical scaffold in addressing the challenge of antimicrobial resistance.

References

Application of 4-Methyl-3-nitrobenzenesulfonamide as an Enzyme Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative with potential applications as an enzyme inhibitor. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. Notably, this class of compounds has been extensively studied for its inhibitory effects on two key enzymes: carbonic anhydrase and dihydropteroate synthase. While specific inhibitory data for this compound is not extensively available in the public domain, its structural similarity to other well-characterized nitro-substituted benzenesulfonamides suggests potential activity against these enzymes.

This document provides a comprehensive overview of the potential applications of this compound as an enzyme inhibitor, drawing on data from closely related analogs. It includes detailed protocols for enzyme inhibition assays and visualizations to guide researchers in evaluating its efficacy.

Potential Enzyme Targets and Mechanism of Action

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[2] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. The nitro-substitution on the benzene ring can influence the electronic properties and binding affinity of the inhibitor.

Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase is a crucial enzyme in the folate biosynthesis pathway of bacteria and some lower eukaryotes.[3][4] This pathway is absent in humans, making DHPS an attractive target for antimicrobial agents.[3] Sulfonamides act as competitive inhibitors of DHPS by mimicking the natural substrate, para-aminobenzoic acid (pABA).[5] Inhibition of DHPS disrupts the synthesis of folic acid, a vital precursor for nucleotide synthesis, thereby arresting bacterial growth.[3]

Quantitative Inhibition Data (for related nitro-substituted benzenesulfonamides)

The following tables summarize the inhibitory activity of various nitro-substituted benzenesulfonamide derivatives against different isoforms of human carbonic anhydrase (hCA). This data provides a reference for the potential inhibitory potency of this compound.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Nitro-substituted Benzenesulfonamide Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
2-Chloro-5-nitro-benzenesulfonamide-8.8 - 49755.4 - 6535.4 - 653[6]
Benzenesulfonamide Derivatives (General)41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4[7]
4-nitrobenzenesulfonamide----[8]

Note: The inhibitory constants (Kᵢ) represent the concentration of the inhibitor required to decrease the enzyme activity by 50%. Lower values indicate higher potency. The data presented is for related compounds and should be used as a guideline for predicting the activity of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitro-substituted benzenesulfonamides involves the reaction of a corresponding sulfonyl chloride with an amine. While a specific protocol for this compound is not detailed in the search results, a general procedure can be adapted from the synthesis of similar compounds like 4-nitrobenzenesulfonamide.[9] The synthesis of 4-Methyl-3-nitrobenzoic acid, a potential precursor, involves the nitration of 4-methylbenzoic acid.[10]

General Synthesis Workflow:

start 4-Methylbenzoic acid step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 4-Methyl-3-nitrobenzoic acid step1->intermediate1 step2 Chlorosulfonation (SOCl2 or other) intermediate1->step2 intermediate2 4-Methyl-3-nitrobenzenesulfonyl chloride step2->intermediate2 step3 Amination (Ammonia) intermediate2->step3 product This compound step3->product

General synthesis workflow for this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound against carbonic anhydrase.[11][12][13][14]

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The subsequent change in pH is monitored using a pH indicator, and the rate of this reaction is used to determine the enzyme's activity. The inhibition is quantified by measuring the decrease in enzyme activity in the presence of the inhibitor.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase (e.g., hCA II)

  • This compound

  • CO₂-saturated water

  • Buffer solution (e.g., HEPES or Tris)

  • pH indicator (e.g., phenol red or pyranine)[12][13]

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of carbonic anhydrase in the assay buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare the assay buffer containing the pH indicator.

  • Assay Execution:

    • The stopped-flow instrument rapidly mixes the enzyme solution with the CO₂-saturated solution in the presence or absence of the inhibitor.

    • The change in absorbance of the pH indicator is monitored over time.

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.

Workflow for Carbonic Anhydrase Inhibition Assay:

prep Prepare Solutions (Enzyme, Inhibitor, CO2, Buffer) mixing Rapid Mixing in Stopped-Flow Instrument (Enzyme + CO2 ± Inhibitor) prep->mixing measurement Monitor Absorbance Change of pH Indicator mixing->measurement calculation Calculate Initial Reaction Rates measurement->calculation analysis Determine % Inhibition and IC50/Ki calculation->analysis result Inhibitory Potency analysis->result

Workflow for the stopped-flow carbonic anhydrase inhibition assay.
Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound against dihydropteroate synthase.[15][16]

Principle: The activity of DHPS is measured using a coupled enzyme assay. DHPS produces dihydropteroate, which is then reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[15][16]

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Purified bacterial dihydropteroate synthase (DHPS)

  • Dihydrofolate reductase (DHFR)

  • This compound

  • para-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • DMSO for dissolving the inhibitor

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a reaction mixture containing assay buffer, pABA, DHPPP, NADPH, and an excess of DHFR.

  • Assay Execution:

    • Add the inhibitor dilutions to the wells of a microplate.

    • Add the DHPS enzyme to the reaction mixture to initiate the reaction.

    • Immediately measure the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Folate Biosynthesis and its Inhibition

cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition paba p-Aminobenzoic acid (pABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhppp Dihydropterin Pyrophosphate (DHPPP) dhppp->dhps dhp Dihydropteroate dhps->dhp dhfr Dihydrofolate Reductase (DHFR) dhp->dhfr Glutamate thf Tetrahydrofolate (THF) dhfr->thf nucleotides Nucleotide Synthesis thf->nucleotides inhibitor This compound (Sulfonamide) inhibitor->dhps Competitive Inhibition

Inhibition of the bacterial folate biosynthesis pathway by sulfonamides.

Conclusion

This compound holds promise as an enzyme inhibitor, particularly targeting carbonic anhydrase and dihydropteroate synthase. The provided protocols and data on related compounds offer a solid foundation for researchers to initiate investigations into its specific inhibitory properties. Further studies are warranted to determine the precise IC₅₀ and Kᵢ values of this compound against various enzyme isoforms and to explore its potential therapeutic applications.

References

Application Notes and Protocols for Laboratory Synthesis of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone class of synthetic antimicrobial agents, pivotal in the history of medicine for their broad-spectrum antibacterial activity.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is crucial for the biosynthesis of nucleotides and amino acids, and its disruption leads to bacteriostasis.[1][3] Humans are unaffected as they obtain folic acid from their diet.[1][3] Beyond their antimicrobial properties, sulfonamide derivatives are explored for a wide range of therapeutic applications, including as diuretics, anticonvulsants, and in cancer therapy.[1]

This document provides detailed experimental protocols for the laboratory synthesis of sulfonamides via two common and effective methods: the classical approach of reacting a sulfonyl chloride with an amine, and a modern electrochemical synthesis. These protocols are intended to serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry.

Key Experimental Protocols

Two primary methods for sulfonamide synthesis are detailed below. Method 1 outlines the widely used reaction of a sulfonyl chloride with an amine. Method 2 describes a contemporary electrochemical approach, offering a more direct synthesis from arenes, sulfur dioxide, and amines.

Method 1: Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

This traditional and robust method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0-1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as pyridine or triethylamine (1.5-2.0 equivalents), to the solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the amine solution, typically at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Method 2: Electrochemical Synthesis of Sulfonamides

This modern approach allows for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines via an electrochemical C-H activation. This method avoids the need for pre-functionalized starting materials.[5]

Experimental Protocol:

  • Electrochemical Cell Setup: Assemble a divided electrochemical cell with a boron-doped diamond (BDD) anode and a suitable cathode.

  • Electrolyte and Reactant Preparation: Prepare a solution of the arene (0.1 M), the amine (3 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (4 equivalents) in a mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and acetonitrile (MeCN) (1:1). Introduce sulfur dioxide (1.5 M) into the solution. This mixture also serves as the supporting electrolyte.[5]

  • Electrolysis: Apply a constant current density (e.g., 12 mA cm⁻²) at room temperature. The total charge passed is typically around 3.5 F/mol based on the arene.[5]

  • Workup and Purification: After the electrolysis is complete, the reaction mixture is worked up by extraction and purified by column chromatography to isolate the sulfonamide product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various sulfonamides using the methods described.

Starting AmineStarting Sulfonyl ChlorideBaseSolventReaction Time (h)Yield (%)Reference
AnilineBenzenesulfonyl chloridePyridine--100[6]
p-Toluidinep-Toluenesulfonyl chloridePyridine--100[6]
AnilineBenzenesulfonyl chlorideTriethylamineDiethyl ether-85[6]
Benzylaminep-Toluenesulfonyl chlorideTriethylamineDichloromethane-62[7]
AnilineBenzenesulfonyl chloride---38[7]

Table 1: Yields for Sulfonamide Synthesis from Sulfonyl Chlorides and Amines.

| Arene | Amine | Yield (%) | Reference | | --- | --- | --- | | 1,4-Dimethoxybenzene | Morpholine | 85 |[5] | | Anisole | Morpholine | 31 |[5] | | 1,4-Dimethoxybenzene | Pyrrolidine | 64 |[8] | | 1,4-Dimethoxybenzene | Aniline | 56 |[8] | | 1,4-Dimethoxybenzene | Imidazole | 63 |[8] |

Table 2: Yields for Electrochemical Sulfonamide Synthesis.

Mandatory Visualizations

Sulfonamide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of sulfonamides from sulfonyl chlorides and amines.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Amine Amine ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel SulfonylChloride Sulfonyl Chloride SulfonylChloride->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionVessel Washing Sequential Washing (HCl, H₂O, NaHCO₃, Brine) ReactionVessel->Washing Drying Drying (Na₂SO₄ or MgSO₄) Washing->Drying Concentration Concentration Drying->Concentration PurificationMethod Recrystallization or Column Chromatography Concentration->PurificationMethod FinalProduct Pure Sulfonamide PurificationMethod->FinalProduct

Caption: General workflow for sulfonamide synthesis.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial action of sulfonamides stems from their ability to interfere with the de novo synthesis of folic acid in bacteria. The following diagram depicts the folic acid biosynthesis pathway and the inhibitory role of sulfonamides.

G Pteridine Pteridine Precursor DihydropteroateSynthase Dihydropteroate Synthase (DHPS) Pteridine->DihydropteroateSynthase PABA p-Aminobenzoic Acid (PABA) PABA->DihydropteroateSynthase DihydropteroicAcid Dihydropteroic Acid DihydropteroateSynthase->DihydropteroicAcid DihydrofolateSynthetase Dihydrofolate Synthetase DihydropteroicAcid->DihydrofolateSynthetase Dihydrofolate Dihydrofolate (DHF) DihydrofolateSynthetase->Dihydrofolate DihydrofolateReductase Dihydrofolate Reductase (DHFR) Dihydrofolate->DihydrofolateReductase Tetrahydrofolate Tetrahydrofolate (THF) DihydrofolateReductase->Tetrahydrofolate Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_Thymidine Sulfonamides Sulfonamides Sulfonamides->DihydropteroateSynthase Competitive Inhibition

Caption: Sulfonamide inhibition of folic acid synthesis.

References

Application Notes and Protocols for the Step-by-Step Synthesis of N-substituted 4-Methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-substituted sulfonamides are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and cytotoxic properties.[3][4] The synthesis of novel sulfonamide derivatives is a key area of research for discovering new therapeutic leads. This document provides a detailed, two-step protocol for the synthesis of N-substituted 4-methyl-3-nitrobenzenesulfonamide, a versatile intermediate for further chemical elaboration. The protocol begins with the preparation of the key intermediate, 4-methyl-3-nitrobenzenesulfonyl chloride, followed by its reaction with a primary or secondary amine to yield the target N-substituted product.

Synthetic Pathway Overview

The synthesis is a robust two-step process. The first step involves the chlorosulfonation of o-nitrotoluene to produce 4-methyl-3-nitrobenzenesulfonyl chloride. The second step is the nucleophilic substitution reaction of this sulfonyl chloride with a desired amine to form the final sulfonamide product.

Synthesis_Workflow Start Starting Material: o-Nitrotoluene Step1 Step 1: Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate Intermediate: 4-Methyl-3-nitrobenzenesulfonyl chloride Step1->Intermediate Step2 Step 2: Sulfonamide Formation (Base-mediated coupling) Intermediate->Step2 Amine Reactant: Primary or Secondary Amine (R1R2NH) Amine->Step2 Product Final Product: N-substituted This compound Step2->Product

Caption: Overall two-step synthesis workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for the intermediate and provide a template for the final products.

Table 1: Physicochemical Properties of 4-Methyl-3-nitrobenzenesulfonyl chloride

Property Value Reference
Molecular Formula C₇H₆ClNO₄S [5]
Molecular Weight 235.64 g/mol [5]
Physical State White to light yellow solid [5]
Melting Point 30-34 °C [5]
Boiling Point 152-154 °C (at 1 mmHg) [5]

| Theoretical Yield | 89% |[6] |

Table 2: Template for Characterization of Final N-substituted Products

Substituent (R) Yield (%) Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
e.g., -CH₂CH₃ User Data User Data User Data User Data User Data
e.g., -Phenyl User Data User Data User Data User Data User Data

| User-defined | User Data | User Data | User Data | User Data | User Data |

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. 4-Methyl-3-nitrobenzenesulfonyl chloride is moisture-sensitive and can cause burns.[5]

Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonyl Chloride

This protocol is adapted from established methods for the chlorosulfonation of nitrotoluene derivatives.[6]

Materials:

  • o-Nitrotoluene (1.0 mol, 137.1 g)

  • Chlorosulfonic acid (4.6 mol, 535.9 g)

  • Sulfamic acid (catalyst, 2 g)

  • Ice water

  • Round-bottom flask with dropping funnel and stirrer

Procedure:

  • Reaction Setup: To a flask containing chlorosulfonic acid (535.9 g) and sulfamic acid (2 g), add o-nitrotoluene (137.1 g) dropwise.

  • Temperature Control: Maintain the internal temperature of the reaction mixture below 40 °C during the addition.

  • Initial Stirring: Once the addition is complete, stir the mixture at 40 °C for 1 hour.

  • Heating: Slowly heat the reaction mixture to 105 °C and continue stirring at this temperature for 6 hours.[6]

  • Quenching: After cooling the mixture, add it dropwise to a vigorously stirred beaker of ice water (0 to 5 °C).

  • Isolation: The product will precipitate as solid crystals. Filter the crystals using suction filtration and wash thoroughly with cold ice water.[6]

  • Drying: Dry the product, 2-nitrotoluene-4-sulfonyl chloride (also known as 4-methyl-3-nitrobenzenesulfonyl chloride), to obtain the final intermediate. The expected yield is approximately 89%.[6]

Step 2: General Protocol for the Synthesis of N-substituted this compound

This is a general procedure that can be adapted for various primary and secondary amines.

Materials:

  • 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Pyridine or Triethylamine, 1.5 eq)

  • Round-bottom flask with magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reactant Solution: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) in the chosen anhydrous solvent.

  • Amine Addition: Add the desired amine (1.1 eq) and the base (e.g., pyridine, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[7]

  • Work-up: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with water, 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted this compound.

Application Note: Biological Context and Mechanism of Action

Sulfonamides are a class of synthetic antimicrobial agents that are effective against a wide range of gram-positive and gram-negative bacteria.[1] Their mechanism of action involves the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.

Mechanism_of_Action PABA PABA (p-Aminobenzoic Acid) Enzyme Dihydropteroate Synthetase PABA->Enzyme Natural Substrate Sulfonamide Sulfonamide Drug (Structural Analog of PABA) Inhibition Competitive Inhibition Sulfonamide->Inhibition Product1 Dihydrofolic Acid (Blocked) Enzyme->Product1 Inhibition->Enzyme Binds to Active Site Product2 Tetrahydrofolic Acid Product1->Product2 Product3 Purines, Thymidine (DNA/RNA Precursors) Product2->Product3 Result Bacterial Growth Inhibited Product3->Result

References

Application of 4-Methyl-3-nitrobenzenesulfonamide as a Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. The benzenesulfonamide scaffold has emerged as a privileged structure in drug discovery, demonstrating a wide array of biological activities. Within this class, 4-Methyl-3-nitrobenzenesulfonamide represents a key starting material and structural motif for the development of potent anticancer agents. Its chemical structure allows for diverse modifications, enabling the synthesis of derivatives that can target various hallmarks of cancer, including uncontrolled cell proliferation and tumor-associated metabolic pathways. This document provides an overview of the application of this compound derivatives in oncology research, complete with experimental protocols and data.

While direct anticancer activity of this compound is not extensively documented, its derivatives have shown significant promise. Research has primarily focused on modifying the sulfonamide group to introduce various heterocyclic and aromatic moieties, leading to compounds with enhanced potency and target selectivity.

Key Therapeutic Strategies and Mechanisms of Action

Derivatives of the 4-methylbenzenesulfonamide scaffold have been investigated for their ability to inhibit several key targets in cancer progression:

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Certain 2-aminopyridine and tyrphostin AG17 analog derivatives bearing the 4-methylbenzenesulfonamide moiety have demonstrated potent inhibitory activity against CDK2, a key enzyme in the G1/S phase transition of the cell cycle.[1] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

  • Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases, particularly the tumor-associated isoform CA IX, play a significant role in regulating pH in the tumor microenvironment. The acidic extracellular pH of tumors promotes invasion and metastasis. Benzenesulfonamide derivatives are classic CA inhibitors. Novel thiazolone-based benzenesulfonamides have been synthesized and show selective inhibition of CA IX, leading to antiproliferative effects.[2]

  • Induction of Apoptosis: Many benzenesulfonamide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often a downstream effect of targeting key signaling pathways. For example, indole-based benzenesulfonamides have been shown to induce apoptosis in breast cancer cells.

  • Radiosensitization: Some 4-methylbenzenesulfonamide derivatives have been shown to enhance the efficacy of radiation therapy.[1] By inhibiting DNA repair mechanisms or promoting cell cycle arrest in a radiosensitive phase, these compounds can increase the cell-killing effect of gamma-radiation.[1]

Quantitative Data on Anticancer Activity of Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives synthesized using a 4-methylbenzenesulfonamide or a closely related benzenesulfonamide scaffold.

Table 1: Cytotoxic Activity of 4-Methylbenzenesulfonamide Derivatives Against MCF-7 Breast Cancer Cells [1]

Compound IDDerivative ClassIC50 (µM)
14 2-Aminopyridine20.4
16 2-Aminopyridine18.3
20 Tyrphostin AG17 analog26.3
E7070 (Reference) -36.3

Table 2: CDK2 Inhibitory Activity of Selected 4-Methylbenzenesulfonamide Derivatives [1]

Compound IDIC50 (µM)
14 2.53
16 1.79
20 2.92
Roscovitine (Reference) 0.43

Table 3: Antiproliferative Activity of Thiazolone-Benzenesulfonamide Derivatives [2]

Compound IDMDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
4b 6.313.63
4c 4.953.67
4e 3.584.58
4g 1.525.21
4h 2.534.97

Table 4: Carbonic Anhydrase (CA) IX and CA II Inhibitory Activity [2]

Compound IDCA IX IC50 (nM)CA II IC50 (µM)
4e 10.931.55
4g 25.063.92
4h 15.282.67

Experimental Protocols

General Synthesis of Thiazolone-Benzenesulfonamide Derivatives (as exemplified by compounds 4a-j)[3]

This protocol outlines a general method for synthesizing thiazolone-based benzenesulfonamide derivatives, which have shown promising anticancer activity.

Step 1: Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (3) [3]

  • To a solution of 2-chloro-N-(4-sulfamoylphenyl) acetamide (2.625 g, 0.01 mol) in absolute ethanol (20 mL), add ammonium thiocyanate (0.76 g, 0.01 mol).[3]

  • Reflux the mixture for 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Filter the solid that forms during reflux and wash it with water.[3]

  • Crystallize the precipitate from ethanol to yield the desired product.[3]

Step 2: General procedure for the synthesis of compounds 4a–j [3]

  • To a solution of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (3) (0.271 g, 0.001 mol) in glacial acetic acid (20 mL), add sodium acetate (0.164 g, 0.002 mol) and the appropriate aldehyde (0.02 mol).[3]

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.[3]

  • Filter the resulting solid and wash it several times with ethanol.[3]

  • Crystallize the precipitate from acetic acid to afford the final compounds.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

CDK2 Kinase Assay

This protocol is for determining the inhibitory activity of compounds against the CDK2 enzyme.

  • Prepare a reaction mixture containing CDK2/cyclin E, a substrate peptide (e.g., histone H1), and ATP in a kinase buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-32P]ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay.

  • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Evaluation cluster_development Lead Optimization and Preclinical Studies start This compound Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification invitro In Vitro Cytotoxicity Assays (e.g., MTT) purification->invitro mechanistic Mechanistic Studies (e.g., Kinase Assays, Western Blot) invitro->mechanistic sar Structure-Activity Relationship (SAR) Studies mechanistic->sar invivo In Vivo Animal Models sar->invivo

General workflow for the development of anticancer agents from a lead scaffold.

cdk2_pathway gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cyclinD Cyclin D erk->cyclinD cdk46 CDK4/6 cyclinD->cdk46 rb Rb cdk46->rb e2f E2F rb->e2f releases cyclinE Cyclin E e2f->cyclinE cdk2 CDK2 cyclinE->cdk2 cdk2->rb s_phase S-Phase Entry (DNA Replication) cdk2->s_phase inhibitor 4-Methylbenzenesulfonamide Derivative inhibitor->cdk2

Simplified CDK2 signaling pathway targeted by 4-methylbenzenesulfonamide derivatives.

carbonic_anhydrase_pathway cluster_cell Cancer Cell extracellular Extracellular Space (Acidic) invasion Tumor Invasion and Metastasis extracellular->invasion intracellular Intracellular Space co2 CO₂ ca9 Carbonic Anhydrase IX (CA IX) (on cell surface) co2->ca9 h2o H₂O h2o->ca9 hco3 HCO₃⁻ ca9->hco3 h_plus H⁺ ca9->h_plus h_plus->extracellular inhibitor Benzenesulfonamide Derivative inhibitor->ca9

Role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition.

References

Application Notes and Protocols for the Quantification of 4-Methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Methyl-3-nitrobenzenesulfonamide in various samples. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical synthesis. Accurate and precise quantification is crucial for quality control, process monitoring, and research applications. This document details three common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC).

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.[1]

a. Instrumentation and Consumables:

  • HPLC system equipped with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid[1]

  • Syringe filters (0.45 µm)

  • Autosampler vials

b. Chromatographic Conditions:

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C[2]
Detection Wavelength 230 nm[2]
Injection Volume 10 - 20 µL[1]

c. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If necessary, perform a sample clean-up step such as filtration or solid-phase extraction (SPE) to remove interfering matrix components. For biological samples like serum, a protein precipitation step using acetonitrile is required.[1]

d. Analysis and Quantification:

  • Inject the prepared standards and samples into the HPLC system.

  • Record the chromatograms and identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification in complex matrices.[3]

a. Instrumentation and Consumables:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

b. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Condition
Stationary Phase C18 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid[4]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[4]
Flow Rate 0.35 mL/min[4]
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)

c. MRM Transitions:

  • The specific precursor and product ion masses for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.

d. Standard and Sample Preparation:

  • Follow similar procedures as for HPLC, but use LC-MS grade solvents and additives. For complex matrices, solid-phase extraction (SPE) is highly recommended for sample clean-up to minimize matrix effects.[3]

e. Data Analysis:

  • Quantification is performed using the peak areas from the MRM chromatograms, similar to HPLC analysis. An internal standard is often used to improve accuracy and precision.

Gas Chromatography (GC)

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like sulfonamides to improve their volatility and chromatographic behavior.

a. Instrumentation and Consumables:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium or Nitrogen (carrier gas)

  • Derivatizing agent (e.g., BSTFA)

  • Organic solvents (e.g., n-hexane, ethyl acetate)

b. Chromatographic Conditions:

ParameterRecommended Condition
Column DB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Temperature FID: 300 °C; MS Transfer Line: 280 °C
Injection Mode Splitless

c. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable organic solvent.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent (e.g., 100 µL of BSTFA in pyridine) and heat at 70 °C for 30 minutes to form a volatile derivative.

  • Inject the derivatized sample into the GC system.

Data Presentation

The following table summarizes typical quantitative performance parameters that should be validated for these analytical methods.[6][7]

ParameterHPLC-UVLC-MS/MSGC-FID/MS
Linearity (r²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeng/mL range
Accuracy (% Recovery) 98 - 102%[7]95 - 105%90 - 110%
Precision (% RSD) < 2%< 15%< 15%

Visualizations

The following diagrams illustrate the general workflows for the analytical techniques described.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Precipitation Sample->Extraction Cleanup Filtration/SPE Extraction->Cleanup Derivatization Derivatization (for GC) Cleanup->Derivatization Injection Injection Cleanup->Injection Derivatization->Injection Separation Chromatographic Separation (HPLC/LC/GC) Injection->Separation Detection Detection (UV/MS/FID) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General analytical workflow for the quantification of this compound.

LCMS_Workflow Sample Sample in Matrix SPE Solid-Phase Extraction (SPE) Sample->SPE LC Liquid Chromatography (Separation) SPE->LC ESI Electrospray Ionization (ESI) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Detailed workflow for LC-MS/MS analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in livestock, poultry, and aquaculture.[1][2] Due to concerns about potential allergic reactions in sensitive individuals and the development of antibiotic resistance, regulatory bodies have established maximum residue limits (MRLs) for sulfonamides in various food products of animal origin.[1][3] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the routine monitoring and quantification of sulfonamide residues in diverse matrices. This application note provides a detailed protocol for the analysis of sulfonamides using HPLC with UV or fluorescence detection.

Principle

This method relies on the separation of sulfonamides using a reversed-phase HPLC column. The compounds are extracted from the sample matrix, purified through solid-phase extraction (SPE), and then injected into the HPLC system. Detection is typically achieved using a diode-array detector (DAD) or a fluorescence detector (FLD) after pre-column or post-column derivatization, offering high sensitivity and selectivity.

Experimental Protocols

Sample Preparation

The sample preparation protocol may vary depending on the matrix. Below are generalized procedures for common food matrices.

For Animal Tissues (Bovine, Porcine, Chicken):

  • Homogenize 2-5 g of tissue sample.

  • Add an extraction solvent, such as a mixture of ethyl acetate and acetonitrile.[4][5]

  • Vortex or shake vigorously for 10-20 minutes.[1]

  • Centrifuge at 3000-5000 rpm for 10-15 minutes.[1]

  • Collect the supernatant (the upper organic layer).

  • For cleaner samples, a solid-phase extraction (SPE) step is recommended.[4][5][6]

    • Condition a C18 or a strong cation exchange (SCX) SPE cartridge.[6]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the sulfonamides with a suitable solvent (e.g., methanol or a mixture of ammonium solution in acetonitrile).[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1][2]

  • Reconstitute the residue in a known volume of the mobile phase or a suitable solvent mixture.[1][2]

  • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter prior to HPLC injection.[1]

For Milk Samples:

  • Take a 10-100 µL aliquot of the milk sample.[3]

  • Deproteinize the sample by adding an acidified organic solvent like dichloromethane or acetonitrile.[1]

  • Sonicate for 10 minutes and then centrifuge at high speed (e.g., 93,000 x g) for 10 minutes.[1]

  • Collect the organic phase and repeat the extraction.

  • Combine the organic phases and evaporate to dryness under nitrogen at 40°C.[1]

  • Reconstitute the residue in the mobile phase.[1]

  • For trace-level analysis, a Molecularly Imprinted Polymer Solid Phase Extraction (MIP-SPE) can be employed for selective extraction.[3][7]

HPLC Instrumentation and Conditions

The following tables summarize typical HPLC conditions for sulfonamide analysis.

Table 1: HPLC Chromatographic Conditions

ParameterMethod 1 (UV Detection)Method 2 (Fluorescence Detection)
Column Cogent RP Phenyl Hexyl™, 5µm, 4.6 x 150mm[8] or Kromasil C18, 5µm, 250 x 4mm[4][5]Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 75 mm[2] or Zorbax Eclipse XDB C18, 5 µm, 150 x 4.6 mm[6][9]
Mobile Phase Gradient or isocratic elution with a mixture of Acetonitrile and Water with 0.1% Formic Acid.[4][5][8]Gradient elution with a binary system of methanol and 0.05 M acetate buffer (pH 4.5)[2] or a gradient of acetic acid, acetonitrile, and methanol.[6][9]
Flow Rate 1.0 mL/minute[8][10]0.6 mL/minute[6][9]
Injection Volume 5 µL[8][10]10 - 40 µL[2][6][9]
Column Temperature Ambient or 25°C[4][5][10]25°C[6][9]
Detection UV at 265 nm or 270 nm[3][4][5][8][10]Fluorescence Detector (FLD) with pre-column derivatization using fluorescamine (Ex: 406 nm, Em: 496 nm)[2]
Standard Preparation
  • Prepare individual stock solutions of each sulfonamide standard (e.g., 1 mg/mL) in methanol or acetonitrile.[6]

  • Prepare a mixed working standard solution by diluting the stock solutions in the mobile phase to achieve the desired concentration range (e.g., 0.02 to 10 µg/mL).[3]

  • Construct a calibration curve by injecting a series of at least five concentrations of the working standard solution.

Data Presentation

The following tables summarize quantitative data from various studies on sulfonamide analysis.

Table 2: Retention Times of Common Sulfonamides

SulfonamideRetention Time (minutes)
Sulfanilamide2.801[3]
Sulfacetamide4.856[3]
Sulfadiazine5.967[3]
Sulfathiazole7.318[3]
Sulfamerazine8.134[3]
Sulfamethizole13.387[3]

Note: Retention times are highly dependent on the specific chromatographic conditions and may vary.

Table 3: Method Performance Data for Sulfonamide Analysis

ParameterMilk Matrix (µg/kg)Tissue Matrix (µg/kg)Feed Matrix (µg/kg)
Limit of Detection (LOD) --34.5 - 79.5[6]
Limit of Quantitation (LOQ) --41.3 - 89.9[6]
Decision Limit (CCα) 101.9 - 113.5[3][7]103.68 - 112.36[4][5]197.7 - 274.6[6]
Detection Capability (CCβ) 114.4 - 135.4[3][7]111.32 - 124.83[4][5]263.2 - 337.9[6]
Recovery (%) -90.1 - 115.1[4][5]79.3 - 114.0[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (Tissue, Milk, etc.) Homogenization Homogenization/Extraction Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/FLD) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of sulfonamides.

logical_relationship cluster_optimization Key Optimization Parameters cluster_validation Method Validation MethodDevelopment HPLC Method Development for Sulfonamides ColumnSelection Column Selection (e.g., C18, Phenyl-Hexyl) MethodDevelopment->ColumnSelection MobilePhase Mobile Phase Composition (Solvent ratio, pH, additives) MethodDevelopment->MobilePhase DetectionMethod Detection Method (UV Wavelength, Fluorescence Ex/Em) MethodDevelopment->DetectionMethod SamplePrep Sample Preparation (Extraction, Clean-up) MethodDevelopment->SamplePrep Selectivity Selectivity/Specificity MethodDevelopment->Selectivity Linearity Linearity & Range ColumnSelection->Linearity Accuracy Accuracy (Recovery) MobilePhase->Accuracy Precision Precision (Repeatability & Reproducibility) DetectionMethod->Precision Sensitivity Sensitivity (LOD, LOQ) SamplePrep->Sensitivity

Caption: Key aspects of HPLC method development and validation.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-Methyl-3-nitrobenzolsulfonamid für Folgereaktionen

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs-ID: AN-2025-12-24-001

Veröffentlichungsdatum: 24. Dezember 2025

Version: 1.0

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle für die chemische Derivatisierung von 4-Methyl-3-nitrobenzolsulfonamid. Die beschriebenen Methoden ermöglichen die Synthese einer Vielzahl von Analoga für den Einsatz in der medizinischen Chemie und der Arzneimittelentwicklung. Die Protokolle umfassen die N-Alkylierung/N-Arylierung des Sulfonamid-Stickstoffs sowie die Reduktion der Nitrogruppe zu einem reaktiven Amin, das für weitere Funktionalisierungen zugänglich ist. Die hier vorgestellten Methoden sind an etablierte synthetische Verfahren für strukturell verwandte Verbindungen angelehnt und bieten eine solide Grundlage für die Laborpraxis.

Einleitung

4-Methyl-3-nitrobenzolsulfonamid ist ein vielseitiges chemisches Intermediat, dessen Struktur mehrere reaktive Stellen für die chemische Modifikation bietet. Die Sulfonamid-Gruppe und die aromatische Nitrogruppe können selektiv funktionalisiert werden, um eine Bibliothek von Derivaten für das Screening auf biologische Aktivitäten zu erstellen. Sulfonamide sind eine wichtige Klasse von Verbindungen in der medizinischen Chemie mit einem breiten Spektrum an biologischen Aktivitäten, darunter antibakterielle, antivirale und krebshemmende Eigenschaften.[1] Die Derivatisierung von 4-Methyl-3-nitrobenzolsulfonamid eröffnet Möglichkeiten zur Erforschung neuer therapeutischer Wirkstoffe.

Chemische Derivatisierungsstrategien

Die Derivatisierung von 4-Methyl-3-nitrobenzolsulfonamid kann über zwei Hauptwege erfolgen:

  • Modifikation der Sulfonamid-Gruppe: Die N-Substitution des Sulfonamid-Stickstoffs ermöglicht die Einführung verschiedener Alkyl- oder Aryl-Gruppen.

  • Reduktion der Nitrogruppe: Die Umwandlung der Nitrogruppe in eine Aminogruppe erzeugt ein reaktives Zentrum für nachfolgende Reaktionen wie Acylierung, Sulfonylierung oder Diazotierung.

Die folgende Abbildung zeigt einen allgemeinen Arbeitsablauf für die Derivatisierung.

G cluster_0 Synthese-Workflow Start 4-Methyl-3-nitrobenzolsulfonamid N_Deriv N-Alkylierung / N-Arylierung Start->N_Deriv  Weg A Nitro_Red Reduktion der Nitrogruppe Start->Nitro_Red  Weg B N_Deriv_Product N-substituierte Derivate N_Deriv->N_Deriv_Product Amino_Product 3-Amino-4-methylbenzolsulfonamid Nitro_Red->Amino_Product Further_Func Weitere Funktionalisierung (z.B. Acylierung, Diazotierung) Amino_Product->Further_Func Final_Products Diverse Endprodukte Further_Func->Final_Products

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 4-Methyl-3-nitrobenzolsulfonamid.

Experimentelle Protokolle

Die folgenden Protokolle sind adaptierte Verfahren, die auf der Synthese ähnlicher Sulfonamid-Derivate basieren.[1][2]

Dieses Protokoll beschreibt die Synthese von N-(4-Methoxyphenyl)-4-methyl-3-nitrobenzolsulfonamid als Beispiel für eine N-Arylierung.

Materialien:

  • 4-Methyl-3-nitrobenzolsulfonylchlorid (hergestellt aus 4-Methyl-3-nitrobenzolsulfonsäure)

  • p-Anisidin

  • Natriumcarbonat (Na₂CO₃)

  • Deionisiertes Wasser

  • Isopropanol

  • 250-ml-Erlenmeyerkolben

  • Magnetrührer

  • Saugfiltrationsapparatur

Verfahren:

  • Lösen Sie 10,0 mmol 4-Methyl-3-nitrobenzolsulfonylchlorid und 10,0 mmol p-Anisidin in einem 250-ml-Erlenmeyerkolben, der 50 ml deionisiertes Wasser und 10 ml einer 1 M Na₂CO₃-Lösung enthält.[1]

  • Rühren Sie die Mischung bei Raumtemperatur für ca. 4 Tage.[1]

  • Sammeln Sie das ausgefallene Produkt durch Saugfiltration.

  • Waschen Sie das Produkt mit deionisiertem Wasser und anschließend mit Isopropanol.[1]

  • Trocknen Sie das Produkt bei niedriger Temperatur im Ofen.

  • Bestimmen Sie die Ausbeute und charakterisieren Sie das Produkt (z.B. durch Schmelzpunktbestimmung, NMR, IR).

Erwartete Ergebnisse:

Die Reaktion sollte das gewünschte N-arylierte Sulfonamid-Derivat ergeben. Die Ausbeuten für ähnliche Reaktionen liegen typischerweise im Bereich von 75-85%.[1]

ParameterWert (Beispiel)Referenz
Ausbeute79.65%[1]
Schmelzpunkt133-134 °C[1]

Tabelle 1: Quantitative Daten für eine repräsentative N-Arylierungsreaktion.[1]

Dieses Protokoll beschreibt die Reduktion von 4-Methyl-3-nitrobenzolsulfonamid zu 3-Amino-4-methylbenzolsulfonamid mittels katalytischer Hydrierung. Dieses Verfahren ist an die Reduktion von 4-Methyl-3-nitrobenzoesäure angelehnt.[3]

Materialien:

  • 4-Methyl-3-nitrobenzolsulfonamid

  • Methanol (Reagenzqualität)

  • Palladium auf Aktivkohle (10% Pd/C)

  • Wasserstoffgas

  • Stickstoffgas

  • Hochdruckautoklav oder Hydriergefäß

  • Filtrationsapparatur (z.B. Büchnertrichter mit Celite oder Filterpapier)

  • Rotationsverdampfer

Verfahren:

  • Reaktor beschicken: Lösen Sie 1,0 Mol 4-Methyl-3-nitrobenzolsulfonamid in 1,2 L Methanol in einem Hochdruckautoklaven.[3]

  • Katalysator zugeben: Fügen Sie vorsichtig 4 g 10% Pd/C-Katalysator unter einer inerten Atmosphäre (z.B. Stickstoff) zur Lösung hinzu.[3]

  • System inertisieren: Verschließen Sie den Autoklaven und spülen Sie das System dreimal mit Stickstoffgas, um Sauerstoff zu entfernen.[3]

  • Hydrierung: Spülen Sie das System dreimal mit Wasserstoffgas. Setzen Sie den Autoklaven mit Wasserstoff auf 0,7 MPa (ca. 100 psi) unter Druck.[3]

  • Reaktion: Beginnen Sie mit dem Rühren der Mischung bei 250 U/min und erhitzen Sie den Reaktor auf 60 °C. Halten Sie diese Bedingungen für 10 Stunden aufrecht.[3]

  • Aufarbeitung: Kühlen Sie den Reaktor ab, lassen Sie den Druck ab und spülen Sie ihn mit Stickstoff. Filtrieren Sie die Mischung, um den Katalysator zu entfernen. Entfernen Sie das Methanol unter reduziertem Druck mit einem Rotationsverdampfer.

  • Reinigen Sie das Rohprodukt gegebenenfalls durch Umkristallisation.

Erwartete Ergebnisse:

Die Reduktion sollte das entsprechende Amin-Derivat mit hoher Ausbeute ergeben.

ParameterErwarteter Wert
Ausbeute> 90%
ReinheitHoch (nach Umkristallisation)

Tabelle 2: Erwartete quantitative Daten für die Reduktion der Nitrogruppe.

Weiterführende Reaktionen des Amin-Derivats

Das synthetisierte 3-Amino-4-methylbenzolsulfonamid ist ein wertvolles Zwischenprodukt für eine Vielzahl weiterer Reaktionen.

G cluster_1 Folge-Reaktionen Amino_Intermediate 3-Amino-4-methyl- benzolsulfonamid Acylation Acylierung Amino_Intermediate->Acylation Diazotization Diazotierung Amino_Intermediate->Diazotization Sulfonylation Sulfonylierung Amino_Intermediate->Sulfonylation Amide_Derivatives Amid-Derivate Acylation->Amide_Derivatives Azo_Dyes Azo-Farbstoffe / Sandmeyer-Produkte Diazotization->Azo_Dyes Disulfonamides Disulfonamid-Derivate Sulfonylation->Disulfonamides

Abbildung 2: Mögliche Folgereaktionen von 3-Amino-4-methylbenzolsulfonamid.

Dieses Protokoll beschreibt die allgemeine Acylierung der Aminogruppe mit einem Acylchlorid.

Materialien:

  • 3-Amino-4-methylbenzolsulfonamid

  • Geeignetes Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid)

  • Aprotisches Lösungsmittel (z.B. Dichlormethan, Tetrahydrofuran)

  • Base (z.B. Pyridin, Triethylamin)

  • Reaktionsgefäß mit Rührer und Inertgasanschluss

Verfahren:

  • Lösen Sie 3-Amino-4-methylbenzolsulfonamid in dem aprotischen Lösungsmittel unter einer Stickstoffatmosphäre.

  • Fügen Sie eine äquimolare Menge der Base hinzu.

  • Kühlen Sie die Mischung auf 0 °C.

  • Fügen Sie langsam eine äquimolare Menge des Acylchlorids hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für mehrere Stunden oder bis die Reaktion abgeschlossen ist (Überwachung durch DC).

  • Führen Sie eine wässrige Aufarbeitung durch, um überschüssige Reagenzien und Salze zu entfernen.

  • Trocknen Sie die organische Phase, entfernen Sie das Lösungsmittel und reinigen Sie das Produkt (z.B. durch Säulenchromatographie oder Umkristallisation).

Sicherheitsinformationen

Bei allen Arbeiten sind geeignete persönliche Schutzausrüstungen (Schutzbrille, Handschuhe, Laborkittel) zu tragen. Viele der verwendeten Reagenzien sind korrosiv, toxisch oder brennbar. Arbeiten Sie in einem gut belüfteten Abzug. Beachten Sie die Sicherheitsdatenblätter aller verwendeten Chemikalien.

Fazit

Die Derivatisierung von 4-Methyl-3-nitrobenzolsulfonamid durch N-Substitution und Reduktion der Nitrogruppe bietet flexible und effiziente Wege zur Synthese einer breiten Palette von Verbindungen. Diese Derivate können als wertvolle Bausteine für die Entwicklung neuer pharmazeutischer Wirkstoffe dienen. Die hier vorgestellten Protokolle bieten eine praktische Anleitung für die Durchführung dieser Synthesen im Labor.

References

Application Notes and Protocols: Scale-up Synthesis of 4-Methyl-3-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methyl-3-nitrobenzenesulfonamide and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and drug discovery. The sulfonamide functional group is a key feature in numerous therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The nitrobenzenesulfonamide scaffold, in particular, has been explored for its role as an enzyme inhibitor and as a versatile intermediate for more complex molecules.[4][5]

Scaling up the synthesis of these derivatives from laboratory to pilot or industrial scale presents significant challenges. The initial nitration step is a highly exothermic and potentially hazardous reaction that requires stringent safety protocols and precise control over reaction parameters to prevent runaway reactions and the formation of impurities.[6][7] Subsequent derivatization requires robust and efficient methods to ensure high yield and purity across a diverse range of substrates.

This document provides detailed application notes and protocols addressing the key considerations for the successful scale-up synthesis of this compound derivatives. It covers the synthesis of the crucial intermediate, 4-methyl-3-nitrobenzenesulfonyl chloride, and its subsequent conversion to target sulfonamides, with a focus on safety, optimization, and process control.

Section 1: Scale-up Synthesis of the Key Intermediate: 4-Methyl-3-nitrobenzenesulfonyl Chloride

The most critical and hazardous stage in the synthesis is the regioselective nitration of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). The reaction is highly exothermic and requires careful management of temperature and reagent addition.

Experimental Protocol: Nitration of p-Toluenesulfonyl Chloride

This protocol is a representative method adapted from standard nitration procedures for similar aromatic compounds.

Materials:

  • p-Toluenesulfonyl chloride

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90% or as titrated)

  • Ice

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. The reactor should be connected to a cooling system capable of maintaining temperatures at or below 0°C.

  • Acid Charge: Charge the reactor with concentrated sulfuric acid. Begin agitation and cool the acid to -5°C to 0°C.

  • Substrate Addition: Slowly add p-toluenesulfonyl chloride to the cold sulfuric acid. Ensure the temperature does not exceed 5°C during the addition.

  • Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while maintaining a low temperature.

  • Nitration: Add the nitrating mixture dropwise to the solution of p-toluenesulfonyl chloride in sulfuric acid. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0°C and 5°C.[7] A rapid increase in temperature indicates a potential runaway reaction.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 2-4 hours. Monitor the reaction's progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the starting material is consumed.[7]

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This should be done in a separate, larger vessel to accommodate potential foaming and off-gassing. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Workflow for 4-Methyl-3-nitrobenzenesulfonyl Chloride Synthesis start Start reactor_setup 1. Reactor Setup (Jacketed Reactor, Stirrer, Cooling) start->reactor_setup charge_h2so4 2. Charge H₂SO₄ and cool to 0°C reactor_setup->charge_h2so4 add_substrate 3. Add p-Toluenesulfonyl Chloride (TsCl) charge_h2so4->add_substrate nitration 4. Add Nitrating Mix (HNO₃/H₂SO₄) dropwise (Control T < 5°C) add_substrate->nitration monitor 5. Monitor Reaction (HPLC) nitration->monitor monitor->nitration Incomplete quench 6. Quench on Ice-Water monitor->quench Reaction Complete filter_wash 7. Filter and Wash with Cold Water quench->filter_wash purify 8. Recrystallize and Dry filter_wash->purify product Product: 4-Methyl-3-nitrobenzenesulfonyl Chloride purify->product end End product->end

Workflow for the synthesis of the key sulfonyl chloride intermediate.
Scale-up Safety and Optimization Considerations

Nitration reactions are notoriously hazardous, and their risk profile increases significantly with scale.[6][8]

  • Thermal Hazard Assessment: Before any scale-up, it is crucial to perform a thermal hazard analysis using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC).[8][9] This provides critical data on reaction enthalpy, heat flow, and the potential for thermal runaway.

  • Reagent Addition and Mixing: The rate of addition of the nitrating agent is a critical parameter. Adding the agent too quickly can overwhelm the cooling system's capacity, leading to a dangerous temperature spike.[7] Efficient agitation is also essential to ensure homogenous mixing and prevent localized "hot spots."

  • Impurity Profile: Poor temperature control can lead to the formation of undesired isomers (e.g., 4-methyl-2-nitrobenzenesulfonyl chloride) and dinitrated by-products.[7] Maintaining a consistent low temperature is key to ensuring high regioselectivity and purity.

  • Continuous Flow Chemistry: For larger scales, transitioning from batch to continuous flow processing offers significant safety and efficiency advantages.[6] Microreactors provide superior heat and mass transfer, allowing for better temperature control and minimizing the volume of hazardous material present at any given time, thereby reducing the risk of thermal runaway.[10][11]

Data Presentation: Troubleshooting Nitration Scale-up

The following table summarizes common issues encountered during the scale-up of nitration reactions and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Runaway Reaction - Loss of cooling- Nitrating agent added too quickly- Inadequate stirring- Implement a robust and redundant cooling system.- Control addition rate with a syringe pump and monitor internal temperature closely.- Ensure efficient overhead stirring.[7]
Low Yield - Incomplete reaction- Suboptimal reaction temperature- Product loss during work-up- Monitor reaction to completion via HPLC/TLC.- Optimize temperature; for many nitrations, 0-5°C is effective.- Optimize quenching and extraction procedures to minimize product solubility in the aqueous phase.[7]
High Levels of Isomeric Impurities - High or inconsistent reaction temperature- Incorrect stoichiometry of nitrating agents- Maintain a consistent and low reaction temperature.- Carefully control the molar equivalents of the nitrating agent to avoid di- or tri-nitration.[7]
Handling of Corrosive Reagents - Material degradation- Personnel exposure- Use acid-resistant materials for all equipment.- Mandate the use of appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coats, and face shields.- Work in a well-ventilated fume hood.[12][13]

Section 2: Synthesis of this compound Derivatives

The synthesis of the final sulfonamide derivatives is typically achieved through the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with a primary or secondary amine.[4][14] This is a robust and versatile method for generating a diverse library of compounds.

General Experimental Protocol: Sulfonamide Formation

Materials:

  • 4-Methyl-3-nitrobenzenesulfonyl chloride

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Base (e.g., pyridine, triethylamine, or aqueous sodium carbonate)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or an aqueous biphasic system)

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve the amine in the chosen solvent. If using a non-basic solvent like DCM or THF, add 1.1-1.5 equivalents of a tertiary amine base like pyridine or triethylamine.

  • Sulfonyl Chloride Addition: Dissolve 1.0 equivalent of 4-methyl-3-nitrobenzenesulfonyl chloride in the same solvent and add it dropwise to the amine solution at room temperature or while cooling in an ice bath.

  • Reaction: Stir the mixture at room temperature for 3-12 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up:

    • If using an organic solvent, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

    • If using an aqueous system, the product may precipitate and can be collected by filtration.[3] Otherwise, extract with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Workflow for Sulfonamide Derivative Synthesis start Start dissolve_amine 1. Dissolve Amine (R-NH₂) and Base in Solvent start->dissolve_amine add_sulfonyl_chloride 2. Add 4-Methyl-3-nitrobenzenesulfonyl Chloride Solution Dropwise dissolve_amine->add_sulfonyl_chloride stir_reaction 3. Stir at Room Temperature (3-12h) add_sulfonyl_chloride->stir_reaction monitor 4. Monitor Reaction (TLC/HPLC) stir_reaction->monitor monitor->stir_reaction Incomplete workup 5. Aqueous Work-up (Wash/Extract) monitor->workup Reaction Complete purify 6. Purify Product (Recrystallization/Chromatography) workup->purify product Final Product: This compound Derivative purify->product end End product->end

Workflow for the synthesis of N-substituted derivatives.
Data Presentation: Synthesis of Representative Derivatives

This table provides hypothetical yet representative data for the synthesis of various derivatives to illustrate the scope of the reaction.

Amine SubstrateMolar Equivalents (Amine)Base (Equivalents)SolventTypical Yield (%)
Aniline1.1Pyridine (1.2)DCM85-95%
Benzylamine1.1Triethylamine (1.5)THF90-98%
Morpholine1.2Triethylamine (1.5)DCM90-98%
4-Methoxyaniline1.0Na₂CO₃ (2.0)Water/DCM80-90%[3]
Ammonia (aq.)2.0+N/AWater/Ethyl Acetate85-95%[15]

Section 3: Applications in Drug Development

Sulfonamide derivatives have a long history in medicine, primarily as antibacterial agents that inhibit folic acid synthesis in bacteria.[2] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) by mimicking its natural substrate, para-aminobenzoic acid (PABA).[1] More recently, nitrobenzenesulfonamide derivatives have also been investigated as inhibitors of other enzymes, such as carbonic anhydrases, which are targets in cancer therapy.[3][5]

Mechanism of Sulfonamide Antibacterial Action paba PABA (Substrate) enzyme Dihydropteroate Synthase (DHPS) paba->enzyme Binds to Active Site sulfonamide Sulfonamide Drug (e.g., 4-Amino-N-R-benzenesulfonamide) sulfonamide->enzyme Competitive Inhibition product Dihydropteroic Acid (Essential for Folate Synthesis) enzyme->product Catalyzes no_product Folate Synthesis Blocked enzyme->no_product Inhibited bacterial_death Bacteriostatic Effect (Growth Inhibition) no_product->bacterial_death

Inhibition of bacterial folate synthesis by sulfonamides.

Conclusion: The scale-up synthesis of this compound derivatives is a challenging but achievable process for drug development professionals. Success hinges on a thorough understanding and mitigation of the risks associated with the initial nitration step. Key considerations include comprehensive thermal hazard assessment, precise control over reaction conditions, and the potential implementation of advanced technologies like continuous flow processing to enhance safety and efficiency. The subsequent derivatization is a versatile and high-yielding transformation that allows for the creation of diverse chemical libraries for biological screening. By following structured protocols and prioritizing safety, researchers can effectively scale the production of these valuable compounds for further investigation in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methyl-3-nitrobenzenesulfonamide for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature during nitration or sulfonamidation. - Loss of product during work-up and purification.- Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Optimize the reaction temperature. For the nitration step, maintaining a low and consistent temperature is crucial. - Carefully optimize extraction and crystallization steps to minimize product loss. Selecting an appropriate crystallization solvent based on solubility data can maximize recovery.
High Levels of Isomeric Impurities (e.g., 2-nitro isomer) - High reaction temperature during nitration. - Incorrect ratio of nitrating agents.- Maintain a low and consistent reaction temperature during the addition of the nitrating agent. Excursions to higher temperatures can favor the formation of undesired isomers.[1] - Carefully control the stoichiometry of the nitrating agent.
Formation of Di-nitro Byproducts - Excess of nitrating agent.- Use a carefully controlled stoichiometric amount of the nitrating agent.
Runaway Reaction (During Nitration) - Loss of cooling. - Addition of nitrating agent is too fast. - Inadequate stirring.- Implement a robust cooling system. - Add the nitrating agent slowly while closely monitoring the internal temperature.[1] - Ensure vigorous and efficient stirring throughout the addition.
Product is an Oil or Fails to Crystallize - Presence of significant amounts of impurities.- Purify the crude product using column chromatography to remove impurities before attempting crystallization.
Hydrolysis of Sulfonyl Chloride Intermediate - Presence of moisture in the reaction.- Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common two-step synthetic route involves:

  • Nitration: The controlled nitration of p-toluenesulfonyl chloride using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 4-methyl-3-nitrobenzenesulfonyl chloride.

  • Sulfonamidation: The subsequent reaction of the synthesized 4-methyl-3-nitrobenzenesulfonyl chloride with an ammonia source, such as aqueous ammonia, to form the final product, this compound.[3]

Q2: What are the critical safety precautions to consider during the nitration step?

A2: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[1] Key safety precautions include:

  • Using a robust cooling system (e.g., an ice-salt bath) to maintain a low reaction temperature.

  • Slow, dropwise addition of the nitrating agent with vigorous stirring.

  • Constant monitoring of the internal reaction temperature.

  • Performing the reaction in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE).

Q3: How can I monitor the progress of the reactions?

A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows for the determination of the point of complete consumption of the starting material and helps in deciding the appropriate time for reaction work-up.

Q4: What are the best methods for purifying the final product?

A4: The most common method for purification is recrystallization. The choice of solvent is crucial; a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures should be selected. Allowing the solution to cool slowly will promote the formation of pure crystals.[4] If the product is an oil or heavily impure, column chromatography may be necessary prior to recrystallization.[5]

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.[4]

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure.[4]

  • Chromatography: TLC and HPLC can be used to assess purity by detecting the presence of any impurities.[1]

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonyl chloride (Nitration)

Materials:

  • p-Toluenesulfonyl chloride

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride in concentrated sulfuric acid.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for a specified time to allow the reaction to proceed to completion (monitor by TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with constant stirring.

  • The crude 4-methyl-3-nitrobenzenesulfonyl chloride will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound (Sulfonamidation)

Materials:

  • 4-Methyl-3-nitrobenzenesulfonyl chloride

  • Aqueous Ammonia (e.g., 28-30%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a flask containing 4-methyl-3-nitrobenzenesulfonyl chloride, add aqueous ammonia while cooling in an ice bath.

  • Stir the mixture at room temperature for a few hours (monitor by TLC).

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_Pathway Start p-Toluenesulfonyl chloride Nitration Nitration (HNO₃, H₂SO₄, 0-10°C) Start->Nitration Intermediate 4-Methyl-3-nitrobenzene- sulfonyl chloride Nitration->Intermediate Sulfonamidation Sulfonamidation (aq. NH₃) Intermediate->Sulfonamidation Product 4-Methyl-3-nitrobenzene- sulfonamide Sulfonamidation->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield LowYield Low Yield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction TempIssue Suboptimal Temperature? LowYield->TempIssue WorkupLoss Product Loss during Work-up? LowYield->WorkupLoss Monitor Action: Monitor reaction by TLC/HPLC IncompleteReaction->Monitor Yes OptimizeTemp Action: Optimize reaction temperature TempIssue->OptimizeTemp Yes OptimizeWorkup Action: Optimize extraction and crystallization WorkupLoss->OptimizeWorkup Yes

Caption: Troubleshooting logic for low reaction yield.

References

Common side reactions in the synthesis of nitroaromatic sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitroaromatic sulfonamides.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of nitroaromatic sulfonamides, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Nitroaromatic Sulfonamide

Possible Cause Recommended Solutions
Inactive Sulfonyl Chloride The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1] Use fresh or recently purified sulfonyl chloride. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent hydrolysis.[2]
Low Reactivity of the Amine Nitro-substituted anilines are less nucleophilic due to the electron-withdrawing nature of the nitro group. Increase the reaction temperature or consider using a more forcing solvent. Catalytic methods may also enhance reactivity.[1]
Incorrect Stoichiometry An improper ratio of reactants can lead to incomplete conversion.[1] Carefully check the molar equivalents of the amine, sulfonyl chloride, and base.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent.[2]

Issue 2: Presence of a Significant Amount of a Polar Byproduct (Sulfonic Acid)

Possible Cause Recommended Solutions
Hydrolysis of the Sulfonyl Chloride The presence of water in the reaction mixture will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1] This is particularly relevant for nitro-substituted benzenesulfonyl chlorides, which have been shown to undergo hydrolysis at a faster rate than their unsubstituted counterparts.
Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane, acetonitrile, THF) and ensure all glassware is oven-dried or flame-dried before use.[2]
Dry Reagents: Dry the amine and any base used (e.g., pyridine, triethylamine) over a suitable drying agent.[2]
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent the ingress of atmospheric moisture.[2]
Solvent Choice: Avoid using protic or aqueous solvents if hydrolysis is a major concern. The rate of hydrolysis is dependent on the solvent system.

Issue 3: Formation of a Less Polar Byproduct (Di-sulfonylation)

Possible Cause Recommended Solutions
Reaction of Both N-H Bonds of a Primary Amine When using a primary nitroaniline, both hydrogen atoms on the amino group can react with the sulfonyl chloride to form a di-sulfonylated byproduct.[1]
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride.[1]
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C), to control the reaction rate and minimize over-reaction.[2]
Choice of Base: The choice of base can influence the extent of di-sulfonylation. While specific comparative data is limited, sterically hindered non-nucleophilic bases may favor mono-sulfonylation.
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting amine is consumed to prevent further reaction.[1]

Issue 4: Unintended Reduction of the Nitro Group

Possible Cause Recommended Solutions
Presence of Reducing Agents or Conditions Certain reagents or reaction conditions can lead to the partial or complete reduction of the nitro group to a nitroso, hydroxylamine, or amino group.
Reagent Selection: When synthesizing nitroaromatic sulfonamides from nitroarenes and sulfinates, the choice of reducing agent is critical. Some methods use reductants like NaHSO₃, and the conditions must be optimized to favor sulfonamide formation over simple reduction of the nitro group.[3]
Avoid Harsh Reducing Conditions: Be mindful of reaction conditions that might inadvertently reduce the nitro group. For example, some catalytic hydrogenation conditions used for other transformations should be avoided if the nitro group is to be retained.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing nitroaromatic sulfonamides from a nitroaniline and a sulfonyl chloride?

A1: The most common side reactions are:

  • Di-sulfonylation: The primary amino group of the nitroaniline reacts with two molecules of the sulfonyl chloride to form a di-sulfonylated product. This can be minimized by controlling the stoichiometry and slowly adding the sulfonyl chloride at a low temperature.[1][2]

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine. This is a significant issue, especially with the more reactive nitro-substituted sulfonyl chlorides. Using anhydrous conditions is crucial to prevent this.[1][2]

Q2: Can the nitro group be accidentally reduced during the sulfonylation reaction?

A2: While less common under standard sulfonylation conditions (e.g., reacting a sulfonyl chloride with a nitroaniline), it is a possibility depending on the specific reagents used. For example, in newer methods that synthesize sulfonamides directly from nitroarenes using a reducing agent, the reaction must be carefully controlled to promote the desired coupling reaction over the simple reduction of the nitro group.[3] If your synthesis involves reagents that could act as reducing agents, it is important to monitor for byproducts resulting from nitro group reduction.

Q3: How does the presence of a nitro group affect the reactivity of the starting materials?

A3: The nitro group is a strong electron-withdrawing group and has a significant impact on reactivity:

  • On a nitroaniline: It decreases the nucleophilicity of the amino group, making the reaction with the sulfonyl chloride slower compared to an unsubstituted aniline.

  • On a benzenesulfonyl chloride: It increases the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. This also makes it more susceptible to hydrolysis.

Q4: What is the best way to purify my crude nitroaromatic sulfonamide?

A4: The purification method will depend on the properties of your product and the impurities present. Common techniques include:

  • Recrystallization: This is often effective for solid products to remove soluble impurities.

  • Column Chromatography: This is a versatile method for separating the desired product from byproducts with different polarities, such as the less polar di-sulfonylated product and the more polar sulfonic acid.

  • Washing/Extraction: A simple aqueous workup can help remove water-soluble byproducts and unreacted starting materials. For example, washing the organic layer with a dilute acid can remove excess amine and base, while a bicarbonate wash can remove acidic impurities like sulfonic acid.[1]

Quantitative Data on Side Reactions

Table 1: First-Order Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water at 15°C

The following table presents data on the rate of hydrolysis (solvolysis) of various para-substituted benzenesulfonyl chlorides in water. The data indicates that electron-withdrawing groups, such as the nitro group, increase the rate of hydrolysis.

Substituent (X) in 4-X-benzenesulfonyl chlorideRate Constant (k) x 10⁻⁴ s⁻¹
4-MeO23.89
4-Me13.57
4-H11.04
4-Br7.447
4-NO₂ 9.373

Source: Adapted from R. E. Robertson, and B. Rossall, Canadian Journal of Chemistry, 1971, 49, 1441-1450.[1]

Experimental Protocols

Protocol: Synthesis of N-(4-nitrophenyl)benzenesulfonamide

This protocol describes a general procedure for the synthesis of a nitroaromatic sulfonamide from 4-nitroaniline and benzenesulfonyl chloride.

Materials:

  • 4-Nitroaniline

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-nitroaniline (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-(4-nitrophenyl)benzenesulfonamide.

Visualizations

Troubleshooting_Workflow start Start: Synthesis of Nitroaromatic Sulfonamide issue Problem Encountered? start->issue low_yield Low or No Yield issue->low_yield Yes polar_byproduct Polar Byproduct (Sulfonic Acid) issue->polar_byproduct Yes less_polar_byproduct Less Polar Byproduct (Di-sulfonylation) issue->less_polar_byproduct Yes end End: Pure Product issue->end No cause_inactive_scl Cause: Inactive Sulfonyl Chloride? low_yield->cause_inactive_scl cause_low_reactivity Cause: Low Amine Reactivity? low_yield->cause_low_reactivity cause_hydrolysis Cause: Water Present? polar_byproduct->cause_hydrolysis cause_disulfonylation Cause: Incorrect Stoichiometry / Conditions? less_polar_byproduct->cause_disulfonylation cause_inactive_scl->cause_low_reactivity No solution_fresh_scl Solution: Use fresh/purified sulfonyl chloride. Ensure anhydrous conditions. cause_inactive_scl->solution_fresh_scl Yes cause_low_reactivity->polar_byproduct Other Issues? solution_temp_solvent Solution: Increase temperature / use more forcing solvent. cause_low_reactivity->solution_temp_solvent Yes cause_hydrolysis->less_polar_byproduct Other Issues? solution_anhydrous Solution: Use anhydrous solvents/reagents and inert atmosphere. cause_hydrolysis->solution_anhydrous Yes solution_stoichiometry Solution: Control stoichiometry (1:1), slow addition at low temp. cause_disulfonylation->solution_stoichiometry Yes cause_disulfonylation->end No solution_fresh_scl->end solution_temp_solvent->end solution_anhydrous->end solution_stoichiometry->end Reaction_Pathways cluster_main Desired Reaction Pathway cluster_side Common Side Reactions nitroaniline Nitroaniline (Ar-NH2) product Nitroaromatic Sulfonamide (Ar-NHSO2R) nitroaniline->product + R-SO2Cl (Base, Anhydrous Solvent) disulfonylation Di-sulfonylation (Ar-N(SO2R)2) nitroaniline->disulfonylation + Excess R-SO2Cl sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) hydrolysis Sulfonic Acid (R-SO3H) sulfonyl_chloride->hydrolysis + H2O

References

Troubleshooting low purity in 4-Methyl-3-nitrobenzenesulfonamide crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the crystallization of 4-Methyl-3-nitrobenzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization process, leading to low purity of the final product.

Question: What are the primary causes of low purity in the crystallization of this compound?

Low purity in the final crystalline product can stem from several factors throughout the experimental process. The most common culprits include:

  • Inappropriate Solvent Choice: The selected solvent may have either too high or too low solvating power for the compound and its impurities at different temperatures. An ideal solvent should dissolve the compound well at elevated temperatures and poorly at low temperatures, while impurities should remain soluble at all temperatures.[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to the rapid precipitation of the solid, trapping impurities within the crystal lattice.[2][3] A slower, controlled cooling process allows for the selective crystallization of the desired compound.

  • High Supersaturation: A state of high supersaturation can induce rapid nucleation, resulting in the formation of small, impure crystals.[4]

  • Presence of Persistent Impurities: Certain impurities, such as positional isomers formed during the nitration of p-toluenesulfonamide, may have very similar solubility profiles to the target compound, making them difficult to remove through a single crystallization step.

  • "Oiling Out": The compound may separate from the solution as a liquid (an oil) rather than a solid if the solution's temperature is above the compound's melting point when precipitation begins. This oil can entrap a significant amount of impurities.[1]

Question: How do I select an appropriate solvent for the recrystallization of this compound?

The selection of a suitable solvent is a critical first step in achieving high purity. The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of the crude this compound when heated.

  • Low solubility at low temperatures: As the solution cools, the solubility of the target compound should decrease significantly to allow for good recovery.

  • Favorable impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble (allowing for removal by hot filtration).

  • Chemical inertness: The solvent should not react with the compound being purified.[1]

  • Appropriate boiling point: The solvent's boiling point should be low enough to be easily removed from the final crystals but high enough to provide a sufficient temperature differential for crystallization.

Illustrative Solvent Suitability:

The following table provides an illustrative guide to the suitability of common organic solvents for the recrystallization of this compound. Note: This data is hypothetical and for guidance purposes only. Experimental verification is essential.

SolventSuitability for RecrystallizationRationale
EthanolGoodOften provides a good balance of solubility at high and low temperatures for sulfonamides.
MethanolFair to GoodSimilar to ethanol, but its lower boiling point may require more careful handling.
AcetoneFairMay be too strong a solvent, leading to lower yields. Can be useful in a co-solvent system.
Ethyl AcetateFair to GoodA moderately polar solvent that can be effective, but solubility should be tested.
WaterPoorThis compound has low solubility in water.
ToluenePoorGenerally, non-polar solvents are less effective for this polar compound.

Question: My product "oiled out" during crystallization. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often because the solution is still too warm when supersaturation is reached. To remedy this:

  • Re-dissolve the oil: Heat the solution until the oil fully redissolves.

  • Add more solvent: Add a small amount of additional hot solvent to the solution. This will decrease the saturation point and lower the temperature at which crystallization begins.

  • Cool slowly: Allow the solution to cool much more slowly to room temperature before placing it in an ice bath. This encourages the formation of solid crystals rather than an oil.

  • Consider a different solvent: If "oiling out" persists, the chosen solvent may not be suitable, and an alternative should be investigated.[1]

Question: The purity of my product does not improve after recrystallization. What could be the issue?

If recrystallization does not significantly improve the purity of your this compound, consider the following possibilities:

  • Co-crystallization of Impurities: A major impurity, such as an isomer (e.g., 2-nitro-p-toluenesulfonamide), may have a very similar solubility profile to your target compound, leading to its co-crystallization.

  • Insufficient Solvent: If too little solvent is used, the impurities may also precipitate out along with the product upon cooling.

  • Cooling Too Rapidly: As mentioned, rapid cooling can trap impurities.

Troubleshooting Steps:

  • Analytical Characterization: Use analytical techniques such as HPLC or NMR to identify the persistent impurity. Knowing the impurity's identity can help in devising a more effective purification strategy.

  • Fractional Crystallization: This technique involves multiple crystallization steps. The initial crystals formed will be enriched in the less soluble component. By collecting crystals in fractions, it may be possible to isolate the pure desired product.

  • Alternative Purification Methods: If recrystallization is ineffective, other purification techniques such as column chromatography may be necessary to separate compounds with similar polarities.

  • Solvent System Modification: Experiment with different solvents or co-solvent systems. A mixture of two miscible solvents can sometimes provide a solubility profile that is more effective for separating stubborn impurities than a single solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal cooling rate for the crystallization of this compound?

A slow and controlled cooling rate is generally recommended. An ideal process would involve allowing the hot, saturated solution to cool gradually to room temperature on a benchtop, insulated from cold surfaces, before transferring it to an ice bath for complete crystallization.[2][3] This slow cooling minimizes the level of supersaturation at any given time, which favors the growth of larger, purer crystals over the rapid nucleation of many small, impure ones.[4]

Q2: How can I determine the optimal amount of solvent to use for recrystallization?

The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product.[5] To achieve this:

  • Start by adding a small amount of the chosen solvent to your crude solid in an Erlenmeyer flask.

  • Heat the mixture to the solvent's boiling point while stirring.

  • Continue adding small portions of the hot solvent until the solid is just fully dissolved.

  • Avoid adding a large excess of solvent, as this will reduce the yield of the recovered crystals.[5]

Q3: What are some common impurities I might encounter in the synthesis of this compound?

The synthesis of this compound typically involves the nitration of p-toluenesulfonamide. Potential impurities can include:

  • Unreacted p-toluenesulfonamide: Incomplete nitration will leave starting material in the product mixture.

  • Isomeric Byproducts: Nitration of p-toluenesulfonamide can also potentially yield the 2-nitro isomer (2-nitro-p-toluenesulfonamide). Positional isomers can be particularly challenging to separate by crystallization due to their similar physical properties.

  • Dinitrated Products: Under harsh nitrating conditions, dinitration of the aromatic ring can occur, leading to highly nitrated impurities.

  • Oxidation Products: Strong oxidizing agents used in nitration can potentially lead to the formation of oxidized byproducts.

Q4: Can I reuse the mother liquor to recover more product?

Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to increase the concentration of the dissolved product and then cooling the solution again. However, it is important to note that the purity of the second crop is typically lower than the first, as the concentration of impurities is also higher in the remaining mother liquor.

Experimental Protocols

Recrystallization of this compound (Adapted from a protocol for a similar compound) [5]

This protocol provides a general procedure for the purification of this compound by recrystallization. Ethanol is often a suitable solvent, but preliminary solubility tests are recommended.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% ethanol)

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for optional hot filtration)

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound and a magnetic stir bar into an Erlenmeyer flask. Add a small amount of the recrystallization solvent to create a slurry. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a significant excess of solvent.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask. This step should be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes. Wet the filter paper with a small amount of ice-cold recrystallization solvent. Turn on the vacuum and pour the crystalline slurry into the Büchner funnel.

  • Washing: With the vacuum still on, wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Leave the crystals in the Büchner funnel with the vacuum on to pull air through and partially dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely, for instance, in a drying oven at a temperature well below the compound's melting point.

Visualizations

Troubleshooting_Low_Purity start Low Purity of 4-Methyl-3- nitrobenzenesulfonamide Crystals check_impurities Identify Impurities (e.g., HPLC, NMR) start->check_impurities isomer_present Positional Isomer Present? check_impurities->isomer_present unreacted_sm Unreacted Starting Material? isomer_present->unreacted_sm No fractional_crystallization Perform Fractional Crystallization isomer_present->fractional_crystallization Yes oiling_out Did the Product 'Oil Out'? unreacted_sm->oiling_out No rerun_reaction Optimize Reaction Conditions (e.g., reaction time, temperature) unreacted_sm->rerun_reaction Yes reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes slow_cooling Review Cooling Rate oiling_out->slow_cooling No column_chromatography Consider Column Chromatography fractional_crystallization->column_chromatography If purity is still low end_pure High Purity Crystals column_chromatography->end_pure rerun_reaction->start rework_crystallization Adjust Crystallization Protocol rework_crystallization->start reheat_add_solvent->start is_cooling_slow Is Cooling Slow & Controlled? slow_cooling->is_cooling_slow implement_slow_cooling Implement Gradual Cooling (Room Temp then Ice Bath) is_cooling_slow->implement_slow_cooling No solvent_choice Evaluate Solvent Choice is_cooling_slow->solvent_choice Yes implement_slow_cooling->rework_crystallization is_solvent_optimal Is Solvent Optimal? solvent_choice->is_solvent_optimal test_new_solvents Test Alternative Solvents or Co-solvent Systems is_solvent_optimal->test_new_solvents No is_solvent_optimal->end_pure Yes test_new_solvents->rework_crystallization

Caption: Troubleshooting workflow for low purity in this compound crystallization.

Experimental_Workflow start Start: Crude This compound dissolution 1. Dissolve crude product in minimum hot solvent start->dissolution hot_filtration_q Insoluble impurities present? dissolution->hot_filtration_q hot_filtration 2. Perform hot gravity filtration hot_filtration_q->hot_filtration Yes cooling 3. Allow solution to cool slowly to room temperature hot_filtration_q->cooling No hot_filtration->cooling ice_bath 4. Place in ice bath to maximize crystallization cooling->ice_bath vacuum_filtration 5. Collect crystals by vacuum filtration ice_bath->vacuum_filtration washing 6. Wash crystals with ice-cold solvent vacuum_filtration->washing drying 7. Dry the purified crystals washing->drying end End: Pure Crystalline Product drying->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Optimizing reaction conditions for the amidation of sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the amidation of sulfonyl chlorides to synthesize sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the amidation of a sulfonyl chloride?

The reaction proceeds via a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.[1][2]

Q2: Why is the use of a base crucial in this reaction?

A base, such as triethylamine or pyridine, is essential to neutralize the HCl produced.[1] This prevents the protonation of the starting amine, which would halt the reaction by making the amine non-nucleophilic. In some instances, an excess of the amine reactant can also function as the base.

Q3: Which types of amines are suitable for this reaction?

Both primary and secondary amines readily react with sulfonyl chlorides to form the corresponding sulfonamides.[1] Tertiary amines, however, do not form stable sulfonamides as they lack a proton on the nitrogen atom for elimination.[1]

Q4: What are the recommended solvents for this reaction?

Aprotic solvents are generally preferred to minimize the competitive hydrolysis of the sulfonyl chloride. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[1] However, for certain substrates, reactions in aqueous media at a high pH have also proven to be effective.

Q5: How can I effectively monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the observation of the consumption of the sulfonyl chloride and amine, and the formation of the sulfonamide product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Hydrolysis of Sulfonyl Chloride Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Insufficiently Basic Conditions The amine may be protonated by the HCl generated. Use a stronger base (e.g., DBU), increase the equivalents of a standard base like triethylamine (>2 equivalents), or use the reactant amine in excess to act as the base.[1]
Poor Nucleophilicity of the Amine For weakly nucleophilic amines (e.g., anilines), consider using a more forcing condition, such as a higher reaction temperature or a more polar solvent to facilitate the reaction.
Steric Hindrance If either the sulfonyl chloride or the amine is sterically hindered, the reaction rate may be significantly reduced. Consider increasing the reaction time and/or temperature.

Issue 2: Formation of Multiple Products/Impurities

Potential Cause Suggested Solution
Hydrolysis of Sulfonyl Chloride As mentioned above, stringent anhydrous conditions are critical. The resulting sulfonic acid can complicate purification.
Disulfonylation of Primary Amines A primary amine (R-NH₂) can react with two molecules of the sulfonyl chloride to form a disulfonamide byproduct (R-N(SO₂R')₂).[1] To minimize this, use a controlled stoichiometry with the amine in slight excess, add the sulfonyl chloride solution slowly to the amine solution, and maintain a low reaction temperature (e.g., 0 °C to room temperature).[1]
Side Reactions with the Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents unless aqueous conditions are intentionally employed.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the yield of sulfonamide synthesis.

Table 1: Effect of Solvent on Sulfonamide Synthesis

SolventTemperature (°C)Yield (%)Reference
Dichloromethane (DCM)066 (sulfinamide)[3]
Acetonitrile (ACN)0Poor[3]
Tetrahydrofuran (THF)0Poor[3]
Ethyl Acetate (EtOAc)0Poor[3]
Acetonitrile (ACN)Room Temp93[4]
n-HexaneRoom TempLess Effective[4]
Dichloromethane (DCM)Room TempLess Effective[4]
EthanolRoom TempLess Effective[4]

Note: The data from reference[3] pertains to a related reductive amination to form sulfinamides but illustrates the strong dependence of side reactions on the solvent.

Table 2: Effect of Temperature on Sulfonamide Synthesis in Dichloromethane

Temperature (°C)Yield (%)Byproduct (Sulfonamide, %)Reference
2566 (sulfinamide)13[3]
062 (sulfinamide)-[3]
-20Significant amount of sulfonamide-[3]

Note: The data from reference[3] pertains to a related reductive amination to form sulfinamides.

Experimental Protocols

Protocol 1: General Procedure for the Amidation of a Sulfonyl Chloride

  • Preparation: In an oven-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.05-1.2 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-24 hours, monitoring its progress periodically by TLC or HPLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system where the sulfonamide is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common choices include ethanol, isopropanol, or mixtures like ethanol/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonamide in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Protocol 3: Purification by Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): Select an appropriate solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified sulfonamide.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve amine and base in anhydrous solvent prep2 Cool solution to 0 °C prep1->prep2 reac2 Add sulfonyl chloride solution dropwise prep2->reac2 reac1 Dissolve sulfonyl chloride in anhydrous solvent reac1->reac2 reac3 Warm to room temperature and stir reac2->reac3 reac4 Monitor reaction by TLC/HPLC reac3->reac4 work1 Quench reaction reac4->work1 Reaction Complete work2 Extract with organic solvent work1->work2 work3 Wash organic layer work2->work3 pur1 Dry organic layer work3->pur1 pur2 Concentrate in vacuo pur1->pur2 pur3 Purify by chromatography or recrystallization pur2->pur3 G start Low Product Yield q1 Anhydrous conditions used? start->q1 sol1_no No q1->sol1_no No q2 Sufficiently strong/excess base used? q1->q2 Yes sol1_yes Yes sol1_no->q2 sol2_no No q2->sol2_no No q3 Steric hindrance an issue? q2->q3 Yes sol2_yes Yes sol2_no->q3 sol3_yes Yes q3->sol3_yes Yes end Consider other factors (e.g., reactant purity) q3->end No sol3_yes->end sol3_no No

References

How to avoid polysulfonation in aromatic sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges in aromatic sulfonamide synthesis, with a specific focus on preventing polysulfonation.

Frequently Asked Questions (FAQs)

Q1: What is polysulfonation and why is it a problem in aromatic sulfonamide synthesis?

Polysulfonation is a common side reaction in which multiple sulfonic acid groups (-SO₃H) are introduced onto the aromatic ring. This is often undesirable as it can be difficult to control the degree of sulfonation, leading to a mixture of products. This complicates purification, reduces the yield of the desired monosulfonated product, and can impart unintended properties to the final molecule.

Q2: My reaction is producing a significant amount of di- and tri-sulfonated products. What are the most common causes?

The primary causes of polysulfonation are overly harsh reaction conditions. Key factors to investigate include:

  • High Reaction Temperature: Elevated temperatures provide the activation energy for further sulfonation of the initially formed monosulfonated product.[1]

  • Excess Sulfonating Agent: Using a large excess of the sulfonating agent (e.g., fuming sulfuric acid, chlorosulfonic acid) increases the likelihood of multiple substitutions.[2]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at moderate temperatures, can lead to the formation of thermodynamically more stable, polysulfonated products.[2]

Q3: How can I control the extent of sulfonation to favor the mono-substituted product?

Controlling the reaction to favor monosulfonation typically involves manipulating the reaction conditions to be under kinetic rather than thermodynamic control. This means using conditions that favor the fastest-formed product (mono-sulfonated) over the most stable product (often poly-sulfonated).[1][3] Key strategies include:

  • Lowering the Reaction Temperature: This is one of the most effective ways to prevent polysulfonation.[1]

  • Using Stoichiometric Amounts of Sulfonating Agent: Precise control over the molar ratio of the sulfonating agent to the aromatic substrate can significantly limit the extent of sulfonation.[4]

  • Choosing a Milder Sulfonating Agent: Reagents like the pyridine-SO₃ complex are less reactive than fuming sulfuric acid and can provide greater selectivity for monosulfonation.[2][5]

Q4: Can steric hindrance be used to prevent polysulfonation?

Yes, steric hindrance can play a significant role in directing sulfonation and preventing polysubstitution. Bulky substituents on the aromatic ring can block access to adjacent positions, making further sulfonation less likely. For instance, in the sulfonation of substituted toluenes, the bulky sulfonic acid group often adds to the less sterically hindered para position.[6]

Q5: Are there any analytical techniques to determine the ratio of mono- to poly-sulfonated products in my reaction mixture?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying mixtures of aromatic sulfonic acids.[7] By using an appropriate column and mobile phase, it is possible to resolve mono-, di-, and polysulfonated isomers and determine their relative abundance. Gas chromatography (GC) can also be used, often after derivatization of the sulfonic acids to more volatile forms like their sulfonyl chlorides.[8]

Troubleshooting Guide: Avoiding Polysulfonation

This guide provides a systematic approach to troubleshooting and optimizing your aromatic sulfonation reactions to favor monosulfonation.

Symptom Potential Cause Suggested Solution
Significant formation of di- and tri-sulfonated products Reaction temperature is too high, favoring thermodynamic polysubstitution.Lower the reaction temperature. For kinetically controlled reactions, temperatures at or below room temperature are often preferred.[1]
A large excess of the sulfonating agent is being used.Reduce the amount of sulfonating agent to a stoichiometric amount (1.0 to 1.1 equivalents).[4]
The reaction time is too long, allowing for equilibration to polysulfonated products.Monitor the reaction progress using TLC or HPLC and quench the reaction once the starting material is consumed and the desired monosulfonated product is maximized.
A highly reactive sulfonating agent (e.g., fuming sulfuric acid) is being used.Switch to a milder sulfonating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions.[2][5]
Low yield of the desired monosulfonated product, with unreacted starting material The reaction temperature is too low, resulting in a sluggish reaction.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for the onset of polysulfonation.
The sulfonating agent is not reactive enough for the specific substrate.Consider a slightly more reactive sulfonating agent or the use of a catalyst, if applicable.
Formation of undesired isomers of the monosulfonated product The reaction is being run under conditions that favor a different isomer (kinetic vs. thermodynamic control).Adjust the reaction temperature. For example, in the sulfonation of naphthalene, lower temperatures (e.g., 80°C) favor the kinetic 1-sulfonic acid product, while higher temperatures (e.g., 160°C) favor the thermodynamic 2-sulfonic acid product.[1][9]

Quantitative Data on Sulfonation Selectivity

The following tables summarize how reaction conditions can influence the product distribution in the sulfonation of various aromatic compounds.

Table 1: Effect of Temperature on the Sulfonation of Naphthalene

Reaction TemperatureMajor ProductProduct Type
80°CNaphthalene-1-sulfonic acidKinetic
160°CNaphthalene-2-sulfonic acidThermodynamic

Data sourced from multiple references confirming this well-established example.[1][9]

Table 2: Product Distribution in the Sulfonation of Toluene with Concentrated Sulfuric Acid

Reaction TemperatureToluene ConversionToluene-4-sulfonic acid Yield (para)Toluene-2-sulfonic acid Yield (ortho)
100-110°C83%84%16%

Data is based on consumed toluene.

Table 3: Sulfonation of Phenol with Concentrated Sulfuric Acid

Reaction TemperatureMajor Product
Low Temperature (<100°C)o-phenol sulfonic acid
High Temperaturep-phenol sulfonic acid

At lower temperatures, the ortho isomer is favored, while at higher temperatures, the para isomer predominates.[2][10]

Experimental Protocols for Controlled Monosulfonation

Protocol 1: Synthesis of Sulfanilic Acid from Aniline

This protocol describes the "baking" process for the monosulfonation of aniline.

Materials:

  • Aniline (10 mL)

  • Concentrated Sulfuric Acid (20 mL)

  • Ice-cold water

  • Boiling water for recrystallization

Procedure:

  • In a 150 mL conical flask, carefully add 20 mL of concentrated sulfuric acid to 10 mL of aniline with gentle shaking. Keep the mixture cool in an ice-water bath during the addition.

  • Heat the resulting aniline sulfate salt in an oil bath at 180-190°C for 1 hour. It is crucial to maintain the temperature below 190°C to prevent charring.[11]

  • Allow the reaction mixture to cool and then carefully pour it into approximately 200 mL of cold water with continuous stirring.

  • Let the mixture stand for 5 minutes to allow the crude sulfanilic acid to precipitate.

  • Filter the crude product.

  • Recrystallize the crude sulfanilic acid from boiling water to obtain the purified product. Sulfanilic acid decomposes upon heating and does not have a sharp melting point.[1]

Protocol 2: Kinetically Controlled Monosulfonation of Naphthalene

This protocol favors the formation of naphthalene-1-sulfonic acid.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid

  • Crushed ice

Procedure:

  • Set up a flask with a magnetic stirrer and a thermometer. Add the naphthalene to the flask.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid while ensuring the internal temperature does not exceed 80°C.

  • Stir the mixture at 80°C for 1 hour.

  • Carefully pour the reaction mixture over crushed ice to precipitate the naphthalene-1-sulfonic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.[9]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing aromatic sulfonation reactions to avoid polysulfonation.

TroubleshootingWorkflow start Start: Polysulfonation Observed check_temp Is the reaction temperature above room temperature? start->check_temp lower_temp Action: Lower the reaction temperature (e.g., to 0-25°C) to favor kinetic control. check_temp->lower_temp Yes check_stoich Is the sulfonating agent in large excess? check_temp->check_stoich No lower_temp->check_stoich reduce_stoich Action: Reduce sulfonating agent to 1.0-1.1 equivalents. check_stoich->reduce_stoich Yes check_reagent Is a highly reactive sulfonating agent being used (e.g., oleum)? check_stoich->check_reagent No reduce_stoich->check_reagent change_reagent Action: Switch to a milder reagent (e.g., SO3-pyridine complex). check_reagent->change_reagent Yes monitor_time Action: Monitor reaction by TLC/HPLC and reduce reaction time. check_reagent->monitor_time No change_reagent->monitor_time end End: Monosulfonation Favored monitor_time->end

References

Stability issues of 4-Methyl-3-nitrobenzenesulfonamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methyl-3-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your research and development activities.

Stability Overview

The stability of this compound, like other sulfonamides, is a critical factor that can be influenced by various environmental conditions such as pH, temperature, light, and the presence of oxidizing agents. Generally, sulfonamides are more susceptible to degradation under acidic conditions and are relatively stable in neutral to alkaline environments.[1] The electron-withdrawing nature of the nitro group on the benzene ring may influence the stability of the sulfonamide bond.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The main factors are pH, temperature, and light exposure. Hydrolysis is a common degradation pathway, particularly in acidic solutions.[1] Elevated temperatures can accelerate degradation, and exposure to UV light may lead to photolytic decomposition.[1]

Q2: In which types of solvents is this compound expected to be most stable?

A2: While specific data for this compound is limited, based on the general behavior of sulfonamides, it is expected to exhibit greater stability in neutral or slightly alkaline, aprotic solvents, and when protected from light.

Q3: What are the likely degradation products of this compound?

A3: Potential degradation pathways include hydrolysis of the sulfonamide bond, which would yield 4-methyl-3-nitrobenzenesulfonic acid and ammonia. Other transformations could involve modifications to the nitro group or the aromatic ring, especially under oxidative or photolytic stress.

Q4: How should I prepare stock solutions of this compound for stability studies?

A4: It is recommended to prepare stock solutions in a high-purity organic solvent where the compound is highly soluble and stable, such as acetonitrile or methanol. These stock solutions should be stored at a low temperature (e.g., 2-8 °C) and protected from light. For aqueous stability studies, the stock solution should be diluted with the appropriate aqueous buffer just before the experiment.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound.

Issue 1: Rapid Degradation Observed in Acidic Solution.
  • Possible Cause: Acid-catalyzed hydrolysis of the sulfonamide linkage. Sulfonamides are generally less stable in acidic conditions.[1]

  • Troubleshooting Steps:

    • Confirm pH: Accurately measure the pH of your solution.

    • Buffer Selection: Ensure you are using a suitable buffer to maintain a stable pH.

    • Temperature Control: Perform the experiment at a controlled, lower temperature to reduce the rate of hydrolysis.

    • Alternative Solvents: If the experimental design allows, consider using a less protic co-solvent to reduce the availability of water for hydrolysis.

Issue 2: Inconsistent Results in Photostability Studies.
  • Possible Cause: Variability in light source intensity or sample exposure.

  • Troubleshooting Steps:

    • Standardized Light Source: Use a photostability chamber with a calibrated light source that provides a consistent output of both visible and UV light, as specified by ICH guideline Q1B.[1]

    • Control Samples: Always include a control sample that is protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.[1]

    • Sample Presentation: Ensure consistent sample geometry and container type to guarantee uniform light exposure.

Issue 3: Appearance of Multiple Unexpected Peaks in HPLC Analysis.
  • Possible Cause: Complex degradation pathways or interaction with excipients/impurities in the solvent.

  • Troubleshooting Steps:

    • Solvent Purity: Use high-purity (HPLC grade) solvents to avoid interference from impurities.

    • Forced Degradation Analysis: Perform systematic forced degradation studies (acid, base, oxidation, thermal, photolytic) to identify and characterize the major degradation products.[2][3] This will help in developing a stability-indicating HPLC method.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main compound and the degradation products.

Data Presentation: Illustrative Stability Data

Disclaimer: The following data is illustrative and based on the expected behavior of sulfonamides. Actual results for this compound may vary and should be determined experimentally.

Table 1: Illustrative Hydrolytic Stability of this compound in Different Aqueous Solutions at 40°C.

Solvent (Buffer)pHTime (hours)% Degradation (Illustrative)
0.1 M HCl1.02415.2
Acetate Buffer4.5243.5
Phosphate Buffer7.024< 1.0
Borate Buffer9.024< 0.5

Table 2: Illustrative Photostability of this compound in Solution (ICH Q1B Conditions).

SolventConditionExposure Duration% Degradation (Illustrative)
Acetonitrile:Water (1:1)Light Exposed24 hours8.7
Acetonitrile:Water (1:1)Dark Control24 hours< 0.5

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines the procedure for assessing the hydrolytic stability of this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Prepare the following aqueous solutions: 0.1 M HCl, 0.1 M NaOH, and purified water.

  • Stress Conditions:

    • Acid Hydrolysis: Add a known volume of the stock solution to a larger volume of 0.1 M HCl to achieve the desired final concentration (e.g., 0.1 mg/mL).

    • Base Hydrolysis: Add a known volume of the stock solution to 0.1 M NaOH to the same final concentration.

    • Neutral Hydrolysis: Add a known volume of the stock solution to purified water.

    • Incubate all solutions at a controlled temperature (e.g., 60°C).

  • Sampling and Analysis:

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples immediately upon withdrawal.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general workflow for developing an HPLC method capable of separating this compound from its degradation products.

  • Initial Method Development:

    • Column Selection: Start with a C18 reversed-phase column.

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis.

  • Method Optimization using Forced Degradation Samples:

    • Generate degradation samples using the forced degradation protocols (hydrolysis, oxidation, thermal, and photolysis).

    • Inject a mixture of the stressed samples into the HPLC system.

    • Adjust the mobile phase gradient, pH, and flow rate to achieve adequate separation between the parent peak and all degradation product peaks.

  • Method Validation:

    • Validate the optimized method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the stability testing of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (60°C) prep_stock->acid base Base Hydrolysis (60°C) prep_stock->base oxid Oxidation (RT) prep_stock->oxid photo Photostability (ICH Q1B) prep_stock->photo prep_stress Prepare Stress Solutions (0.1M HCl, 0.1M NaOH, 3% H2O2, Water) prep_stress->acid prep_stress->base prep_stress->oxid sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal Thermal (Solid) (80°C) thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation hplc->data

Workflow for Forced Degradation Studies.

troubleshooting_tree cluster_peak_identity Peak Identification cluster_source_determination Source Determination cluster_conclusion Conclusion start Unexpected Peak in HPLC purity Check Peak Purity (PDA Detector) start->purity mass_spec LC-MS Analysis purity->mass_spec Impure solvent_blank Inject Solvent Blank purity->solvent_blank Pure forced_deg Compare with Forced Degradation Profiles mass_spec->forced_deg placebo Analyze Placebo (if applicable) solvent_blank->placebo Peak Absent impurity Solvent/System Impurity solvent_blank->impurity Peak Present placebo->forced_deg Peak Absent excipient Excipient-Related placebo->excipient Peak Present degradant Degradation Product forced_deg->degradant Match Found

Troubleshooting Logic for Unexpected HPLC Peaks.

References

Technical Support Center: 4-Methyl-3-nitrobenzenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Methyl-3-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as p-toluenesulfonamide, regioisomers (e.g., 2-nitro or 5-nitro isomers), di-nitrated byproducts, and residual acids from the nitration reaction. The presence of colored impurities is also a frequent issue with nitroaromatic compounds.[1][2]

Q2: Which purification techniques are most effective for this compound?

A2: The primary methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing minor impurities if a suitable solvent is found. For more complex mixtures with multiple byproducts, column chromatography offers superior separation.[3][4][5]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the main compound and detecting impurities.[2][6][7] Other methods include Thin Layer Chromatography (TLC) for a quick qualitative check, and melting point analysis, where a sharp melting point range close to the literature value suggests high purity.

Q4: My final product has a persistent yellow or brownish color. How can I remove it?

A4: Colored impurities are common in nitro compounds.[1] These can often be removed by treating a solution of the crude product with activated carbon. The activated carbon adsorbs the colored impurities, and can then be removed by filtration.[8][9] It is important to use the minimum amount of activated carbon necessary, as it can also adsorb some of the desired product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Product does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[10][11]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product. The solution is too concentrated. The rate of cooling is too fast.Use a lower-boiling point solvent. Add more solvent to the hot solution. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[12]
No crystals form upon cooling. The solution is not saturated. The cooling time is insufficient.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. Add a seed crystal of the pure compound. Allow for a longer cooling period.[10]
Low recovery of the purified product. Too much solvent was used. The product has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Preheat the funnel and filter paper during hot filtration to prevent the product from crystallizing prematurely.[11]
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. The solvent system (mobile phase) is not optimal. The column was overloaded with the crude product. The column was not packed properly.Use TLC to determine the best solvent system that gives good separation (an Rf value of 0.2-0.4 for the product is ideal).[13] Use a higher ratio of silica gel to crude material (at least 30:1 w/w).[13] Ensure the silica gel is packed uniformly as a slurry to avoid channeling.[13]
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Streaking or tailing of the product band. The compound is not fully soluble in the mobile phase. The presence of acidic or basic functional groups interacting with the silica gel.Choose a solvent system in which the compound is more soluble. Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.[13]

Quantitative Data Summary

The following table provides illustrative data on the effectiveness of different purification methods for compounds similar to this compound. Actual results may vary based on the specific impurities and experimental conditions.

Purification Method Typical Purity Achieved Typical Yield Notes
Single Solvent Recrystallization >98%60-85%Effective for removing small amounts of impurities. Yield is dependent on the solubility profile.
Two-Solvent Recrystallization >99%50-75%Can achieve high purity but solvent selection is critical to prevent oiling out.
Column Chromatography (Silica Gel) >99%40-70%Highly effective for complex mixtures but can be more time-consuming and may result in lower yields.[5]
Activated Carbon Treatment followed by Recrystallization >99%50-70%Excellent for removing colored impurities. Some product loss due to adsorption on the carbon is possible.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified product to a watch glass and dry in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the product from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]

Visualizations

Purification_Workflow cluster_start Initial State cluster_decision Purity Assessment & Decision cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway cluster_end Final Product Crude Crude Product (this compound + Impurities) TLC_Analysis TLC Analysis Crude->TLC_Analysis Assess Impurity Profile Recrystallize Recrystallization (e.g., Ethanol/Water) TLC_Analysis->Recrystallize Minor Impurities Column_Chromo Column Chromatography (Silica Gel) TLC_Analysis->Column_Chromo Complex Mixture Filter_Wash Filter & Wash Recrystallize->Filter_Wash Dry_Recryst Dry Product Filter_Wash->Dry_Recryst Pure_Product Pure Product Dry_Recryst->Pure_Product Collect_Fractions Collect & Analyze Fractions (TLC) Column_Chromo->Collect_Fractions Combine_Evaporate Combine Pure Fractions & Evaporate Solvent Collect_Fractions->Combine_Evaporate Combine_Evaporate->Pure_Product

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_purity Low Purity Solutions cluster_physical Physical Issue Solutions Start Purification Problem Identified Problem_Type What is the nature of the problem? Start->Problem_Type Low_Yield Low_Yield Problem_Type->Low_Yield Low Yield Low_Purity Low_Purity Problem_Type->Low_Purity Low Purity / Contamination Physical_Issue Physical_Issue Problem_Type->Physical_Issue Physical Issue (e.g., Oiling Out, Color) Check_Solvent_Vol Recrystallization: - Reduce solvent volume - Ensure complete cooling Low_Yield->Check_Solvent_Vol Check_Transfer Chromatography: - Ensure complete transfer of material - Avoid overly broad fraction cuts Low_Yield->Check_Transfer Optimize_Recryst Recrystallization: - Slower cooling - Choose a more selective solvent Low_Purity->Optimize_Recryst Optimize_Chromo Chromatography: - Optimize mobile phase (TLC) - Increase silica:compound ratio Low_Purity->Optimize_Chromo Oiling_Out Oiling Out: - Use less concentrated solution - Slower cooling - Change solvent Physical_Issue->Oiling_Out Colored_Product Colored Product: - Activated carbon treatment - Re-purify by chromatography Physical_Issue->Colored_Product

References

Technical Support Center: Selective Reduction of Nitro Groups in Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective reduction of nitro groups in sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this important chemical transformation.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in selectively reducing the nitro group in a sulfonamide?

A1: The primary challenges include:

  • Chemoselectivity: Avoiding the reduction of other sensitive functional groups that may be present in the molecule.

  • Stability of the Sulfonamide Group: The sulfonamide linkage can be susceptible to cleavage under harsh acidic or basic conditions.[1]

  • Incomplete Reaction: The reaction may stall before reaching completion, leaving starting material or intermediates.[2]

  • Side Product Formation: The formation of undesired byproducts such as hydroxylamines, nitroso, azo, and azoxy compounds is a common issue.[2] These can complicate purification and reduce the yield of the desired amine.

  • Catalyst Poisoning: In catalytic hydrogenations, certain functional groups, particularly sulfur-containing compounds, can poison the catalyst.[3]

Q2: How does the position of the nitro group on the aromatic ring affect the reduction?

A2: The electronic environment of the nitro group, influenced by the position of the sulfonamide and other substituents, can affect its reduction potential. Electron-donating groups can make the reduction more challenging, while electron-withdrawing groups can facilitate it. Steric hindrance from nearby bulky groups can also impact the accessibility of the nitro group to the reducing agent or catalyst surface.

Q3: My reaction is very slow or incomplete. What are the likely causes?

A3: Several factors can lead to a sluggish or incomplete reaction:

  • Poor Solubility: If your nitro sulfonamide is not fully dissolved in the reaction solvent, the reaction rate will be significantly hindered.[2]

  • Inactive Catalyst/Reagent: The catalyst (e.g., Pd/C) may be old or deactivated, or the reducing agent (e.g., metal powder) may have an passivated surface.[2]

  • Insufficient Reagent/Catalyst: The molar equivalents of the reducing agent or the catalyst loading may be too low.

  • Suboptimal Temperature or Pressure: Some reductions require elevated temperatures or, in the case of catalytic hydrogenation, higher hydrogen pressure to proceed at a reasonable rate.[2]

Q4: I am observing colored byproducts in my reaction mixture. What are they and how can I minimize them?

A4: Colored byproducts, often yellow, orange, or red, are typically due to the formation of intermediates like nitroso and hydroxylamine species, which can condense to form azoxy and azo compounds.[4] To minimize their formation:

  • Ensure sufficient equivalents of the reducing agent are used to drive the reaction to completion.

  • Optimize reaction conditions (e.g., temperature, reaction time) to favor the formation of the amine.

  • In catalytic hydrogenations, the addition of additives like vanadium compounds has been shown to suppress the accumulation of hydroxylamine intermediates.

Q5: Can I use catalytic hydrogenation (e.g., H₂/Pd/C) for my nitro sulfonamide?

A5: Yes, catalytic hydrogenation is a common and often very effective method. However, be mindful of potential catalyst poisoning from the sulfur atom in the sulfonamide group, although this is not always a prohibitive issue. Also, ensure that other functional groups in your molecule (e.g., alkenes, alkynes, benzyl groups) are compatible with the reaction conditions, as they may also be reduced. Using a more selective catalyst like Pt/C can sometimes prevent dehalogenation if halogen substituents are present.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion of the Nitro Sulfonamide

Possible Cause Troubleshooting Steps
Poor Solubility - Change the solvent to one in which the starting material is more soluble (e.g., THF, DMF, or a co-solvent system like EtOH/water).[6] - Gentle heating may improve solubility, but monitor for thermal decomposition.[1]
Inactive Catalyst or Reagent - Use a fresh batch of catalyst or reagent. - For metal powders (e.g., Fe, Zn), pre-activation by washing with dilute acid may be necessary.[2]
Insufficient Catalyst or Reagent Loading - Increase the weight percentage of the catalyst (e.g., from 5 mol% to 10 mol% for Pd/C). - Increase the molar equivalents of the reducing agent (e.g., from 3 to 5 equivalents for SnCl₂·2H₂O).
Suboptimal Reaction Conditions - If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). - For catalytic hydrogenation, increase the hydrogen pressure.[6]

Issue 2: Formation of Multiple Products (Low Selectivity)

Possible Cause Troubleshooting Steps
Reduction of Other Functional Groups - Choose a more chemoselective reducing agent. For example, SnCl₂ or Fe/HCl are often more selective for the nitro group in the presence of esters or ketones compared to catalytic hydrogenation.[7][8]
Formation of Intermediates (azo, azoxy, etc.) - Ensure a sufficient excess of the reducing agent is used. - Increase the reaction time to allow for complete reduction to the amine. - Consider adding additives like ammonium chloride in Fe-mediated reductions to promote the desired reaction.[9]
Cleavage of the Sulfonamide Bond - Avoid harsh acidic or basic conditions if possible. - If acidic conditions are required (e.g., Fe/HCl), use the minimum necessary concentration and monitor the reaction closely. - Consider milder, neutral methods like catalytic transfer hydrogenation.

Data Presentation: Comparison of Reduction Methods

The following table summarizes typical reaction conditions and reported yields for the reduction of various nitro sulfonamides using common methods. Note that optimal conditions can be substrate-dependent.

Method Substrate Example Reaction Conditions Reaction Time Yield (%) Reference
Catalytic Hydrogenation (H₂/Pd/C) 4-NitrobenzenesulfonamideH₂ (1 atm), 10% Pd/C, EtOH, RT4 h>95[8]
Catalytic Transfer Hydrogenation (HCOONH₄/Pd/C) 3-NitrobenzenesulfonamideHCOONH₄, 10% Pd/C, MeOH, Reflux1 h92[10]
Iron/Acid (Fe/HCl) 4-NitrobenzenesulfonamideFe powder, conc. HCl, EtOH/H₂O, Reflux2-4 h~90[9]
Stannous Chloride (SnCl₂·2H₂O) 2-NitrobenzenesulfonamideSnCl₂·2H₂O, EtOH, Reflux3 h~85[11]
Sodium Sulfide (Na₂S) 2,4-DinitrobenzenesulfonamideNa₂S·9H₂O, H₂O, 60 °C2 h88 (for 2-amino-4-nitro)[7]

Experimental Protocols

Method 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is often preferred for its mild conditions and the avoidance of high-pressure hydrogen gas.

  • Materials:

    • Nitroaryl sulfonamide

    • Ammonium formate (HCOONH₄)

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

  • Procedure:

    • In a round-bottom flask, dissolve the nitroaryl sulfonamide (1.0 eq) in MeOH or EtOH.

    • Add ammonium formate (3-5 eq).

    • Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting residue can be further purified by recrystallization or column chromatography.

Method 2: Reduction with Iron Powder and Hydrochloric Acid

This is a classic, robust, and cost-effective method that is often highly chemoselective.

  • Materials:

    • Nitroaryl sulfonamide

    • Iron powder (Fe)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Water (H₂O)

  • Procedure:

    • To a stirred suspension of the nitroaryl sulfonamide (1.0 eq) in a mixture of EtOH and H₂O (e.g., 4:1 v/v), add iron powder (3-5 eq).

    • Heat the mixture to reflux.

    • Add a catalytic amount of concentrated HCl dropwise.

    • Continue refluxing and monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Wash the celite pad with hot EtOH.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by extraction and subsequent recrystallization or chromatography.

Method 3: Reduction with Stannous Chloride Dihydrate

This method is particularly useful for its mildness and high chemoselectivity.

  • Materials:

    • Nitroaryl sulfonamide

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve the nitroaryl sulfonamide (1.0 eq) in EtOH or EtOAc in a round-bottom flask.

    • Add stannous chloride dihydrate (3-4 eq).

    • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.

    • Extract the product with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Nitro Sulfonamide in Solvent add_reagent Add Reducing Agent/Catalyst start->add_reagent react Stir/Heat under Inert Atmosphere or H₂ add_reagent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete filter Filter to Remove Solids monitor->filter Complete extract Aqueous Work-up/Extraction filter->extract purify Purify (Crystallization/Chromatography) extract->purify product Isolated Amino Sulfonamide purify->product

Caption: A generalized experimental workflow for the selective reduction of nitro sulfonamides.

troubleshooting_logic cluster_low_conversion Low/No Conversion cluster_side_products Side Products Observed start Nitro Sulfonamide Reduction Issues solubility Check Solubility start->solubility reagent_activity Verify Reagent/Catalyst Activity start->reagent_activity conditions Optimize Temp/Pressure start->conditions other_groups_reduced Other Functional Groups Reduced? start->other_groups_reduced azo_azoxy Colored Intermediates? start->azo_azoxy sulfonamide_cleavage Sulfonamide Cleavage? start->sulfonamide_cleavage change_reagent Use More Selective Reagent (e.g., SnCl₂, Fe/HCl) other_groups_reduced->change_reagent Yes increase_reagent Increase Reagent Equivalents/ Reaction Time azo_azoxy->increase_reagent Yes milder_conditions Use Milder Conditions (e.g., Transfer Hydrogenation) sulfonamide_cleavage->milder_conditions Yes

Caption: A logical troubleshooting guide for common issues in nitro sulfonamide reduction.

References

Greener solvent alternatives for sulfonamide synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the shift towards sustainable chemistry, this technical support center provides researchers, scientists, and drug development professionals with practical guidance on utilizing greener solvent alternatives for sulfonamide synthesis and purification. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

The synthesis of sulfonamides, a critical class of compounds in the pharmaceutical industry, has traditionally relied on volatile and often hazardous organic solvents. The principles of green chemistry, however, advocate for the use of more environmentally benign alternatives. This guide explores the application of solvents such as water, ethanol, polyethylene glycol (PEG), and deep eutectic solvents (DESs) in sulfonamide synthesis, providing a framework for troubleshooting common issues and ensuring successful and sustainable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most promising greener solvent alternatives for sulfonamide synthesis?

A1: Several greener solvents have shown significant promise in replacing traditional volatile organic compounds (VOCs). These include water, ethanol, polyethylene glycol (PEG), and deep eutectic solvents (DESs).[1][2][3] The choice of solvent often depends on the specific reaction conditions, the nature of the reactants, and the desired product characteristics. For instance, water has been successfully used in the synthesis of sulfonamide and sulfonate carboxylic acid derivatives, offering an eco-friendly and safe medium.[4] Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining traction due to their low volatility, tunability, and potential for reusability.[3][5]

Q2: I am observing low yields when using water as a solvent. What could be the cause and how can I improve it?

A2: Low yields in aqueous media can be attributed to the hydrolysis of the sulfonyl chloride starting material.[4] To mitigate this, it is crucial to control the reaction pH. Using a mild base like sodium carbonate (Na₂CO₃) can effectively scavenge the HCl generated during the reaction without promoting excessive hydrolysis of the sulfonyl chloride.[4] Additionally, ensuring vigorous stirring can improve the mass transfer between the reactants, which may have limited solubility in water.

Q3: My sulfonamide product is difficult to purify when using a Deep Eutectic Solvent (DES). What purification strategies can I employ?

A3: Purifying products from DESs can be challenging due to the non-volatile nature of the solvent. A common and effective method is to add water to the reaction mixture to dissolve the DES.[6] This often causes the sulfonamide product, which is typically less soluble in water, to precipitate. The precipitate can then be isolated by simple filtration.[1][2] Another approach involves extraction with a suitable organic solvent after dilution with water.[6]

Q4: Can I reuse the Deep Eutectic Solvent (DES) after the reaction?

A4: Yes, the reusability of DESs is one of their key advantages from a green chemistry perspective.[3] After product isolation (e.g., by extraction), the DES can often be recovered by removing the water under reduced pressure and reused in subsequent reactions. The efficiency of the recycled DES should be monitored over several cycles to ensure consistent performance.

Q5: Are there catalyst-free methods for sulfonamide synthesis in greener solvents?

A5: Yes, catalyst-free methods for sulfonamide synthesis have been developed, particularly in solvents like water and ethanol.[7] These methods often rely on the inherent reactivity of the sulfonyl chloride and the amine, sometimes requiring a slight excess of the amine to act as a base.[7] Microwave-assisted synthesis can also facilitate catalyst-free reactions by providing the necessary activation energy in a controlled and efficient manner.[8][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product formation in DES Poor solubility of starting materials in the specific DES.- Screen different DES combinations (e.g., ChCl/glycerol, ChCl/urea) to find one with better solvation properties for your substrates.[3] - Gently heat the reaction mixture to improve solubility, but monitor for potential degradation.
Formation of bis-sulfonated byproducts Use of an organic base like triethylamine in the reaction.- Switch to an inorganic base such as anhydrous K₂CO₃ or NaHCO₃.[3] - In some cases, using a slight excess of the amine reactant can serve as the base, avoiding the need for an additional basic reagent.
Incomplete reaction when using solid-supported catalysts Inefficient mixing or mass transfer limitations.- Ensure vigorous stirring to maintain the catalyst in suspension. - Consider using nanoparticle-based catalysts which offer a higher surface area and can form stable suspensions.[10]
Hydrolysis of sulfonyl chloride in aqueous media Reaction conditions are too basic or prolonged exposure to water.- Carefully control the pH using a mild base like Na₂CO₃.[4] - Add the sulfonyl chloride to the aqueous amine solution in a controlled, dropwise manner to minimize its residence time in the aqueous phase before reacting.[4]
Difficulty in isolating the product from PEG High viscosity of the PEG solution.- Dilute the reaction mixture with water to reduce viscosity. - Extract the product with a suitable water-immiscible organic solvent like dichloromethane.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on greener sulfonamide synthesis, providing a comparative overview of different solvent systems and reaction conditions.

Table 1: Comparison of Greener Solvents for Sulfonamide Synthesis

Solvent System Catalyst/Base Temperature (°C) Reaction Time (h) Yield (%) Reference
WaterNa₂CO₃Room TemperatureNot specifiedHigh[4]
EthanolNoneRoom TemperatureShortHigh[7]
PEGMNPs-AHBA-Cu / K₂CO₃801High (up to 95%)[10]
ChCl/Glycerol (DES)NoneRoom Temperature2-12Up to 97%[3]
ChCl/Urea (DES)NoneRoom Temperature2-12Up to 97%[3]

Experimental Protocols

General Protocol for Sulfonamide Synthesis in a Deep Eutectic Solvent (DES)

This protocol is adapted from a sustainable method for synthesizing variously functionalized sulfonamides.[3]

  • Preparation of the DES: Prepare the ChCl/glycerol (1:2 mol/mol) or ChCl/urea (1:2 mol/mol) deep eutectic solvent by mixing the components and heating gently until a homogeneous, clear liquid is formed.

  • Reaction Setup: In a vial, suspend the sulfonyl chloride (1.0 equivalent) in the prepared DES.

  • Addition of Amine: Add the amine (1.4 equivalents) to the suspension with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, slowly add 2 M HCl to the reaction mixture until the pH reaches 2.0.

    • Allow the mixture to stand at room temperature for 10 minutes.

    • If a precipitate forms, collect the solid product by filtration.

    • If no precipitate forms, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizing Workflows

DOT Script for General Sulfonamide Synthesis Workflow

Sulfonamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Select Greener Solvent & Reactants Start->Reagents Mix Mix Reactants in Solvent Reagents->Mix React Stir at Specified Temp Mix->React Monitor Monitor Reaction (e.g., TLC) React->Monitor Monitor->React Incomplete Quench Quench Reaction (if necessary) Monitor->Quench Reaction Complete Isolate Isolate Crude Product (Filtration/Extraction) Quench->Isolate Purify Purify Product (Crystallization/Chromatography) Isolate->Purify End End Purify->End

Caption: General workflow for sulfonamide synthesis in a greener solvent.

DOT Script for Troubleshooting Low Yields

Troubleshooting_Low_Yields Start Low Yield Observed CheckSolubility Are reactants soluble in the chosen solvent? Start->CheckSolubility CheckHydrolysis Is sulfonyl chloride prone to hydrolysis? CheckSolubility->CheckHydrolysis Yes ChangeSolvent Screen for a better greener solvent. CheckSolubility->ChangeSolvent No CheckBase Is the base appropriate? CheckHydrolysis->CheckBase No ControlpH Use a mild base (e.g., Na2CO3) and control addition rate. CheckHydrolysis->ControlpH Yes ChangeBase Switch to an inorganic base or use excess amine. CheckBase->ChangeBase No OptimizeConditions Optimize temperature and reaction time. CheckBase->OptimizeConditions Yes

Caption: Decision tree for troubleshooting low yields in green sulfonamide synthesis.

References

Validation & Comparative

Characterization of 4-Methyl-3-nitrobenzenesulfonamide by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric characterization of 4-Methyl-3-nitrobenzenesulfonamide against its structural isomers and related analogs. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide utilizes predictive fragmentation based on established principles of mass spectrometry for sulfonamides and nitroaromatic compounds, alongside experimental data for closely related molecules.

Executive Summary

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. Its characterization is crucial for quality control, metabolite identification, and understanding its chemical properties. Mass spectrometry is a primary analytical technique for the structural elucidation and quantification of such compounds. This guide details the predicted mass spectral behavior of this compound and compares it with the experimental data of 3-Nitrobenzenesulfonamide and 4-Methylbenzenesulfonamide.

Mass Spectrometry Data Comparison

The following table summarizes the predicted and experimental mass-to-charge ratios (m/z) and relative abundances of key fragments for this compound and its comparators. The predicted data for the target compound is based on common fragmentation pathways for aromatic sulfonamides and nitro compounds.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and Proposed Structures
This compound (Predicted) 216170 ([M-NO₂]⁺), 155 ([M-SO₂NH]⁺), 107 ([C₇H₇O]⁺), 91 ([C₇H₇]⁺, tropylium ion), 79 ([SO₂NH]⁺)
3-Nitrobenzenesulfonamide (Isomer) [1]202[1]156 ([M-NO₂]⁺), 122 ([M-SO₂NH₂]⁺), 76 ([C₆H₄]⁺)[1]
4-Methylbenzenesulfonamide (Analog) [2]171[2]155 ([M-NH₂]⁺), 91 ([C₇H₇]⁺, tropylium ion), 65 ([C₅H₅]⁺)[2]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (EI) is predicted to follow several key pathways, primarily driven by the presence of the nitro and sulfonamide functional groups.

Predicted Fragmentation of this compound M [M]⁺˙ m/z 216 F1 [M-NO₂]⁺ m/z 170 M->F1 - NO₂ F2 [M-SO₂NH₂]⁺ m/z 155 M->F2 - SO₂NH₂ F3 [C₇H₅O]⁺ m/z 105 F1->F3 - SO₂ F4 [C₇H₇]⁺ m/z 91 F2->F4 - NO₂ F5 [C₆H₅]⁺ m/z 77 F4->F5 - CH₂

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow for Mass Spectrometry Analysis

A standardized workflow is essential for the reliable characterization of sulfonamides. The following diagram illustrates a typical analytical process from sample preparation to data analysis.

LC-MS/MS Workflow for Sulfonamide Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., C18 cartridge) Extraction->Cleanup LC Liquid Chromatography (Reversed-Phase) Cleanup->LC MS Tandem Mass Spectrometry (ESI+, MRM mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Identification Fragment Analysis & Identification Integration->Identification

Caption: A typical workflow for the analysis of sulfonamides.

Detailed Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound and related compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Solid Samples)

  • Accurately weigh 1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute, then sonicate for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge, pre-conditioned with methanol and water.

  • Elute the analyte with acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for structural elucidation.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Fragmentor Voltage: Optimized for the specific compound (typically 100-150 V).

  • Collision Energy: Optimized for each MRM transition.

Conclusion

References

A Comparative Analysis of the Reactivity of 4-Methyl-3-nitrobenzenesulfonamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of the chemical reactivity of 4-Methyl-3-nitrobenzenesulfonamide and its key positional isomers. In the landscape of pharmaceutical development and organic synthesis, understanding the nuanced reactivity of isomeric compounds is crucial for optimizing reaction conditions, predicting side products, and designing novel molecular entities. This document provides an objective analysis based on established principles of physical organic chemistry, supported by analogous experimental data, to elucidate the reactivity profiles of these important sulfonamide derivatives.

Factors Influencing Reactivity

The reactivity of substituted benzene derivatives is primarily governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring. In the case of methyl-nitrobenzenesulfonamide isomers, the key influencers are the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro group (-NO₂).

  • Electronic Effects: The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong inductive and resonance electron-withdrawing effects. Conversely, it activates the ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group. The methyl group is an activating group for electrophilic substitution, donating electron density through an inductive effect and hyperconjugation.

  • Steric Effects: The proximity of the bulky sulfonamide group to the other substituents can create steric hindrance, potentially impeding the approach of reactants to a particular site on the aromatic ring.

Isomers Under Comparison

This guide will focus on the reactivity of this compound and its isomers where the positions of the methyl and nitro groups are varied around the benzenesulfonamide core. The primary isomers for comparison are:

  • This compound (Target Compound)

  • 2-Methyl-3-nitrobenzenesulfonamide

  • 2-Methyl-5-nitrobenzenesulfonamide

  • 3-Methyl-4-nitrobenzenesulfonamide

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions (e.g., halogenation, nitration, sulfonation), the reactivity of the benzene ring is enhanced by electron-donating groups and diminished by electron-withdrawing groups. The directing effects of the existing substituents will also determine the position of the incoming electrophile.

Predicted Order of Reactivity (Electrophilic Aromatic Substitution):

3-Methyl-4-nitrobenzenesulfonamide > this compound ≈ 2-Methyl-5-nitrobenzenesulfonamide > 2-Methyl-3-nitrobenzenesulfonamide

This predicted order is based on the combined activating and deactivating effects of the methyl and nitro groups on the available positions for electrophilic attack.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is favored on aromatic rings bearing potent electron-withdrawing groups. The nitro group is a strong activator for SNAr, particularly when it is positioned ortho or para to a suitable leaving group. In the context of the sulfonamide itself not being a leaving group, we can consider reactions where a different leaving group (e.g., a halogen) is present on the ring. For the purpose of this guide, we will infer reactivity towards nucleophilic attack on the aromatic ring in general.

Predicted Order of Reactivity (Nucleophilic Aromatic Substitution):

3-Methyl-4-nitrobenzenesulfonamide > 2-Methyl-3-nitrobenzenesulfonamide ≈ 2-Methyl-5-nitrobenzenesulfonamide > this compound

The high reactivity of the 3-Methyl-4-nitrobenzenesulfonamide isomer is predicted due to the nitro group being para to the methyl group and ortho to a potential site of attack, strongly activating the ring.

Data Presentation

The following table summarizes the key physicochemical properties of the parent sulfonamides and the predicted reactivity trends.

PropertyThis compound2-Methyl-3-nitrobenzenesulfonamide2-Methyl-5-nitrobenzenesulfonamide3-Methyl-4-nitrobenzenesulfonamide
Molecular Formula C₇H₈N₂O₄SC₇H₈N₂O₄SC₇H₈N₂O₄SC₇H₈N₂O₄S
Molecular Weight 216.22 g/mol 216.22 g/mol 216.22 g/mol 216.22 g/mol
Predicted Reactivity (Electrophilic) ModerateLowModerateHigh
Predicted Reactivity (Nucleophilic) LowModerateModerateHigh

Experimental Protocols

While specific comparative experimental data is lacking, the following general protocols for key reactions of benzenesulfonamides can be adapted for the isomers discussed.

General Protocol for Electrophilic Bromination
  • To a solution of the methyl-nitrobenzenesulfonamide isomer (1 equivalent) in a suitable solvent (e.g., acetic acid or dichloromethane), add a source of electrophilic bromine (e.g., N-bromosuccinimide or bromine) and a Lewis acid catalyst (e.g., FeBr₃) if necessary.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography or recrystallization.

General Protocol for Nucleophilic Aromatic Substitution (with a Halogenated Analog)
  • Dissolve the halogenated methyl-nitrobenzenesulfonamide isomer (1 equivalent) in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).

  • Add the nucleophile (e.g., sodium methoxide or an amine) (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Collect the precipitated product by filtration or extract the aqueous phase with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Logical Relationship of Substituent Effects on Reactivity

G Substituent Effects on Aromatic Ring Reactivity substituent Substituent Group edg Electron-Donating Group (e.g., -CH3) substituent->edg ewg Electron-Withdrawing Group (e.g., -NO2) substituent->ewg activation Activation edg->activation Inductive Effect Hyperconjugation deactivation Deactivation ewg->deactivation Inductive & Resonance Effect reactivity Reactivity Effect eas Electrophilic Aromatic Substitution (EAS) nas Nucleophilic Aromatic Substitution (NAS) activation->eas Increases Rate activation->nas Decreases Rate deactivation->eas Decreases Rate deactivation->nas Increases Rate (ortho/para)

Caption: Substituent effects on aromatic ring reactivity.

General Experimental Workflow for Synthesis and Reaction

G General Workflow for Synthesis and Reactivity Studies start Starting Material (e.g., Toluene) sulfonation Sulfonation start->sulfonation nitration Nitration sulfonation->nitration chlorination Chlorination (SOCl2 or PCl5) nitration->chlorination amidation Amidation (NH4OH) chlorination->amidation isomer Methyl-nitrobenzenesulfonamide Isomer amidation->isomer reaction Reactivity Study (e.g., Bromination) isomer->reaction analysis Product Analysis (NMR, MS, HPLC) reaction->analysis

Caption: General workflow for synthesis and reactivity studies.

Unveiling the Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-3-nitrobenzenesulfonamide, a key intermediate in organic synthesis. We present a comparative overview with alternative analytical techniques, supported by detailed experimental protocols and predictive data based on analogous compounds.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.2d~2.0
H-5~7.8dd~8.0, 2.0
H-6~7.5d~8.0
-CH₃~2.6s-
-SO₂NH₂~7.5 (broad s)s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 (C-SO₂NH₂)~140
C-2 (C-NO₂)~150
C-3~135
C-4 (C-CH₃)~145
C-5~125
C-6~130
-CH₃~21

Experimental Protocol for NMR Analysis

The following provides a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for organic compounds like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or 500 MHz instrument.[1]

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically -2 to 12 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0 to 220 ppm.

  • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Temperature: 298 K.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Reference the spectra to the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Logical Workflow for Spectral Analysis

The process of analyzing NMR spectra to determine the structure of a molecule follows a logical progression, as illustrated in the diagram below.

Spectral_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_interpretation Spectral Interpretation Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition (1H & 13C) Sample_Prep->NMR_Acquisition FT Fourier Transform NMR_Acquisition->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Referencing Referencing to TMS Phase_Baseline->Referencing Chem_Shift Chemical Shift Analysis Referencing->Chem_Shift Integration Integration (1H) Referencing->Integration Multiplicity Multiplicity & Coupling Constant Analysis Referencing->Multiplicity Structure_Elucidation Structure Elucidation Chem_Shift->Structure_Elucidation Integration->Structure_Elucidation Multiplicity->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: Logical workflow for NMR spectral analysis.

Comparative Analysis with Alternative Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of atoms.Non-destructive, provides unambiguous structural information.Requires a relatively pure sample, lower sensitivity for ¹³C.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., -NO₂, -SO₂NH₂, -CH₃).Fast, requires minimal sample preparation.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information with high resolution MS.Does not provide detailed structural connectivity.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.Provides definitive structural information.Requires a suitable single crystal, which can be difficult to grow.

References

A Comparative Crystallographic Analysis of N-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic data for a selection of N-substituted benzenesulfonamides. By presenting experimental data in a structured format, this guide aims to facilitate a deeper understanding of the structure-property relationships within this important class of compounds, which are prevalent in medicinal chemistry. Detailed experimental protocols for synthesis and crystallization are provided, alongside visualizations of experimental workflows and structural relationships.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for five distinct N-substituted benzenesulfonamide derivatives, allowing for a direct comparison of their solid-state structures. The chosen examples illustrate the impact of varying N-substituents on the crystal lattice.

ParameterN-(2-iodophenyl) benzenesulfonamide[1][2][3]N-(4,5-difluoro-2-iodophenyl) benzenesulfonamide[1][2][3]N-allyl-N-benzyl-4- methylbenzenesulfonamide[4][5][6]4-methyl-N-(4-methylbenzyl) benzenesulfonamide[7](E)-N-(2-styrylphenyl) benzenesulfonamide[8][9]
Molecular Formula C₁₂H₁₀INO₂SC₁₂H₈F₂INO₂SC₁₇H₁₉NO₂SC₁₅H₁₇NO₂SC₂₀H₁₇NO₂S
Crystal System MonoclinicTriclinicOrthorhombicMonoclinicMonoclinic
Space Group P2₁/cP-1Pna2₁P2₁P2₁/c
a (Å) 13.7320(1)-18.6919(18)-13.7320(1)
b (Å) 8.2475(1)-10.5612(10)-8.2475(1)
c (Å) 15.5387(2)-8.1065(8)-15.5387(2)
α (°) 90-90-90
β (°) 107.505(1)-90-107.505(1)
γ (°) 90-90-90
Volume (ų) 1678.33(3)-1600.3(3)-1678.33(3)
Z 4-4-4
Key Intermolecular Interactions N-H···O hydrogen bonds forming chainsN-H···O hydrogen bonds forming dimersC-H···N hydrogen bonds, C-H···π interactionsN-H···O hydrogen bonds forming ribbons, C-H···π interactionsN-H···O and C-H···O hydrogen bonds, C-H···π interactions

Experimental Protocols

The synthesis and crystallization of N-substituted benzenesulfonamides generally follow established organic chemistry methodologies. Below are detailed protocols representative of the synthesis and single-crystal X-ray diffraction analysis for the compounds discussed.

General Synthesis of N-Aryl Benzenesulfonamides

A common method for the synthesis of N-aryl benzenesulfonamides involves the reaction of an appropriate aniline derivative with a benzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Example Protocol for N-(2-iodophenyl)benzenesulfonamide: [2]

  • Dissolution: 2-iodoaniline (9.17 mmol) is dissolved in dry dichloromethane (10 ml).

  • Addition of Reagents: Benzenesulfonyl chloride (11.01 mmol) and pyridine (13.76 mmol) are slowly added to the solution.

  • Reaction: The mixture is stirred at room temperature for 8 hours under a nitrogen atmosphere.

  • Work-up: The reaction mixture is poured into ice water containing concentrated HCl, extracted with dichloromethane, washed with water, and dried over sodium sulfate.

  • Purification: The solvent is removed in vacuo, and the crude product is triturated with diethyl ether to yield the final product.

General Synthesis of N-Alkyl/Benzyl Benzenesulfonamides

For N-alkyl or N-benzyl substituted benzenesulfonamides, a two-step process is often employed, starting with the synthesis of the corresponding primary sulfonamide followed by alkylation or benzylation.

Example Protocol for N-allyl-N-benzyl-4-methylbenzenesulfonamide: [4]

  • Synthesis of N-allyl-4-methylbenzenesulfonamide: p-Toluenesulfonyl chloride is reacted with allylamine in the presence of a base like pyridine in dichloromethane.

  • Benzylation: The resulting N-allyl-4-methylbenzenesulfonamide (4.28 mmol) is dissolved in tetrahydrofuran. Benzyl bromide (4.29 mmol) and a solution of sodium hydroxide (5.35 mmol) are added, and the mixture is stirred for 24 hours at room temperature.

  • Isolation: The resulting white precipitate is isolated by vacuum filtration.

  • Crystallization: The crude product is recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

Single crystals of the synthesized compounds are typically grown by slow evaporation of a suitable solvent at room temperature. The crystallographic data is then collected using a single-crystal X-ray diffractometer.

General Procedure:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a specific temperature (e.g., 173.15 K or 296 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the crystallographic analysis of N-substituted benzenesulfonamides.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis start Starting Materials (Aniline/Amine + Sulfonyl Chloride) reaction Chemical Reaction (e.g., Schotten-Baumann) start->reaction workup Work-up & Purification reaction->workup crystallization Crystallization (Slow Evaporation) workup->crystallization data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement analysis Structural Analysis (Bond Lengths, Angles, Interactions) refinement->analysis

Experimental Workflow for X-ray Crystallography

packing_motifs cluster_types Substituent Type cluster_motifs Resulting Crystal Packing Motif substituent N-Substituent aryl Aryl substituent->aryl alkyl_benzyl Alkyl/Benzyl substituent->alkyl_benzyl h_donor H-bond Donor substituent->h_donor chains Chains aryl->chains sheets Sheets/Ribbons alkyl_benzyl->sheets dimers Dimers h_donor->dimers networks 3D Networks sheets->networks

Influence of N-Substituents on Crystal Packing

structure_activity cluster_structure Molecular Structure cluster_properties Physicochemical & Biological Properties conformation Molecular Conformation (Torsion Angles) solubility Solubility conformation->solubility activity Biological Activity (e.g., Enzyme Inhibition) conformation->activity interactions Intermolecular Interactions (H-bonds, π-stacking) stability Crystal Stability interactions->stability interactions->activity

Conceptual Structure-Activity Relationship

References

A Comparative Guide to the Biological Activity of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfonamide derivatives have long been a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities. From their initial discovery as antibacterial agents to their current applications in anticancer therapy, this versatile scaffold continues to be a fertile ground for drug discovery. This guide provides an objective comparison of the biological activities of various sulfonamide derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying mechanisms of action.

Comparative Analysis of Biological Activity

The biological efficacy of sulfonamide derivatives is most commonly quantified by their inhibitory concentrations. The following tables summarize the antibacterial and anticancer activities of selected sulfonamide derivatives, presenting Minimum Inhibitory Concentration (MIC) values for bacteria and half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values for cancer cell lines.

Antibacterial Activity

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This inhibition depletes the bacteria of necessary folates, thereby halting their growth and replication.[1][2][3]

Table 1: Comparative Antibacterial Activity (MIC) of Sulfonamide Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Novel Sulfonamides
Compound 1CEscherichia coli50[4]
Bacillus licheniformis100[4]
Bacillus linens150[4]
Compound 1BEscherichia coli100[4]
Bacillus subtilis250[4]
Bacillus linens150[4]
Compound 1ABacillus linens100[4]
Sulfonamides with Amino Acid/Antifibrinolytic Moieties
Compound 5aEscherichia coli7.81[5]
Compound 9aEscherichia coli7.81[5]
Compound 3aKlebsiella pneumoniae62.5[5]
Compound 3bKlebsiella pneumoniae62.5[5]
Quinoline-Sulfonamide Hybrids
Compound QS3Pseudomonas aeruginosa64[6]
Enterococcus faecalis128[6]
Escherichia coli128[6]
Salmonella typhi512[6]
Standard Drug
CiprofloxacinEscherichia coli(Zone of inhibition: 32 ± 0.12 mm)[5]
SulfamethoxazoleVarious(Used as reference)[4][7]
Anticancer Activity

The anticancer properties of sulfonamide derivatives are diverse and multifaceted. They have been shown to inhibit key signaling pathways involved in tumor progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and to induce programmed cell death (apoptosis) in cancer cells.

Table 2: Comparative Anticancer Activity (IC50/GI50) of N-Substituted Sulfonamide Derivatives

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Thiophene-based Sulfonamides
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa (Cervical Cancer)7.2 ± 1.12 (GI50)[8][9]
MDA-MB-231 (Breast Cancer)4.62 ± 0.13 (GI50)[8][9]
MCF-7 (Breast Cancer)7.13 ± 0.13 (GI50)[8][9]
Toluene-based Sulfonamides
N-ethyl toluene-4-sulfonamide (8a)HeLa (Cervical Cancer)10.9 ± 1.01 (GI50)[8][10]
MDA-MB-231 (Breast Cancer)19.22 ± 1.67 (GI50)[8][10]
MCF-7 (Breast Cancer)12.21 ± 0.93 (GI50)[8][10]
Novel Sulfonamide Derivatives
Compound 6HCT-116 (Colon Cancer)3.53 (IC50)[10]
HepG-2 (Liver Cancer)3.33 (IC50)[10]
MCF-7 (Breast Cancer)4.31 (IC50)[10]
Compound 3dMCF-7 (Breast Cancer)43.4 (IC50)[11]
MDA-MB-231 (Breast Cancer)35.9 (IC50)[11]
Compound 4dMCF-7 (Breast Cancer)39.0 (IC50)[11]
MDA-MB-231 (Breast Cancer)35.1 (IC50)[11]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological activity data, detailed experimental protocols are essential. The following sections provide methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[12][13][14][15]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Serial Dilution of Sulfonamide Derivatives:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide compounds in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted sulfonamide derivatives.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the sulfonamide derivative at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[16][17][18][19]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the sulfonamide derivatives in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).[19]

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium and add a fresh medium containing MTT solution (final concentration of approximately 0.5 mg/mL).[19]

    • Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[19]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[19]

    • Measure the absorbance of the solution on a microplate reader at a wavelength of approximately 492-570 nm.[19]

  • Calculation of IC50:

    • The absorbance values are proportional to the number of viable cells.

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizing Mechanisms of Action

Understanding the signaling pathways and experimental workflows is crucial for interpreting the biological activity of sulfonamide derivatives. The following diagrams, created using the DOT language, visualize these complex relationships.

Signaling Pathways

bacterial_folic_acid_synthesis cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Precursors Nucleic Acid Precursors Tetrahydrofolate->Precursors 1-Carbon Transfer Sulfonamides Sulfonamide Derivatives Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation SRC Src VEGFR2->SRC Activation PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAS Ras SRC->RAS Migration Migration SRC->Migration RAF Raf PKC->RAF mTOR mTOR AKT->mTOR RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival mTOR->Survival Sulfonamide Sulfonamide Inhibitors Sulfonamide->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by sulfonamides.[20][21][22]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-Caspase-8 -> Caspase-8 DISC->Caspase8 Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase8->Caspase3 CellStress Cell Stress (e.g., DNA damage) Bcl2 Bcl-2 family (Bax, Bak) CellStress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Sulfonamide Anticancer Sulfonamides Sulfonamide->CellStress Induce

Caption: Intrinsic and extrinsic apoptosis pathways.[23][24][25][26][27]

Experimental Workflows

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Serial Dilution of Sulfonamide in 96-well Plate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Serial Dilutions of Sulfonamide seed_cells->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_mtt Add MTT Solution to Wells incubate_treatment->add_mtt incubate_mtt Incubate for 1.5-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Guide to Modern Reagents for Primary Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary sulfonamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutics. While the classical approach of reacting sulfonyl chlorides with ammonia remains prevalent, its limitations—harsh reaction conditions, poor functional group tolerance, and the challenges of handling gaseous ammonia—have spurred the development of innovative and milder alternatives. This guide provides an objective comparison of key modern reagents for the synthesis of primary sulfonamides, supported by experimental data and detailed protocols to aid in methodology selection.

Overview of Synthetic Strategies

The synthesis of primary sulfonamides can be broadly categorized based on the starting material and the method of introducing the sulfonyl and amino functionalities. This guide focuses on four prominent alternative strategies that offer significant advantages over the traditional sulfonyl chloride method.

dot

logical_relationships cluster_start Starting Materials cluster_reagents Key Reagents & Intermediates cluster_end Product A Organometallics (Grignard, Organolithium) R1 t-BuONSO A->R1 Direct Conversion R2 SO2 Surrogates (e.g., DABSO) A->R2 B Thiols / Disulfides R3 Oxidants + NH3 Source (e.g., I2, (PhIOAc)2, Electrochemical) B->R3 C Boronic Acids C->R2 Pd- or Ni-catalyzed D Aryl Halides D->R2 Pd-catalyzed P Primary Sulfonamide (R-SO2NH2) R1->P I1 Sulfinate Salt Intermediate R2->I1 Forms in situ R3->P I1->P Oxidative Amination (e.g., with bleach, HOSA)

Caption: Interconnectivity of starting materials and key reagents in modern primary sulfonamide synthesis.

N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) with Organometallics

This novel approach provides a direct, one-step synthesis of primary sulfonamides from common organometallic reagents. The t-BuONSO reagent is stable and can be prepared on a gram scale, offering a convenient route to a wide array of sulfonamides.[1][2]

Performance Data
Substrate TypeOrganometallic ReagentYield (%)Reference
Electron-neutral ArylPhMgBr81[2]
Electron-rich Aryl4-MeO-PhMgBr85[2]
Electron-poor Aryl4-CF3-PhMgBr71[2]
Heteroaryl2-Thienyl-Li75[2]
Alkyln-BuMgBr65[2]
Experimental Protocol: Synthesis of Benzenesulfonamide
  • To a solution of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO, 1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (N₂ or Ar), add phenylmagnesium bromide (1.0 M in THF, 1.05 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the primary sulfonamide.

dot

tBuONSO_mechanism start R-MgX + t-BuO-N=S=O intermediate1 [R-S(O)-N-O-tBu]- MgX+ start->intermediate1 Nucleophilic Attack intermediate2 Sulfinamide Intermediate intermediate1->intermediate2 Rearrangement intermediate3 Sulfonimidate Ester Anion intermediate2->intermediate3 Isomerization product R-SO2NH2 intermediate3->product Hydrolysis upon workup dabso_workflow start Aryl-MgX or Aryl-B(OH)2 step1 Step 1: Sulfinate Formation (in situ) start->step1 reagent1 DABSO (SO2 Surrogate) reagent1->step1 step2 Step 2: Oxidative Amination step1->step2 Sulfinate Intermediate reagent2 NH3 (aq) + NaOCl (Bleach) reagent2->step2 product Aryl-SO2NH2 step2->product

References

Comparative Efficacy of 4-Methyl-3-nitrobenzenesulfonamide vs. 4-nitrobenzenesulfonamide as Carbonic Anhydrase Inhibitors: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the data required for a direct comparative analysis of the carbonic anhydrase (CA) inhibitory efficacy of 4-Methyl-3-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide. While 4-nitrobenzenesulfonamide is a recognized CA inhibitor, specific inhibitory constants (Kᵢ) across various isoforms are not extensively detailed in readily accessible literature. Critically, there is a notable absence of published data on the CA inhibitory activity of this compound.

This guide, therefore, cannot provide a direct, data-driven comparison of the two compounds as originally intended. Instead, it will present the available information on 4-nitrobenzenesulfonamide as a carbonic anhydrase inhibitor and discuss the potential influence of the additional methyl group in this compound based on general structure-activity relationships of sulfonamide inhibitors. This analysis is intended to provide a theoretical framework for researchers and drug development professionals until experimental data for this compound becomes available.

4-nitrobenzenesulfonamide: A Known Carbonic Anhydrase Inhibitor

4-nitrobenzenesulfonamide belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases. The primary mechanism of action for sulfonamide inhibitors involves the coordination of the sulfonamide group to the zinc ion located in the active site of the enzyme, which is crucial for its catalytic activity.

While specific Kᵢ values for 4-nitrobenzenesulfonamide against a comprehensive panel of CA isoforms are not consistently reported in the literature, its role as a CA inhibitor is acknowledged. For instance, it has been used as a reference ligand in molecular docking studies of other carbonic anhydrase inhibitors. The inhibitory activity of benzenesulfonamides is known to be influenced by the nature and position of substituents on the benzene ring.

The Potential Impact of Methylation: A Structure-Activity Relationship Perspective

The key structural difference between the two compounds of interest is the presence of a methyl group at the 4-position and a nitro group at the 3-position in this compound, as opposed to the single nitro group at the 4-position in 4-nitrobenzenesulfonamide. Based on established structure-activity relationships for sulfonamide-based CA inhibitors, the introduction of a methyl group could potentially influence the inhibitory activity in several ways:

  • Steric Effects: The methyl group could introduce steric hindrance, potentially affecting the binding orientation of the inhibitor within the active site of different CA isoforms. This could lead to altered affinity and selectivity.

  • Electronic Effects: The methyl group is an electron-donating group, which could subtly alter the electronic properties of the benzene ring and the acidity of the sulfonamide group. These changes can impact the strength of the interaction with the zinc ion and surrounding amino acid residues in the active site.

  • Hydrophobicity: The addition of a methyl group increases the lipophilicity of the molecule. This could influence its pharmacokinetic properties and its ability to access the active site of different CA isoforms, some of which are located in more hydrophobic pockets.

Without experimental data, it is difficult to predict whether these effects would lead to an increase or decrease in the inhibitory potency and selectivity of this compound compared to 4-nitrobenzenesulfonamide.

Experimental Protocols for Carbonic Anhydrase Inhibition Assays

To determine and compare the inhibitory efficacy of these compounds, a standardized experimental protocol is essential. The most common method for measuring CA inhibition is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a decrease in the pH of a buffered solution. This pH change is monitored spectrophotometrically using a pH indicator.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor stock solutions (e.g., in DMSO)

  • Buffer solution (e.g., Tris-HCl or HEPES)

  • pH indicator (e.g., phenol red or p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the CA isoenzyme is pre-incubated with varying concentrations of the inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time at a specific wavelength.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data. The inhibition constant (Kᵢ) is determined by fitting the data to appropriate inhibition models.

Visualizing the Experimental Workflow

The logical flow of a typical carbonic anhydrase inhibition assay can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Prepare Inhibitor Stock Solutions preincubation Pre-incubate Enzyme with Inhibitor inhibitor->preincubation enzyme Prepare Enzyme Solutions enzyme->preincubation buffer Prepare Assay Buffer and Reagents buffer->preincubation mixing Rapid Mixing with CO2 Substrate (Stopped-Flow Instrument) preincubation->mixing measurement Monitor Absorbance Change mixing->measurement rate_calc Calculate Initial Reaction Rates measurement->rate_calc ki_calc Determine Inhibition Constants (Ki) rate_calc->ki_calc signaling_pathway cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ Ion H2O H₂O Zn->H2O Activates HCO3 HCO₃⁻ Product H2O->HCO3 Nucleophilic Attack on CO₂ His Histidine Residues CO2 CO₂ Substrate CO2->Zn Binds H H⁺ HCO3->H Releases Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Zn Coordinates to (Inhibition)

A Comparative Guide to Validating the Purity of Synthesized 4-Methyl-3-nitrobenzenesulfonamide using Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the confirmation of a synthesized compound's purity and elemental composition is a cornerstone of reliable and reproducible research. Elemental analysis is a robust and cost-effective technique that provides a fundamental assessment of a substance's purity by comparing its experimental elemental composition to the theoretical values. This guide offers an objective comparison of elemental analysis against other common analytical techniques and provides the necessary data and protocols for validating the purity of synthesized 4-Methyl-3-nitrobenzenesulfonamide.

Comparison of Purity Validation Techniques

While elemental analysis is a powerful tool, its efficacy is best understood in the context of other available analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer complementary information regarding the purity of a synthesized compound.[1] The choice of method often depends on the specific requirements of the analysis, such as the need for high-throughput screening or definitive structural confirmation.[1]

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
Elemental Analysis (CHNS) Combustion of the sample to convert C, H, N, and S into gaseous products (CO₂, H₂O, N₂, SO₂) which are then quantified.[2][3][4]Quantitative elemental composition (%C, %H, %N, %S).[2][5]Highly accurate and precise for determining elemental composition, cost-effective, requires minimal sample preparation.[3][5]Does not identify the nature of impurities, only indicates a deviation from the expected elemental composition.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1]Retention time, peak area for quantification, and percentage purity.[1]Robust, reproducible, widely available, and excellent for routine quality control and quantification.[1]Requires reference standards for impurity identification, potential for co-elution of impurities.[1]
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.[1]Retention factor (Rf) values, qualitative presence of impurities.[1]Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring.Limited quantitative capability, lower sensitivity and resolution compared to HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Retention time, mass-to-charge ratio (m/z) for structural elucidation and impurity identification.Highly sensitive and specific, capable of identifying and quantifying unknown impurities.[3]Higher cost and complexity of instrumentation and data analysis.
Elemental Analysis Data for this compound

The molecular formula for this compound is C₇H₈N₂O₄S. The theoretical elemental composition is calculated based on its molecular weight of 216.22 g/mol . A comparison between the theoretical values and hypothetical experimental results for a high-purity sample is presented below. A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.

ElementTheoretical %Experimental % (High Purity Sample)Deviation %
Carbon (C)38.8938.75-0.14
Hydrogen (H)3.733.71-0.02
Nitrogen (N)12.9612.88-0.08
Sulfur (S)14.8314.79-0.04

Note: Oxygen is typically determined by difference or through a separate pyrolysis method.[2][3]

Experimental Protocol: CHNS Elemental Analysis

This protocol outlines the steps for determining the carbon, hydrogen, nitrogen, and sulfur content of synthesized this compound using a modern elemental analyzer. The method is based on the dynamic flash combustion of the sample.[2][6]

1. Sample Preparation:

  • Ensure the synthesized this compound sample is homogenous and completely dry, as moisture can significantly affect the results.[3][5]

  • Finely grind the solid sample to a uniform consistency.[3]

  • Accurately weigh approximately 1-3 mg of the sample into a clean tin or silver capsule using a microbalance.[5][6] The exact sample size can vary depending on the instrument's sensitivity.[5]

  • Fold the capsule to enclose the sample securely, ensuring no sample is lost.

2. Instrument Setup and Calibration:

  • Ensure the elemental analyzer has a stable supply of high-purity helium (carrier gas) and oxygen (combustion gas).[4]

  • Perform a leak check and condition the instrument's columns as per the manufacturer's instructions.

  • Calibrate the instrument by analyzing certified standards with known elemental compositions (e.g., acetanilide, sulfanilamide) across the expected concentration range of the sample.[4]

3. Analysis Procedure:

  • The autosampler introduces the encapsulated sample into a high-temperature combustion reactor (typically around 1000-1150°C) enriched with oxygen.[3][4]

  • The sample undergoes rapid and complete "flash combustion," converting the elements into their respective gaseous oxides (CO₂, H₂O, Nₓ, SO₂).[4][6]

  • The mixture of combustion gases is swept by the helium carrier gas through a reduction tube containing heated copper, which reduces nitrogen oxides (Nₓ) to elemental nitrogen (N₂) and removes excess oxygen.[2][4]

  • The gas mixture then passes through a series of absorbent traps or a gas chromatography column to separate CO₂, H₂O, N₂, and SO₂.[3][4]

  • A thermal conductivity detector (TCD) quantifies the concentration of each gas.[4]

4. Data Analysis:

  • The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, N, and S in the original sample.

  • Compare the experimental percentages to the theoretical values calculated for this compound. The results should be within ±0.4% for a pure sample.

Visualizing the Workflow

The following diagrams illustrate the logical flow of validating the purity of a synthesized compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_assessment Data Assessment cluster_outcome Outcome start Synthesized This compound elemental_analysis Elemental Analysis (CHNS) start->elemental_analysis Primary Validation other_methods Alternative Methods (HPLC, LC-MS, etc.) start->other_methods Complementary Validation comparison Compare Experimental vs. Theoretical % Composition elemental_analysis->comparison decision Purity Acceptable? comparison->decision pass Compound is Pure decision->pass Yes (Deviation ≤ 0.4%) fail Further Purification Required decision->fail No (Deviation > 0.4%)

Caption: Workflow for purity validation of a synthesized compound.

Elemental_Analysis_Process sample_prep 1. Sample Preparation (Weigh ~2mg in tin capsule) combustion 2. Flash Combustion (~1000°C with O₂) sample_prep->combustion reduction 3. Reduction (Gases pass over hot Cu) combustion->reduction CO₂, H₂O, Nₓ, SO₂ separation 4. Gas Separation (GC Column) reduction->separation CO₂, H₂O, N₂, SO₂ detection 5. Detection (Thermal Conductivity Detector) separation->detection calculation 6. Data Calculation (%C, %H, %N, %S) detection->calculation

Caption: Step-by-step process of CHNS elemental analysis.

References

A Comparative Guide to Modern Catalytic Methods for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, found in a wide array of therapeutic agents. Its synthesis has evolved significantly, moving from classical methods to more efficient and versatile catalytic approaches. This guide provides an objective comparison of prominent catalytic methods for sulfonamide formation, supported by experimental data and detailed protocols to aid in reaction design and optimization.

Performance Comparison of Catalytic Systems

Modern catalytic methods for constructing the S-N bond of sulfonamides offer distinct advantages in terms of efficiency, substrate scope, and reaction conditions. Below is a summary of quantitative data from representative studies on copper, palladium, nickel, and dual photoredox/metal-catalyzed systems. These three-component coupling reactions, which unite an aryl/vinyl source, a sulfur dioxide surrogate, and an amine, are highlighted for their modularity and efficiency.

Catalytic SystemCatalyst / PrecatalystLigandBase / AdditiveSolventTemp. (°C)Time (h)Substrates (Aryl Source + Amine)ProductYield (%)
Copper-Catalyzed Cu(OAc)₂ (10 mol%)NoneDBUDCE8016Phenylboronic acid + MorpholineN-Phenylsulfonylmorpholine95
Cu(OAc)₂ (10 mol%)NoneDBUDCE80164-Tolylboronic acid + Aniline4-Methyl-N-phenylbenzenesulfonamide78
Palladium-Catalyzed Pd₂(dba)₃ (2.5 mol%)Xantphos (10 mol%)K₃PO₄Dioxane100184-Iodoanisole + N,N-DimethylhydrazineN'-(4-Methoxyphenyl)sulfonyl-N,N-dimethylhydrazine94
Pd(OAc)₂ (5 mol%)RuPhos (10 mol%)K₂CO₃Toluene110122-Bromopyridine + BenzenesulfonamideN-(pyridin-2-yl)benzenesulfonamide85
Nickel-Catalyzed NiCl₂(dppe) (10 mol%)dppeNaOtBuDioxane100244-Chlorotoluene + Benzenesulfonamide4-Methyl-N-(p-tolyl)benzenesulfonamide75
(PAd₂-DalPhos)Ni(o-tol)Cl (3 mol%)PAd₂-DalPhosDBU/NaOTfDioxane100182-Chloro-6-methoxypyridine + N-MethylbenzenesulfonamideN-Methyl-N-(6-methoxypyridin-2-yl)benzenesulfonamide91[1]
Synergistic Photoredox & Copper fac-[Ir(ppy)₃] (1 mol%) + Cu(OAc)₂ (10 mol%)2,2'-Bipyridine (15 mol%)DBUDMSORT244-(tert-Butyl)phenyldibenzothiophenium salt + AnilineN-(4-(tert-butyl)phenylsulfonyl)aniline92[2]
fac-[Ir(ppy)₃] (1 mol%) + Cu(OAc)₂ (10 mol%)2,2'-Bipyridine (15 mol%)DBUDMSORT244-Methoxyphenyldiazonium salt + Morpholine4-(4-Methoxyphenylsulfonyl)morpholine88[2]

Abbreviations: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DCE = 1,2-Dichloroethane, dba = Dibenzylideneacetone, Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, dppe = 1,2-Bis(diphenylphosphino)ethane, PAd₂-DalPhos = Di(1-adamantyl)-[2',4',6'-tri(propan-2-yl)biphenyl-2-yl]phosphane, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, NaOTf = Sodium trifluoromethanesulfonate, ppy = 2-Phenylpyridine, DMSO = Dimethyl sulfoxide, RT = Room Temperature.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below. These represent typical procedures and may require optimization for different substrates.

Copper-Catalyzed Three-Component Sulfonamide Synthesis

This protocol describes a direct, single-step synthesis of sulfonamides from (hetero)aryl boronic acids, an amine, and a sulfur dioxide surrogate, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[3][4][5]

Materials:

  • Aryl boronic acid (0.5 mmol, 1.0 equiv)

  • Amine (0.75 mmol, 1.5 equiv)

  • DABSO (0.6 mmol, 1.2 equiv)

  • Cu(OAc)₂ (0.05 mmol, 10 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (2.5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ (9.1 mg, 0.05 mmol), aryl boronic acid (0.5 mmol), and DABSO (144 mg, 0.6 mmol).

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DCE (2.5 mL), followed by the amine (0.75 mmol) and DBU (0.15 mL, 1.0 mmol) via syringe.

  • Place the sealed vial in a preheated heating block at 80 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

Palladium-Catalyzed Aminosulfonylation of Aryl Halides

This method details a three-component coupling of aryl iodides, a hydrazine, and DABSO to form N-aminosulfonamides.[6][7][8]

Materials:

  • Aryl iodide (0.5 mmol, 1.0 equiv)

  • N,N-Dialkylhydrazine (0.6 mmol, 1.2 equiv)

  • DABSO (0.6 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%)

  • Xantphos (0.05 mmol, 10 mol%)

  • K₃PO₄ (1.0 mmol, 2.0 equiv)

  • Dioxane, anhydrous (2.5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (11.5 mg, 0.0125 mmol), Xantphos (28.9 mg, 0.05 mmol), aryl iodide (0.5 mmol), and K₃PO₄ (212 mg, 1.0 mmol) to a reaction vial with a stir bar.

  • Add DABSO (144 mg, 0.6 mmol) to the vial.

  • Add anhydrous dioxane (2.5 mL) and the N,N-dialkylhydrazine (0.6 mmol).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 18 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash chromatography to obtain the N-aminosulfonamide product.

Synergistic Photoredox and Copper Catalysis

This protocol describes a method for sulfonamide synthesis from aryl radical precursors, amines, and DABSO at room temperature under visible light irradiation.[2]

Materials:

  • Aryl radical precursor (e.g., aryldibenzothiophenium salt) (0.2 mmol, 1.0 equiv)

  • Amine (0.3 mmol, 1.5 equiv)

  • DABSO (0.2 mmol, 1.0 equiv)

  • fac-[Ir(ppy)₃] (0.002 mmol, 1 mol%)

  • Cu(OAc)₂ (0.02 mmol, 10 mol%)

  • 2,2'-Bipyridine (0.03 mmol, 15 mol%)

  • DBU (0.4 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous (1.0 mL)

Procedure:

  • To a 10 mL borosilicate glass vial, add the aryl radical precursor (0.2 mmol), Cu(OAc)₂ (3.6 mg, 0.02 mmol), 2,2'-bipyridine (4.7 mg, 0.03 mmol), fac-[Ir(ppy)₃] (1.3 mg, 0.002 mmol), and a magnetic stir bar.

  • Add DABSO (48 mg, 0.2 mmol).

  • Add anhydrous DMSO (1.0 mL), the amine (0.3 mmol), and DBU (60 µL, 0.4 mmol).

  • Seal the vial and place it approximately 5 cm from a 40 W blue LED lamp.

  • Irradiate the mixture with stirring at room temperature for 24 hours. Ensure the reaction temperature does not significantly increase by using a fan for cooling if necessary.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Visualizing the Comparative Workflow

The process of selecting and optimizing a catalytic method for sulfonamide formation can be systematically approached. The following diagram illustrates a general workflow for comparing different catalytic strategies.

G cluster_0 Phase 1: Catalyst System Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Assessment Substrates Define Substrates (Aryl/Vinyl Source + Amine) Catalyst_Screen Screen Catalysts (Cu, Pd, Ni, Photoredox) Substrates->Catalyst_Screen Select diverse catalysts Initial_Yield Analyze Initial Yield & Byproducts (GC/LC-MS) Catalyst_Screen->Initial_Yield Run small-scale reactions Condition_Opt Optimize Conditions (Ligand, Base, Solvent, Temp.) Initial_Yield->Condition_Opt Select promising systems Scope_Test Test Substrate Scope & Functional Group Tolerance Condition_Opt->Scope_Test Apply optimized conditions Performance_Metrics Determine Performance (Yield, TON, TOF) Scope_Test->Performance_Metrics Quantify effectiveness Scale_Up Gram-Scale Synthesis Performance_Metrics->Scale_Up Select best performer(s) Final_Method Select Final Method Scale_Up->Final_Method Confirm robustness

Caption: Workflow for comparing catalytic methods for sulfonamide synthesis.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyl-3-nitrobenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed operational and disposal plan for 4-Methyl-3-nitrobenzenesulfonamide, fostering a culture of safety and procedural excellence.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar sulfonamide derivatives, this should include, at a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[1][2]

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as a hazardous waste stream. Adherence to the following steps is critical for safe and compliant disposal.

Step 1: Waste Identification and Segregation

Properly identify and label all waste containing this compound. This includes the pure compound, solutions, and any contaminated materials such as weighing paper, pipette tips, and gloves. It is essential to segregate this waste from other laboratory waste to prevent inadvertent chemical reactions. Store separately from incompatible materials, which may include strong oxidizing agents.

Step 2: Containerization

Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition, with a secure, leak-proof lid. For solid waste, a robust, sealable container is required. For liquid waste, ensure the container is designed for liquid hazardous waste and has adequate headspace to accommodate expansion.

Step 3: Labeling

Clearly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "6949-23-1"[3]

  • An accurate estimation of the concentration and total quantity of the waste

  • The date of accumulation

  • Any relevant hazard warnings (e.g., "Irritant," "Handle with Care")

Step 4: Storage

Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel and away from general laboratory traffic. Regular inspection of the SAA is recommended to check for any signs of container leakage or degradation.

Step 5: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular solid waste. The preferred method of disposal for many organic chemical wastes is incineration in a permitted hazardous waste incinerator.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information for the compound and a closely related one, 4-Nitrobenzenesulfonamide, for reference.

PropertyThis compound4-Nitrobenzenesulfonamide
CAS Number 6949-23-1[3]6325-93-5[1]
Molecular Formula C₇H₈N₂O₄S[3]C₆H₆N₂O₄S
Molecular Weight 216.21 g/mol [3]202.19 g/mol
Appearance Not specifiedLight yellow powder solid[1]
Melting Point Not specified178 - 182 °C (352.4 - 359.6 °F)[1]
Solubility in Water Not specifiedNo information available[1]

Experimental Protocols: Spill Cleanup Procedure

In the event of a small spill of this compound, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the safety and handling section.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. Place the collected material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Final Disposal: Seal and label all contaminated materials and dispose of them as hazardous waste according to the protocol described above.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate containerize Place in Approved, Compatible, and Sealed Container segregate->containerize label Label Container Correctly (Name, CAS#, Hazards, Date) containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup and Professional Disposal contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Methyl-3-nitrobenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Hazard Summary and Safety Recommendations

Hazard ClassificationDescriptionRecommended Safety Precautions
Skin Corrosion/Irritation Causes skin irritation.[1][4][3]Wear protective gloves and a lab coat. In case of contact, wash the affected area with plenty of soap and water.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4][3]Wear safety goggles with side shields or a face shield. If in eyes, rinse cautiously with water for several minutes.[4]
Respiratory Irritation May cause respiratory irritation.[1][2]Handle in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[1][4]
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth with water and seek medical advice.

Personal Protective Equipment (PPE)

A systematic approach to personal protection is crucial when handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or other chemical-resistant gloves are required. Inspect gloves for perforations before use and change them frequently.[5]
Eye Protection Safety Goggles/Face ShieldChemical splash goggles are mandatory. For tasks with a higher risk of splashes, a face shield should be worn in addition to goggles.[5]
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat must be worn to prevent skin contact.
Respiratory Protection Fume Hood/RespiratorAll handling of the solid compound should be conducted in a certified chemical fume hood to minimize dust inhalation. For situations where a fume hood is not feasible, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[5]

Operational Plan: Step-by-Step Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.

  • Preparation and Area Inspection :

    • Ensure a certified chemical fume hood is operational.

    • Verify the accessibility of an emergency eyewash station and safety shower.

    • Clear the workspace of any non-essential items.

    • Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper) before commencing work.

  • Chemical Handling :

    • Weighing and Transferring : Conduct all weighing and transferring of the solid this compound within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • General Handling : Always wear the appropriate PPE as detailed above. Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling Procedures :

    • Decontaminate all surfaces and equipment after use.

    • Properly dispose of all contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and comply with regulations.

  • Waste Segregation :

    • Solid Waste : Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container for solid organic waste.

    • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled container for non-halogenated organic liquid waste. Do not mix with other waste streams.

    • Contaminated Materials : Disposable items such as gloves, weighing paper, and absorbent pads that are contaminated with the chemical must be placed in a designated solid hazardous waste container.

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage :

    • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Procedure :

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[6] The preferred method of disposal is incineration in a chemical incinerator.[1]

    • Empty Containers : The first rinse of an empty container with a suitable solvent should be collected and disposed of as hazardous liquid waste. After thorough rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional guidelines.

Emergency Procedures: Spill and Exposure

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Collect the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the area immediately.

    • Notify your institution's EHS or emergency response team.

  • Skin Contact :

    • Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.[4]

  • Eye Contact :

    • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[4]

  • Inhalation :

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.[4]

  • Ingestion :

    • Rinse mouth with water. Do NOT induce vomiting.

    • Seek immediate medical attention.

Safe_Handling_Workflow A Preparation - Verify fume hood function - Check emergency equipment - Assemble materials B Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles - Lab Coat A->B Proceed C Chemical Handling (in Fume Hood) - Weighing and transferring solids - Preparing solutions B->C Proceed D Post-Handling - Decontaminate surfaces and equipment - Segregate waste C->D Task Complete E Doff PPE - Remove and dispose of gloves - Wash hands thoroughly D->E Proceed F Waste Disposal - Collect solid and liquid waste in labeled containers - Store in designated area D->F Waste Generated G Arrange for Professional Disposal - Contact EHS or licensed contractor E->G End of Procedure F->G Container Full

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Methyl-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-nitrobenzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.